molecular formula C7H6N2O B1270219 1,3-Benzoxazol-4-amine CAS No. 163808-09-1

1,3-Benzoxazol-4-amine

Cat. No.: B1270219
CAS No.: 163808-09-1
M. Wt: 134.14 g/mol
InChI Key: DXNCTLORAFZVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzoxazol-4-amine is a chemical compound featuring the benzoxazole heterocyclic scaffold, which is a privileged structure in medicinal chemistry and drug discovery . The benzoxazole core is recognized as a significant pharmacophore for the development of new biologically active compounds, particularly in the antimicrobial field . Recent research highlights that novel benzoxazole derivatives exhibit a broad spectrum of anti-Candida activity, showing comparable efficacy to commercially available azole antifungals . These derivatives demonstrate a unique pleiotropic action mode, which includes perturbing total sterol content in fungal cells, inhibiting efflux pump activity during membrane transport processes, and affecting mitochondrial respiration . This multi-target mechanism is advantageous for overcoming resistance and is being actively investigated for developing new anti-fungal agents . As a key synthetic intermediate, this compound serves as a versatile building block for the synthesis of more complex, functionalized molecules for pharmaceutical and life science research. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Handle with care, referring to the safety data sheet for proper handling instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzoxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNCTLORAFZVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363255
Record name 1,3-benzoxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163808-09-1
Record name 4-Benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163808-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-benzoxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzoxazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,3-Benzoxazol-4-amine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Benzoxazol-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The benzoxazole scaffold is a privileged structure found in numerous biologically active compounds.[1][2] This guide consolidates available data on its chemical properties, synthesis, and potential applications, particularly as a building block for novel therapeutics.

Core Compound Identification

This compound is a substituted benzoxazole, an aromatic organic compound composed of a fused benzene and oxazole ring. Its structure is notable for the presence of an amine group at the 4-position, which serves as a key functional handle for further chemical modifications.

PropertyDataSource(s)
CAS Number 163808-09-1[3]
Molecular Formula C₇H₆N₂O[3]
Molecular Weight 134.14 g/mol [3]
IUPAC Name This compound

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for benzoxazole formation. The most common and traditional approach involves the condensation of a 2-aminophenol derivative with a suitable cyclizing agent.

A general workflow for the synthesis of benzoxazoles is outlined below. The synthesis of this compound would likely start from 2,3-diaminophenol.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product A 2,3-Diaminophenol C Condensation & Cyclization A->C B Formic Acid or Orthoformate B->C D This compound C->D

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol for Benzoxazole Synthesis

The following is a general procedure for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and an aldehyde, which illustrates the core chemical transformation. This protocol is adapted from green synthesis methodologies.[1]

Reaction: Condensation of 2-aminophenol with an aromatic aldehyde.

Materials:

  • 2-Aminophenol (1.0 eq)

  • Aromatic Aldehyde (1.0 eq)

  • Ammonium Chloride (NH₄Cl) as catalyst (catalytic amount)

  • Ethanol as solvent

Procedure:

  • In a round-bottom flask, dissolve 2-aminophenol and the aromatic aldehyde in ethanol.

  • Add a catalytic amount of ammonium chloride to the mixture.

  • Stir the reaction mixture at 80-90°C for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified benzoxazole derivative.

Characterization: The final product is typically characterized by spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.[1]

Applications in Drug Discovery and Chemical Biology

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] this compound, with its reactive amino group, is an ideal starting material or "building block" for creating more complex molecules with therapeutic potential.

4.1. Role as a Building Block in Proteolysis-Targeting Chimeras (PROTACs)

A significant modern application for molecules like this compound is in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[4][5][6][7]

A PROTAC molecule generally consists of:

  • A ligand that binds to a target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

The primary amine of this compound can be used as an attachment point for a linker or as part of the ligand that binds to the protein of interest.

PROTAC_Mechanism cluster_components Components cluster_ternary Ternary Complex Formation cluster_process Cellular Process PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary POI-PROTAC-E3 Complex PROTAC->Ternary binds POI Target Protein (POI) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds Ub Ubiquitination of POI Ternary->Ub induces Proteasome Proteasomal Degradation Ub->Proteasome targets for Degraded Degraded Protein Fragments Proteasome->Degraded results in

Caption: General mechanism of action for a PROTAC molecule.

While this compound is marketed as a building block for proteomics and PROTAC development, specific examples of its incorporation into a publicly disclosed PROTAC are not available in the reviewed literature. Its utility lies in its potential to be part of novel ligands designed to bind to new protein targets.

Potential Biological Targets and Signaling Pathways

Benzoxazole derivatives are known to interact with a variety of biological targets, including kinases, which are key components of cellular signaling pathways. For instance, many kinase inhibitors feature heterocyclic scaffolds similar to benzoxazole. A disruption of kinase signaling pathways is a common strategy in cancer therapy.

Below is a simplified representation of a generic kinase signaling cascade that could be targeted by a drug derived from a benzoxazole building block.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 activates Kinase3 Kinase 3 Kinase2->Kinase3 activates TF Transcription Factor Kinase3->TF activates Gene Gene Expression TF->Gene regulates Ligand External Signal (e.g., Growth Factor) Ligand->Receptor Inhibitor Benzoxazole-based Inhibitor/Degrader Inhibitor->Kinase2 inhibits/ degrades

Caption: A generic kinase signaling pathway targeted by an inhibitor.

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery. While specific experimental data for this compound is sparse in publicly available literature, its structural features, particularly the benzoxazole core and the reactive amine group, make it a highly attractive building block for the synthesis of novel bioactive molecules. Its potential for use in cutting-edge therapeutic modalities like PROTACs underscores its importance for future research and development in medicinal chemistry. Further publications detailing its synthesis, characterization, and application are anticipated as its use becomes more widespread.

References

Spectroscopic data of 1,3-Benzoxazol-4-amine (1H NMR, 13C NMR, IR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,3-Benzoxazol-4-amine (CAS 163808-09-1). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. The information herein serves as a valuable resource for the characterization and identification of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from established chemical shift and frequency ranges for the benzoxazole core and aromatic amines.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H28.0 - 8.3Singlet (s)Proton on the oxazole ring, typically deshielded.
H57.2 - 7.5Doublet of doublets (dd) or Triplet (t)Aromatic proton on the benzene ring.
H66.8 - 7.1Doublet of doublets (dd) or Triplet (t)Aromatic proton on the benzene ring.
H77.0 - 7.3Doublet of doublets (dd) or Triplet (t)Aromatic proton on the benzene ring.
-NH₂4.5 - 6.0Broad Singlet (br s)Chemical shift can vary with solvent and concentration.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C2150 - 155Carbon in the N=C-O moiety of the oxazole ring.
C3a140 - 145Quaternary carbon at the fusion of the two rings.
C4145 - 150Carbon bearing the amine group.
C5110 - 120Aromatic carbon.
C6120 - 130Aromatic carbon.
C7105 - 115Aromatic carbon.
C7a135 - 140Quaternary carbon at the fusion of the two rings.
Predicted IR Data

The infrared (IR) spectrum is expected to show characteristic absorption bands for the amine and the benzoxazole functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch3300 - 3500MediumTwo bands expected for a primary amine.[1][2]
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C=N Stretch (Oxazole)1630 - 1660Medium to Strong
C=C Stretch (Aromatic)1450 - 1600Medium to StrongMultiple bands expected.
C-N Stretch (Aromatic Amine)1250 - 1350Strong[1][2]
C-O Stretch (Oxazole)1200 - 1270Strong
N-H Bend (Amine)1580 - 1650Medium[1]
C-H Bend (Aromatic)750 - 900StrongOut-of-plane bending, dependent on substitution pattern.

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required. Modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard for chemical shift referencing sometimes unnecessary, though TMS is the standard reference (0 ppm).

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 128 to several thousand) and a longer acquisition time may be necessary.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation: There are several common methods for preparing a solid sample for IR analysis:

  • KBr Pellet Method:

    • Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. This is often the simplest and quickest method.

  • Nujol Mull:

    • Grind a few milligrams of the sample with a drop or two of Nujol (mineral oil) in a mortar and pestle to create a thick paste (mull).

    • Spread a thin film of the mull between two salt plates (e.g., KBr or NaCl).

Data Acquisition:

  • Record a background spectrum of the empty spectrometer (or with the clean ATR crystal/salt plates).

  • Place the prepared sample in the spectrometer's sample compartment.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

  • Identify the characteristic absorption bands in the spectrum.

  • Correlate the observed wavenumbers (in cm⁻¹) to specific functional groups and vibrational modes within the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization A Compound Synthesis and Purification B Sample Preparation A->B C IR Spectroscopy B->C D NMR Spectroscopy B->D G Mass Spectrometry (for molecular weight) B->G H Data Analysis and Structure Elucidation C->H E 1H NMR D->E F 13C NMR D->F E->H F->H G->H I Structure Confirmed H->I

Caption: Spectroscopic analysis workflow for compound characterization.

References

Biological Activities of Benzoxazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole, a heterocyclic aromatic organic compound, has emerged as a significant scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the biological activities of benzoxazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The information presented herein is supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development in this field.

Anticancer Activities

Benzoxazole derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[2] Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of key enzymes in cancer progression like tyrosine kinases and VEGFR-2, and interference with cell cycle regulation.[3][4]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzoxazole derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)
Benzoxazole-N-heterocyclic hybrids
Compound 4cMCF-7 (Breast)0.10 ± 0.16
MDA-MB-231 (Breast)-
5-amino-2-[p-bromophenyl]benzoxazole (BB) MCF-7 (Breast)-
MDA-MB-231 (Breast)-
Benzoxazole-1,3,4-Oxadiazole Hybrids
Compound 10b (3,4,5-trimethoxy substitution)A549 (Lung)0.13 ± 0.014
MCF-7 (Breast)0.10 ± 0.013
HT-29 (Colon)0.22 ± 0.017
2-Arylbenzoxazoles
Compound 40NCI-H460 (NSCLC)0.4
Compound 33NCI-H460 (NSCLC)1.1
5-methylbenzo[d]oxazole with terminal 3-chlorophenyl moiety (12l) HepG2 (Liver)10.50
MCF-7 (Breast)15.21
Benzoxazole clubbed 2-pyrrolidinones
Compound 19 (4-NO2 derivative)MAGL8.4 ± 1.9 nM
Compound 20 (4-SO2NH2 derivative)MAGL7.6 ± 0.8 nM
2,5-disubstituted benzoxazole
Compound 3cMCF-7 (Breast)4 µg/mL
Compound 3bMCF-7 (Breast)12 µg/mL
Compound 3eHep-G2 (Liver)17.9 µg/mL
Signaling Pathways in Anticancer Activity

Many benzoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[5] A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic pathway.[6]

Benzoxazole Benzoxazole Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Benzoxazole->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Execution

Benzoxazole-induced intrinsic apoptosis pathway.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Certain benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.[4]

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization VEGFR2->Dimerization Benzoxazole Benzoxazole Derivatives Benzoxazole->VEGFR2 Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling Downstream Signaling Cascades (e.g., PI3K/Akt, MAPK) Autophosphorylation->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis

Inhibition of VEGFR-2 signaling by benzoxazoles.
Experimental Protocols

A common method for synthesizing 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[7][8]

Materials:

  • 2-Aminophenol

  • Substituted carboxylic acid or aldehyde

  • Triflic anhydride (Tf2O)

  • 2-Fluoropyridine (2-F-Pyr)

  • Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Silica gel for column chromatography

  • Petroleum ether (PE) and Ethyl acetate (EtOAc) for elution

Procedure:

  • To a solution of the amide (0.55 mmol) in 1 mL of DCM, add 2-Fluoropyridine (1 mmol).

  • Cool the mixture to 0 °C and add Tf2O (0.6 mmol) dropwise. Stir for 15 minutes.

  • Add 2-aminophenol (0.5 mmol) to the reaction mixture and stir for 1 hour at room temperature.

  • Quench the reaction with 0.5 mL of Et3N.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a PE:EtOAc gradient (e.g., 20:1) to obtain the desired 2-substituted benzoxazole.[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, Hep-G2)

  • Culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well plates

  • Benzoxazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the benzoxazole derivatives and incubate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[9]

Antimicrobial Activities

Benzoxazole derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of some benzoxazole derivatives against selected microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)
Benzoxazole Derivatives
Compound 10Bacillus subtilis1.14 x 10⁻³ µM
Compound 24Escherichia coli1.40 x 10⁻³ µM
Compound 13Pseudomonas aeruginosa2.57 x 10⁻³ µM
Compounds 19 and 20Salmonella typhi2.40 x 10⁻³ µM
Compound 16Klebsiella pneumoniae1.22 x 10⁻³ µM
Compound 19Aspergillus niger2.40 x 10⁻³ µM
Compound 1Candida albicans0.34 x 10⁻³ µM
3,4,5-trimethoxyphenyl benzoxazole derivatives (IIIa-IIIe) Various bacteria and fungi15.6 - 500
Various benzoxazole derivatives Enterococcus faecalis64

Experimental Workflow for Antimicrobial Screening

Start Synthesis of Benzoxazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization PrimaryScreening Primary Screening (e.g., Agar Well Diffusion) Characterization->PrimaryScreening ActiveCompounds Identification of Active Compounds PrimaryScreening->ActiveCompounds MIC Quantitative Assay (MIC Determination via Microdilution) ActiveCompounds->MIC Mechanism Mechanism of Action Studies MIC->Mechanism End Lead Compound Identification Mechanism->End

Workflow for antimicrobial screening of benzoxazoles.
Experimental Protocols

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[13][14][15]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Benzoxazole derivative stock solution (in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative (vehicle) and growth controls

Procedure:

  • Prepare two-fold serial dilutions of the benzoxazole derivative in the appropriate broth in the wells of a 96-well plate.

  • Add 100 µL of the standardized microbial inoculum to each well.

  • Include positive, negative, and growth control wells.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Anti-inflammatory Activities

Certain benzoxazole derivatives have shown potent anti-inflammatory properties, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[16][17][18]

Quantitative Data: Anti-inflammatory Activity

The following table shows the IC50 values of some benzoxazole derivatives for COX-2 inhibition and inhibition of other inflammatory markers.

Compound/DerivativeTargetIC50 (µM)
Methyl-2-amino benzoxazole carboxylate Tosylate COX-211.5 µg/mL
N1-(2-amino benzoxazole-5-carbonyl)-4-methyl benzene sulfonohydrazide COX-219.6 µg/mL
Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate COX-225.8 µg/mL
Benzoxazolone derivatives
Compound 3gIL-65.09 ± 0.88
Compound 3dIL-65.43 ± 0.51
Compound 3cIL-610.14 ± 0.08
Disubstituted benzoxazolone derivatives
Compound 3dNO13.44
Compound 2dNO14.72
Compound 2cNO16.43
Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of COX enzymes. Benzoxazole derivatives have been shown to selectively inhibit COX-2, which is responsible for the production of prostaglandins that mediate inflammation.[2]

CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGs_TXs_Physiological Prostaglandins & Thromboxanes (Physiological functions) COX1->PGs_TXs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory Benzoxazole Benzoxazole Derivatives Benzoxazole->COX2 Selective Inhibition

Selective COX-2 inhibition by benzoxazole derivatives.
Experimental Protocols

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[19][20][21][22]

Materials:

  • Wistar rats or mice

  • Carrageenan (1% suspension in saline)

  • Benzoxazole derivative

  • Standard drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Divide the animals into groups: control, standard, and test groups (treated with different doses of the benzoxazole derivative).

  • Administer the test compound or standard drug orally or intraperitoneally.

  • After a specific period (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antiviral Activities

The antiviral potential of benzoxazole derivatives is an emerging area of research. Some compounds have shown promising activity against certain viruses, such as the Tobacco Mosaic Virus (TMV).[23]

Quantitative Data: Antiviral Activity

The following table shows the half-maximal effective concentration (EC50) values of chalcone derivatives containing benzoxazole against TMV.

CompoundActivity TypeEC50 (µg/mL)
Chalcone-benzoxazole derivatives
Z15Curative101.97
Z16Protective104.05
Ningnanmycin (Standard)Curative294.27
Ningnanmycin (Standard)Protective185.73
Mechanism of Antiviral Action

The antiviral mechanism of some benzoxazole derivatives against TMV is thought to involve the inhibition of the virus coat protein (TMV-CP), which is essential for viral assembly and replication.[23]

Experimental Protocols

Materials:

  • Tobacco plants (Nicotiana tabacum L.)

  • Tobacco Mosaic Virus (TMV)

  • Benzoxazole derivative solution

  • Standard antiviral agent (e.g., Ningnanmycin)

  • Phosphate buffer

Procedure:

  • Curative Activity: Inoculate the whole leaves of tobacco plants with TMV. After 2-3 days, when symptoms appear, spray the left side of the leaves with the benzoxazole derivative solution and the right side with a control solution.

  • Protective Activity: Spray the left side of the leaves with the benzoxazole derivative solution and the right side with a control solution. After 24 hours, inoculate the entire leaves with TMV.

  • Observe the plants for the development of local lesions.

  • Count the number of local lesions on both sides of the leaves and calculate the percentage inhibition of the virus.

References

Potential Therapeutic Applications of 1,3-Benzoxazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the therapeutic potential of the core structure, 1,3-Benzoxazol-4-amine. While direct biological data on this specific compound is limited in publicly available literature, this document consolidates information on the synthesis, known biological activities of its close derivatives, and detailed experimental protocols for relevant assays. The primary therapeutic areas explored include cancer, neurodegenerative diseases, and inflammation, with a focus on enzyme inhibition. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic applications of this compound and its analogs.

Introduction

Benzoxazole, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery due to its ability to interact with various biological targets. The fusion of a benzene ring with an oxazole ring creates a stable, planar system that can be readily functionalized at multiple positions, allowing for the fine-tuning of pharmacological properties. The introduction of an amine group at the 4-position of the benzoxazole ring system, yielding this compound, offers a key point for further chemical modification and interaction with biological targets. While research has extensively focused on various substituted benzoxazoles, this guide directs attention to the core this compound, providing a comprehensive overview of the current landscape and a roadmap for future investigation.

Synthesis of this compound and Derivatives

The synthesis of the benzoxazole ring system typically involves the condensation of an ortho-aminophenol with a one-carbon synthon, such as a carboxylic acid, aldehyde, or orthoester. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from established methods for analogous compounds.

Proposed Synthesis of this compound

A potential synthetic pathway to this compound could involve the cyclization of 2,4-diaminophenol with a suitable one-carbon source, such as formic acid or a derivative thereof.

Experimental Protocol (Proposed):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-diaminophenol dihydrochloride and an excess of polyphosphoric acid (PPA).

  • Reaction Conditions: Heat the mixture with stirring to a temperature of 150-200°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a suitable base, such as sodium hydroxide or potassium carbonate, until a precipitate is formed.

  • Isolation and Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G

Proposed synthesis of this compound.

Potential Therapeutic Applications and Mechanism of Action

Based on the biological activities of structurally related benzoxazole derivatives, this compound holds promise in several therapeutic areas. The primary mechanism of action for many of these derivatives is enzyme inhibition.

Anticancer Activity

Numerous benzoxazole derivatives have demonstrated potent anticancer activity by targeting key enzymes involved in cancer cell proliferation, survival, and angiogenesis.

Several receptor tyrosine kinases (RTKs) are crucial for tumor growth and are validated targets for cancer therapy. Benzoxazole derivatives have been identified as inhibitors of various kinases.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Inhibition of VEGFR-2 can block the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • c-Met Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in cancer, leading to increased cell motility, invasion, and metastasis.

  • Aurora B Kinase Inhibition: Aurora B kinase is a crucial regulator of mitosis, and its inhibition can lead to defects in chromosome segregation and ultimately, cancer cell death.

G

Kinase targets of benzoxazole derivatives.
Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss. Some benzoxazole derivatives have shown neuroprotective properties in preclinical models. While the precise mechanisms are still under investigation, potential targets include enzymes involved in neuroinflammation and oxidative stress.

Anti-inflammatory Activity

Inflammation is a key component of many chronic diseases. Benzoxazole derivatives have been evaluated for their anti-inflammatory effects. One of the key mediators of inflammation is Tumor Necrosis Factor-alpha (TNF-α).

  • TNF-α Inhibition: TNF-α is a pro-inflammatory cytokine that plays a central role in the inflammatory cascade. Inhibition of TNF-α production or signaling is a validated therapeutic strategy for various inflammatory conditions.

Quantitative Data on Benzoxazole Derivatives

While specific data for this compound is scarce, the following tables summarize the inhibitory activities of various benzoxazole derivatives against key therapeutic targets. This data provides a valuable starting point for understanding the structure-activity relationships (SAR) within this chemical class.

Compound Target IC50 (µM) Reference
N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine derivative (Compound 40)STAT32.97 (DU145 cells), 3.26 (MDA-MB-231 cells)[1]
Piperidinyl-based benzoxazole derivative (Compound 11b)VEGFR-20.057
Piperidinyl-based benzoxazole derivative (Compound 11b)c-Met0.181
Aminopyridine substituted with benzoxazole (Compound 24)c-MetGood inhibitory potency[2]
Benzoxazole analog (Compound 13q)Aurora B KinasePotent inhibition[3]
Benzoxazolinone-based 1,3,4-thiadiazole (Compound 1f)TNF-α51.44% inhibition[4]

Table 1: In Vitro Inhibitory Activity of Benzoxazole Derivatives

Compound Model Dose Effect Reference
Benzoxazolinone-based 1,3,4-thiadiazole (Compound 1f)Carrageenan-induced paw edema (rat)-65.83% inhibition after 3h[4]
Eugenol-derived benzoxazineBenzo(a)pyrene-induced fibrosarcoma (mice)20, 40, 80 mg/KgReduction in tumor incidence and weight[5]

Table 2: In Vivo Efficacy of Benzoxazole Derivatives

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the evaluation of this compound and its derivatives.

In Vitro Kinase Inhibition Assays

G

General workflow for in vitro kinase assays.

This assay measures the amount of ADP produced, which is inversely proportional to the luminescence signal.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (this compound or derivative)

  • ADP-Glo™ Kinase Assay Kit

  • White opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add kinase, substrate, and test compound to the wells of the plate.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate peptide.

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer

  • ATP

  • ULight™-labeled substrate peptide

  • Europium-labeled anti-phospho antibody

  • Test compound

  • Low-volume 384-well plates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the test compound, c-Met enzyme, and kinase buffer to the wells.

  • Initiate the reaction by adding a mixture of the ULight™-substrate and ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the phosphorylated substrate by adding a solution containing the Europium-labeled antibody and EDTA.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm.

  • Calculate the TR-FRET ratio and determine the IC₅₀ value.

Materials:

  • Recombinant human Aurora B kinase

  • Kinase buffer

  • ATP

  • Aurora B substrate (e.g., Histone H3)

  • Test compound

  • ADP-Glo™ Kinase Assay Kit

  • White opaque 96- or 384-well plates

  • Luminometer

Procedure: The procedure is analogous to the VEGFR-2 kinase assay, with the substitution of the specific enzyme and substrate.

In Vitro TNF-α Inhibition Assay (ELISA)

This assay measures the amount of TNF-α secreted from cells stimulated with lipopolysaccharide (LPS).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compound

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubate for a specified time (e.g., 18-24 hours).

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production and determine the IC₅₀ value.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[6]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Test compound

  • Vehicle control (e.g., saline, DMSO/saline mixture)

  • Positive control (e.g., Indomethacin)

  • Pletysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound, vehicle, or positive control orally or intraperitoneally.

  • After a specified pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[6]

  • Measure the paw volume or thickness at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[6]

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. The extensive research on its derivatives strongly suggests potential applications in oncology, neurodegenerative disorders, and inflammatory diseases, primarily through the mechanism of enzyme inhibition. This technical guide provides a comprehensive starting point for researchers, offering proposed synthetic routes, a summary of the biological activities of related compounds, and detailed experimental protocols for key assays. Further investigation into the direct synthesis and biological profiling of this compound is warranted to fully elucidate its therapeutic potential. The data and methodologies presented herein are intended to facilitate and accelerate these future research endeavors.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Mechanism of Action of Benzoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a privileged heterocyclic structure, has emerged as a cornerstone in modern medicinal chemistry. Its versatile nature allows for the development of compounds with a wide spectrum of pharmacological activities, targeting a diverse array of biological processes. This in-depth technical guide elucidates the core mechanisms of action through which benzoxazole-based compounds exert their therapeutic effects, providing a comprehensive resource for researchers and drug development professionals. This guide summarizes key quantitative data, details experimental protocols for cited assays, and visualizes complex biological pathways and workflows.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Benzoxazole derivatives have demonstrated significant potential as anticancer agents, operating through various mechanisms that disrupt cancer cell proliferation, survival, and metastasis.

Inhibition of DNA Topoisomerases

A primary mechanism of action for several anticancer benzoxazole compounds is the inhibition of DNA topoisomerases I and II.[1][2][3] These essential enzymes are responsible for resolving topological DNA problems during replication, transcription, and recombination. By targeting these enzymes, benzoxazole derivatives can induce DNA damage and trigger apoptotic cell death in rapidly dividing cancer cells.

Mechanism of Action: Topoisomerase Inhibition

Benzoxazole compounds can act as either topoisomerase I or topoisomerase II inhibitors, or in some cases, as dual inhibitors. They typically function by stabilizing the transient DNA-topoisomerase cleavage complex. This prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA breaks and ultimately, cell death.

Topoisomerase_Inhibition cluster_0 Normal Topoisomerase Action cluster_1 Inhibition by Benzoxazole Supercoiled_DNA Supercoiled DNA Topo_Complex Topoisomerase-DNA Cleavage Complex Supercoiled_DNA->Topo_Complex Binding & Cleavage Relaxed_DNA Relaxed DNA Topo_Complex->Relaxed_DNA Re-ligation Benzoxazole Benzoxazole Compound Stabilized_Complex Stabilized Cleavage Complex Benzoxazole->Stabilized_Complex Binding DNA_Breaks DNA Strand Breaks Stabilized_Complex->DNA_Breaks Prevention of Re-ligation Apoptosis Apoptosis DNA_Breaks->Apoptosis Topo_Complex_Inhibit Topoisomerase-DNA Cleavage Complex

Caption: Inhibition of DNA Topoisomerase by Benzoxazole Compounds

Quantitative Data: Topoisomerase Inhibition

The inhibitory potency of benzoxazole derivatives against topoisomerases I and II is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Compound ClassTargetIC50 (µM)Reference
2,5-disubstituted-benzoxazolesTopoisomerase I14.1 - 495[4]
2,5-disubstituted-benzoxazolesTopoisomerase II17.4 - 91.41[4][5]
2-substituted benzoxazolesTopoisomerase I104[3]
2-substituted benzoxazolesTopoisomerase II71[3]
Kinase Inhibition

Another significant anticancer mechanism of benzoxazole compounds is the inhibition of various protein kinases that are crucial for cancer cell signaling pathways. These include Aurora B kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met.

Mechanism of Action: Kinase Inhibition

Benzoxazole derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can inhibit cell cycle progression, angiogenesis, and cell survival.

Kinase_Inhibition cluster_0 Normal Kinase Function cluster_1 Inhibition by Benzoxazole Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Response Cellular Response (Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Benzoxazole Benzoxazole Compound Inactive_Kinase Inactive Kinase Benzoxazole->Inactive_Kinase Binds to ATP Pocket No_Phosphorylation No Phosphorylation Inactive_Kinase->No_Phosphorylation Blocked_Response Blocked Cellular Response No_Phosphorylation->Blocked_Response Kinase_Inhibit Kinase

Caption: ATP-Competitive Kinase Inhibition by Benzoxazoles

Quantitative Data: Kinase Inhibition

Compound ClassTargetIC50 (nM)Reference
Benzoxazole analogsAurora B-[6]
Benzoxazole derivativesVEGFR-297.38 - 267.80[1][7]
Modified Benzoxazole-BasedVEGFR-255.4 - 1139[8]
Benzoxazole/benzothiazole-derivedVEGFR-2120 - 130[9]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzoxazole-based compounds exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi. A key target for their antibacterial action is DNA gyrase.

Inhibition of DNA Gyrase

DNA gyrase, a type II topoisomerase found in bacteria but not in higher eukaryotes, is a well-established target for antibacterial drugs. It is responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.

Mechanism of Action: DNA Gyrase Inhibition

Benzoxazole derivatives can inhibit the ATPase activity of the GyrB subunit of DNA gyrase. This prevents the conformational changes required for the enzyme to catalyze DNA supercoiling, leading to the inhibition of DNA replication and ultimately bacterial cell death.

DNA_Gyrase_Inhibition cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Benzoxazole Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent Supercoiling Replication DNA Replication Supercoiled_DNA->Replication Cell_Division Bacterial Cell Division Replication->Cell_Division Benzoxazole Benzoxazole Compound Inactive_Gyrase Inactive DNA Gyrase Benzoxazole->Inactive_Gyrase Inhibits GyrB ATPase Activity No_Supercoiling Inhibition of Supercoiling Inactive_Gyrase->No_Supercoiling Blocked_Replication Blocked DNA Replication No_Supercoiling->Blocked_Replication Bactericidal_Effect Bactericidal Effect Blocked_Replication->Bactericidal_Effect DNA_Gyrase_Inhibit DNA Gyrase (GyrA/GyrB)

Caption: Inhibition of Bacterial DNA Gyrase by Benzoxazoles

Neuroprotective and Anti-Inflammatory Activities

Benzoxazole derivatives have also shown promise in the treatment of neurodegenerative diseases and inflammatory conditions.

Acetylcholinesterase Inhibition

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy.

Mechanism of Action: Acetylcholinesterase Inhibition

Benzoxazole-based compounds can act as inhibitors of AChE, increasing the levels of acetylcholine in the synaptic cleft and thereby enhancing cholinergic neurotransmission.

Quantitative Data: Acetylcholinesterase Inhibition

Compound ClassTargetIC50 (nM)Reference
2-aryl-6-carboxamide benzoxazoleAChE12.62[10]
2-aryl-6-carboxamide benzoxazoleBuChE25.45[10]
Benzoxazole-oxadiazole analoguesAChE5800 - 40800[11]
Benzoxazole-oxadiazole analoguesBuChE7200 - 42600[11]
Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazole derivatives are often evaluated in animal models of inflammation, such as the carrageenan-induced paw edema model. The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

DNA Relaxation Assay for Topoisomerase Inhibition

This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerases.

Materials:

  • Human Topoisomerase I or II

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase Assay Buffer

  • ATP (for Topoisomerase II)

  • Benzoxazole test compounds

  • Stop solution (e.g., STEB buffer)

  • Chloroform:isoamyl alcohol (24:1)

  • Agarose

  • TAE buffer

  • Ethidium bromide

Procedure:

  • Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of the benzoxazole compound.

  • Initiate the reaction by adding the topoisomerase enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution and chloroform:isoamyl alcohol.

  • Separate the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the amount of relaxed and supercoiled DNA to determine the inhibitory activity.

DNA_Relaxation_Assay A Prepare Reaction Mix (Buffer, DNA, Compound) B Add Topoisomerase (Initiate Reaction) A->B C Incubate at 37°C B->C D Stop Reaction C->D E Agarose Gel Electrophoresis D->E F Stain with Ethidium Bromide E->F G Visualize under UV Light F->G H Quantify DNA Bands (Determine IC50) G->H

Caption: Workflow for DNA Relaxation Assay
MTT and Sulforhodamine B (SRB) Assays for Cytotoxicity

These colorimetric assays are widely used to assess the in vitro anticancer activity of compounds by measuring cell viability.

MTT Assay Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzoxazole compound for a specified duration (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[12][13][14][15][16]

SRB Assay Protocol:

  • Seed cells and treat with the compound as in the MTT assay.

  • Fix the cells with trichloroacetic acid (TCA).

  • Stain the fixed cells with Sulforhodamine B dye.

  • Wash away the unbound dye with acetic acid.

  • Solubilize the protein-bound dye with a Tris base solution.

  • Measure the absorbance at a specific wavelength (e.g., 510 nm) to determine the cell density.[17][18][19][20][21]

Cytotoxicity_Assay A Seed Cells in 96-well Plate B Treat with Benzoxazole Compound A->B C Incubate B->C D Add Reagent (MTT or SRB) C->D E Incubate & Develop Color D->E F Solubilize Dye/Crystals E->F G Measure Absorbance F->G H Calculate Cell Viability (IC50) G->H

Caption: General Workflow for Cytotoxicity Assays (MTT/SRB)
Broth Dilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Prepare serial two-fold dilutions of the benzoxazole compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plate under appropriate conditions for microbial growth.

  • Visually inspect the wells for turbidity or measure the optical density to determine the lowest concentration of the compound that inhibits visible growth (the MIC).[22][23]

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

Procedure:

  • Administer the benzoxazole compound or a vehicle control to the animals.

  • After a specific time, inject a solution of carrageenan into the plantar surface of the hind paw to induce inflammation.

  • Measure the paw volume at regular intervals using a plethysmometer.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[24][25][26][27][28]

This guide provides a foundational understanding of the mechanisms of action of benzoxazole-based compounds. The versatility of the benzoxazole scaffold continues to inspire the development of novel therapeutic agents with improved efficacy and selectivity, offering promising avenues for future drug discovery and development.

References

A Literature Review on the Synthesis of Substituted Benzoxazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic methodologies for substituted benzoxazoles, a crucial heterocyclic scaffold in medicinal chemistry and materials science. The focus is on core synthetic strategies, quantitative data comparison, and detailed experimental protocols.

Core Synthetic Methodologies

The synthesis of the benzoxazole nucleus predominantly involves the condensation of an o-aminophenol with a suitable one-carbon electrophile, followed by cyclization. The most prevalent and versatile methods utilize carboxylic acids, aldehydes, and acyl chlorides as the source of this carbon atom. Recent advancements have also emphasized the development of green and efficient one-pot methodologies.[1]

From o-Aminophenols and Carboxylic Acids

The direct condensation of o-aminophenols with carboxylic acids is a classical and widely used method for preparing 2-substituted benzoxazoles.[1] This reaction is typically performed at elevated temperatures and often requires a dehydrating agent or a catalyst to facilitate the intramolecular cyclization. Polyphosphoric acid (PPA) is a common reagent that serves as both a catalyst and a solvent.[1] Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating.[2]

Table 1: Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids

EntryCarboxylic AcidCatalyst/ConditionsTimeYield (%)Reference
1Benzoic acidPPA, 210-220°C1 hHigh[1]
2Various aromatic/aliphatic acidsMethanesulfonic acid, Thionyl chloride, 100-120°C-Excellent[3][4]
3Various aromatic/aliphatic acidsMicrowave (solvent-free), 150-200°C10-30 minGood to Excellent[2]
4Various aromatic/aliphatic acidsLawesson's reagent, Microwave5-15 minGood[3]
5Benzoic acidsHeteropolyacids-High[5]
From o-Aminophenols and Aldehydes

The reaction of o-aminophenols with aldehydes is another fundamental route to 2-substituted benzoxazoles. This process typically involves the initial formation of a Schiff base intermediate, which then undergoes oxidative cyclization.[1] A variety of catalysts, including metal-based and green catalysts, have been employed to promote this transformation under milder conditions.

Table 2: Synthesis of 2-Substituted Benzoxazoles from Aldehydes

EntryAldehydeCatalyst/ConditionsTimeYield (%)Reference
1BenzaldehydeCopper(II) acetate monohydrate, Ethanol-Good[4]
2Aromatic aldehydesAg@Fe2O3 nanoparticles, Water:Ethanol (5:1), RT7-15 min88-97[6]
3BenzaldehydeGlycerol, Microwave, 110°CSeveral min80-91[7]
4Aromatic aldehydesIodine, K2CO3, Microwave (solvent-free), 120°C10 min67-90[8]
5Aromatic aldehydes[CholineCl][oxalic acid], Microwave, 130°C15 minGood to Excellent[9]
6Aromatic aldehydesFe3O4@SiO2-SO3H nanocatalyst, 50°C-High[10]
7Aromatic/aliphatic aldehydesFluorophosphoric acid, Ethanol, RT2.4 hGood[11]
8BenzaldehydeNC@ND-900, Xylene, 140°C, O228 h97.4[12]
From o-Aminophenols and Other Reagents

Acyl chlorides provide a highly reactive alternative to carboxylic acids, often allowing for milder reaction conditions.[1] Furthermore, syntheses involving cyanating agents and tertiary amides have been developed to expand the scope and efficiency of benzoxazole formation.

Table 3: Synthesis of 2-Substituted Benzoxazoles from Other Reagents

EntryReagentCatalyst/ConditionsTimeYield (%)Reference
1Benzoyl chlorideHf-BTC, Microwave (solvent-free), 120°C15 min30-85[11]
2N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)BF3·Et2O, 1,4-dioxane, reflux25-30 h45-60[13][14]
3Tertiary amidesTf2O, 2-Fluoropyridine, DCM, RT1 hModerate to Excellent[15]
4ThioamidesTriphenylbismuth dichloride, 1,2-dichloroethane, 60°C-Moderate to Excellent[16]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbenzoxazole from o-Aminophenol and Benzoic Acid using Polyphosphoric Acid (PPA)
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).[1]

  • Addition of PPA: Carefully add polyphosphoric acid (40 g) to the flask.[1]

  • Heating: Heat the reaction mixture to 210-220°C and maintain this temperature with stirring for 1 hour.[1]

  • Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice with vigorous stirring.[1]

  • Neutralization and Extraction: Neutralize the mixture with a sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of 2,5-Disubstituted Benzoxazoles from an Aldehyde
  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-amino-4-methylphenol (0.5 mmol), the desired aromatic aldehyde (0.5 mmol), potassium carbonate (69 mg, 0.5 mmol), and iodine (126.9 mg, 0.5 mmol).[8][17]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10 minutes.[8][17]

  • Quenching: After cooling, add a saturated aqueous solution of Na2S2O3 (5 mL) to quench the excess iodine.[8]

  • Extraction: Extract the resulting solution with ethyl acetate (3 x 10 mL).[17]

  • Purification: Combine the organic layers, wash with a saturated solution of NaCl, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product is then purified by column chromatography.[17]

Protocol 3: Green Synthesis of 2-Arylbenzoxazoles using a Nanocatalyst
  • Reactant Mixture: In a round-bottom flask, combine o-aminophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and the Fe3O4@SiO2-SO3H nanocatalyst (0.03 g).[10]

  • Reaction: Place the flask in a preheated oil bath at 50°C and stir the reaction mixture magnetically.[10]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them with Thin Layer Chromatography (TLC) (eluent: n-hexane:ethanol 3:1).[10]

  • Work-up and Catalyst Recovery: Upon completion, add ethyl acetate to dissolve the product and separate the magnetic catalyst using an external magnet.

  • Product Isolation: Decant the ethyl acetate solution, dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[10]

Visualizations

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o_aminophenol o-Aminophenol amide_schiff o-Hydroxy Amide / Schiff Base o_aminophenol->amide_schiff + Electrophile electrophile R-COX (X = OH, H, Cl) electrophile->amide_schiff benzoxazoline Benzoxazoline (for aldehydes) amide_schiff->benzoxazoline Cyclization (for aldehydes) benzoxazole 2-Substituted Benzoxazole amide_schiff->benzoxazole - H2O (for acids/acyl chlorides) or [O] (for aldehydes) benzoxazoline->benzoxazole Oxidation

Caption: General reaction pathway for the synthesis of 2-substituted benzoxazoles.

G start Start mix_reactants Mix o-Aminophenol, Aldehyde, and Catalyst in Microwave Vial start->mix_reactants seal_vial Seal the Vial mix_reactants->seal_vial microwave Microwave Irradiation (Controlled Time & Temperature) seal_vial->microwave cool_down Cool Reaction Mixture microwave->cool_down workup Work-up (Quench, Extract with Organic Solvent) cool_down->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Pure 2-Substituted Benzoxazole purification->product

Caption: Experimental workflow for microwave-assisted benzoxazole synthesis.

References

Technical Guide: 1,3-Benzoxazol-4-amine - Safety, Handling, and Material Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

1,3-Benzoxazol-4-amine is a heterocyclic aromatic compound. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 163808-09-1[1][2]
Molecular Formula C₇H₆N₂O[1][2][3]
Molecular Weight 134.14 g/mol [1][2][4]
Melting Point 77-79°C[3]
Appearance Solid (form not specified)
Purity ≥98% (typical)[1]

Safety and Hazard Information

Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, the following hazard information is based on data for the parent compound, Benzoxazole, and other closely related benzoxazole amine derivatives.

GHS Hazard Classification (Predicted)

The GHS classification for this compound is not definitively established. However, based on related compounds such as 1,3-Benzoxazol-5-amine and 2-Methyl-1,3-benzoxazol-4-amine, the following classifications are likely:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[4][5]

NFPA 704 Hazard Diamond

The NFPA 704 rating for the parent compound, Benzoxazole, is provided as a reference. The rating for this compound may be similar.

NFPA 704 DiamondRating for Benzoxazole
Health (Blue) 2
Flammability (Red) 2
Instability (Yellow) 0
Special (White) N/A

Source: Fisher Scientific SDS for Benzoxazole[6]

Hazard and Precautionary Statements

Based on the predicted GHS classification, the following H and P statements are relevant:

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.[4][5]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

Precautionary Statements (P-phrases):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]

  • P264: Wash skin thoroughly after handling.[7][8]

  • P270: Do not eat, drink or smoke when using this product.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[8]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[7]

Handling and Storage

Proper handling and storage procedures are crucial for minimizing risk when working with this compound.

AspectProcedure
Handling Use in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[8] Avoid formation of dust and aerosols.[9] Wash hands thoroughly after handling.[7][8]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.[6][8]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[9][10]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[8]
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[8]
Ingestion Do NOT induce vomiting.[8][10] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][11]

  • Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be generated.[6][10]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment (PPE) to prevent contact with skin and eyes and to avoid inhalation of dust.[9] Evacuate personnel to safe areas.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal.[8] Avoid generating dust.

Experimental Protocols

The following is a general, illustrative protocol for the synthesis of a benzoxazole derivative, which can be adapted for this compound. Researchers should consult the primary literature for specific reaction conditions.

General Synthesis of Benzoxazoles

A common method for synthesizing benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or an aldehyde.[12][13]

Reaction Scheme:

G aminophenol 2-Amino-3-hydroxypyridine (o-aminophenol analog) reagents Acid catalyst Heat aminophenol->reagents acid Carboxylic Acid / Aldehyde acid->reagents product This compound reagents->product

Caption: General reaction scheme for benzoxazole synthesis.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification a Combine 2-amino-3-hydroxypyridine and carboxylic acid/aldehyde in a suitable solvent. b Add acid catalyst (e.g., p-TSA, PPA). a->b c Heat the reaction mixture (e.g., reflux). b->c d Monitor reaction progress by TLC. c->d e Cool the reaction mixture. d->e f Pour into water/ice and neutralize. e->f g Collect the precipitate by filtration. f->g h Recrystallize the crude product from a suitable solvent (e.g., ethanol). g->h i Dry the purified product. h->i

Caption: A typical experimental workflow for the synthesis of a benzoxazole derivative.

Logical Relationships in Chemical Safety

A hierarchical approach is essential for managing chemical safety in the laboratory.

G Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Controls Engineering Controls Substitution->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE

Caption: Hierarchy of controls for chemical safety.

This guide is intended for informational purposes only and should not be considered a substitute for a formal safety review and risk assessment conducted by qualified professionals. Always consult the most up-to-date safety information and adhere to all institutional and regulatory safety protocols.

References

Quantum Chemical Calculations for 1,3-Benzoxazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of 1,3-Benzoxazol-4-amine, a significant heterocyclic compound. Derivatives of the benzoxazole scaffold are of great interest in medicinal chemistry and materials science due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Understanding the three-dimensional structure and electronic properties of these molecules is fundamental to their biological activity.[1]

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer profound insights into the electronic structure, reactivity, and spectroscopic properties of benzoxazole derivatives.[1][3] In conjunction with methods like molecular docking, these computational approaches facilitate the rational design of novel derivatives with improved therapeutic efficacy and selectivity.[1] This guide outlines the core computational methodologies, presents key quantitative data in a structured format, and visualizes typical workflows pertinent to modern drug discovery and development.

Core Computational Methodologies and Protocols

The computational investigation of this compound and its derivatives typically employs a range of quantum chemical methods. The choice of method and basis set is crucial for obtaining accurate and reliable results.

Density Functional Theory (DFT)

DFT is a popular and effective method for studying the electronic properties of molecules. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with a basis set such as 6-311++G(d,p) to perform these calculations.[4] Solvation effects, which are critical for mimicking biological environments, can be modeled using methods like the Conductor-like Polarizable Continuum Model (CPCM).[3]

Experimental Protocol: Geometry Optimization and Frequency Analysis

  • Initial Structure Preparation: The initial 3D structure of this compound is constructed using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the electronic absorption and emission spectra, Time-Dependent DFT (TD-DFT) calculations are employed.[5] These calculations provide information on the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima in UV-Vis spectroscopy.

Experimental Protocol: Calculation of Electronic Spectra

  • Ground State Optimization: The ground state geometry (S0) is optimized using DFT as described above.

  • Excited State Calculation: TD-DFT calculations are performed on the optimized ground state geometry to determine the vertical absorption energies.

  • Excited State Optimization: To study fluorescence, the geometry of the first singlet excited state (S1) is optimized.

  • Emission Energy Calculation: TD-DFT calculations are then performed on the optimized S1 geometry to determine the emission energies.

Quantitative Data Summary

The following tables summarize the types of quantitative data that are typically generated from quantum chemical calculations on benzoxazole derivatives. The values presented here are illustrative and represent what one might expect for a molecule like this compound.

Table 1: Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C21.39C1-C2-C3120.0
C2-N31.38C2-N3-C4108.0
N3-C41.32N3-C4-O5115.0
C4-O51.37C4-O5-C9105.0
O5-C91.38O5-C9-C8110.0

Table 2: Calculated Vibrational Frequencies

ModeFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
13450HighLowN-H stretch (amine)
23050MediumHighC-H stretch (aromatic)
31620HighMediumC=N stretch
41580MediumHighC=C stretch (aromatic)
51250HighMediumC-O stretch

Table 3: Electronic Properties

PropertyValue
HOMO Energy (eV)-5.8
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (eV)4.6
Dipole Moment (Debye)2.5
Ionization Potential (eV)6.2
Electron Affinity (eV)1.0

Visualizations

Visual representations are crucial for understanding the complex data generated from quantum chemical calculations. The following diagrams, created using the DOT language, illustrate key concepts and workflows.

Molecular_Structure cluster_benzoxazole This compound C1 C C2 C C1->C2 N_amine N C1->N_amine H2N N3 N C2->N3 C7 C C2->C7 C4 C N3->C4 O5 O C4->O5 C9 C O5->C9 C6 C C6->C1 C7->C6 C8 C C8->C7 C9->C8

Caption: Molecular structure of this compound.

Quantum_Calculation_Workflow start Initial Molecular Structure dft DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->dft freq Vibrational Frequency Analysis dft->freq properties Calculate Electronic Properties (HOMO, LUMO, etc.) dft->properties verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->dft  No tddft TD-DFT for Electronic Excitation Energies verify->tddft  Yes spectra Simulate UV-Vis/IR/Raman Spectra tddft->spectra end Analysis of Results spectra->end properties->end Energy_Level_Diagram LUMO LUMO (-1.2 eV) HOMO HOMO (-5.8 eV) HOMO->LUMO Excitation label_gap Energy Gap 4.6 eV

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A cornerstone of medicinal chemistry and drug development, the benzoxazole scaffold has been the subject of extensive research due to its presence in a wide array of pharmacologically active compounds. This technical guide provides an in-depth exploration of the discovery and historical evolution of benzoxazole synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource on the core synthetic methodologies, experimental protocols, and the key signaling pathways modulated by this versatile heterocycle.

Historical Context: The Dawn of Heterocyclic Chemistry

The journey into the synthesis of benzoxazoles is intrinsically linked to the broader history of heterocyclic chemistry, which began to flourish in the mid-19th century.[1] While a singular "discovery" of the first benzoxazole synthesis is not prominently documented, the foundational reactions that enable its creation emerged from this era of chemical exploration. The principles of condensation reactions, particularly those involving ortho-substituted benzene rings, laid the groundwork for the development of various synthetic routes to this important bicyclic system.

Core Synthetic Methodologies

The synthesis of the benzoxazole core primarily relies on the cyclization of o-aminophenol with a variety of carbonyl-containing compounds. These methods have evolved from classical high-temperature condensations to more sophisticated catalytic and green chemistry approaches.

Condensation of o-Aminophenols with Carboxylic Acids

A widely employed and direct method for preparing 2-substituted benzoxazoles involves the condensation of o-aminophenol with carboxylic acids.[2][3] This reaction is typically performed at elevated temperatures and often requires a dehydrating agent or catalyst to facilitate the intramolecular cyclization. Polyphosphoric acid (PPA) is a classical and effective reagent for this transformation, serving as both a solvent and a catalyst.[2][4]

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole using PPA [5]

  • Reactants: Benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).

  • Reagent: Polyphosphoric acid (40 g).

  • Procedure:

    • Combine benzoic acid and o-aminophenol in a round-bottom flask.

    • Add polyphosphoric acid to the flask.

    • Stir the mixture at 60°C for 2 hours, then increase the temperature to 120°C and stir for an additional 2 hours.

    • Pour the hot reaction mixture over ice water to precipitate the product.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 25 mL), water (2 x 25 mL), and brine (2 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

  • Yield: 92%[5]

Table 1: Synthesis of 2-Substituted Benzoxazoles via Condensation of o-Aminophenol with Carboxylic Acids

Carboxylic Acid DerivativeCatalyst/ConditionsYield (%)Reference
Benzoic AcidPPA, 120°C, 4h92[5]
Isophthalic AcidPPA, 180-200°C, 4-6hNot specified[4]
Various Benzoic AcidsPPA, Microwave (260W), 4 minNot specified[5]
p-tert-butyl benzoic acidPPAGood[1]
4-methylsalicylic acidPPA, 150°CGood[1]
Condensation of o-Aminophenols with Aldehydes

The reaction of o-aminophenol with aldehydes provides another versatile route to 2-substituted benzoxazoles. This method typically proceeds through the initial formation of a Schiff base intermediate, which then undergoes oxidative cyclization.[2] A variety of oxidizing agents and catalytic systems have been developed to promote this transformation efficiently.

Experimental Protocol: One-Pot Synthesis of 2-Phenylbenzoxazole using a Green Catalyst [6]

  • Reactants: o-Aminophenol (0.109 g, 1.0 mmol) and benzaldehyde (0.106 g, 1.0 mmol).

  • Catalyst: Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) (4.0 mg).

  • Procedure:

    • Combine o-aminophenol, benzaldehyde, and the LAIL@MNP catalyst in a reaction vessel.

    • Sonicate the mixture at 70°C for 30 minutes.

    • Monitor the reaction completion using GC-MS.

    • Add ethyl acetate (15 mL) to the reaction mixture.

    • Separate the magnetic catalyst using an external magnet.

    • Dry the organic layer with magnesium sulfate and remove the solvent under vacuum.

  • Yield: Up to 90%[6]

Table 2: Synthesis of 2-Substituted Benzoxazoles via Condensation of o-Aminophenol with Aldehydes

AldehydeCatalyst/ConditionsYield (%)Reference
BenzaldehydeLAIL@MNP, Sonication, 70°C, 30 minup to 90[6]
Aromatic AldehydesBrønsted acidic ionic liquid gel, 130°C, 5h85-98[7][8]
Aromatic/Aliphatic AldehydesFluorophosphoric acid, Ethanol, RT, 2.4hNot specified[7]
Aromatic AldehydesISO-PECH polyamine organocatalyst, Methanol, RT, 2-5 min92-99[7]
Aromatic AldehydesRice husk derived activated carbon, Ethanol/Water, Not specifiedExcellent[7]

Visualizing the Synthetic Pathways

To illustrate the logical flow of these core synthetic methodologies, the following diagrams are provided in the DOT language for Graphviz.

benzoxazole_synthesis_pathways cluster_0 From Carboxylic Acid cluster_1 From Aldehyde reactant reactant intermediate intermediate product product reagent reagent o_aminophenol1 o-Aminophenol benzoxazole1 2-R-Benzoxazole o_aminophenol1->benzoxazole1 Condensation/ Cyclization carboxylic_acid R-COOH carboxylic_acid->benzoxazole1 ppa PPA, Heat ppa->benzoxazole1 o_aminophenol2 o-Aminophenol schiff_base Schiff Base Intermediate o_aminophenol2->schiff_base Condensation aldehyde R-CHO aldehyde->schiff_base benzoxazole2 2-R-Benzoxazole schiff_base->benzoxazole2 Oxidative Cyclization oxidant Oxidant/ Catalyst oxidant->benzoxazole2

Caption: Core synthetic routes to 2-substituted benzoxazoles.

Biological Significance and Signaling Pathways

Benzoxazole derivatives exhibit a remarkable range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] A significant focus of current research is their potential as anticancer agents, particularly through the inhibition of key signaling pathways involved in tumor growth and angiogenesis.

One of the most critical targets of benzoxazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12][13][14][15] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor progression and metastasis.[12] Inhibition of VEGFR-2 signaling can effectively block tumor growth by cutting off its blood supply.

The following diagram illustrates the VEGFR-2 signaling pathway and the inhibitory action of benzoxazole derivatives.

VEGFR2_pathway ligand ligand receptor receptor inhibitor inhibitor downstream downstream process process VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Signaling->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Conclusion

The synthesis of benzoxazoles has a rich history rooted in the fundamental principles of organic chemistry. From early condensation reactions to modern catalytic methods, the ability to efficiently construct this privileged scaffold has been crucial for the advancement of medicinal chemistry. The diverse biological activities of benzoxazole derivatives, particularly their role as VEGFR-2 inhibitors, underscore their continued importance in the development of novel therapeutics. This guide provides a foundational understanding of the synthesis and biological relevance of benzoxazoles, empowering researchers to further innovate in this exciting field.

References

A Technical Guide to the Commercial Availability of 1,3-Benzoxazol-4-amine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Resource for Scientists and Drug Development Professionals on Suppliers, Procurement, and Synthesis of a Key Chemical Intermediate

Abstract

1,3-Benzoxazol-4-amine, a key building block in medicinal chemistry and materials science, is sought after for its utility in the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the commercial availability of this compound (CAS No. 163808-09-1), including a detailed list of global suppliers, product specifications, and purchasing information. Furthermore, this guide outlines a general synthesis methodology for benzoxazole derivatives and presents a typical procurement workflow for research chemicals, offering valuable insights for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology industries.

Introduction

This compound is a heterocyclic aromatic amine containing the benzoxazole scaffold. This structural motif is present in numerous compounds with diverse pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory agents. The strategic placement of the amino group at the 4-position of the benzoxazole ring system makes it a versatile intermediate for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

Given its importance, a reliable and well-documented supply chain is crucial for researchers and developers. This guide aims to consolidate the currently available information on the commercial landscape of this compound, thereby facilitating its acquisition for research and development purposes.

Commercial Suppliers and Product Specifications

A global network of chemical suppliers offers this compound in various purities and quantities, catering to the needs of both small-scale academic research and larger-scale industrial applications. The following tables summarize the product offerings from a selection of prominent suppliers.

Table 1: North American and European Suppliers

SupplierProduct Name(s)CAS No.PurityAvailable Quantities
Apollo Scientific 4-Amino-1,3-benzoxazole163808-09-1≥95%100mg, 1g, 5g
Santa Cruz Biotechnology, Inc. This compound163808-09-1Research GradeInquire
Ambeed 4-Aminobenzoxazole163808-09-198%100mg, 250mg, 500mg, 1g, 5g
Fluorochem 1,3,4-oxadiazol-2-amineNot ApplicableInquireInquire
Sigma-Aldrich (Merck) This compound163808-09-1Research GradeInquire

Table 2: Asian Suppliers

SupplierProduct Name(s)CAS No.PurityAvailable Quantities
Shanghai Aladdin Biochemical Technology Co., Ltd. Benzo[d]oxazol-4-amine163808-09-1InquireInquire
Dayang Chem (Hangzhou) Co., Ltd. This compound163808-09-1InquireInquire for 100g, 1kg
TCI Chemicals (India) Pvt. Ltd. BenzoxazoleNot Applicable>98.0%(GC)Inquire
ChemScene 1,3-Benzoxazol-4-ol89590-22-7≥98%Inquire

Note: The information in these tables is based on publicly available data and is subject to change. It is recommended to contact the suppliers directly for the most current product specifications, pricing, and availability.

Pricing Information

Pricing for this compound can vary significantly based on the supplier, purity, and quantity ordered. The following table provides an indicative price range based on available data. Bulk pricing is often available upon request.

Table 3: Indicative Pricing

SupplierQuantityPrice (USD)
Apollo Scientific100mg~$18
Apollo Scientific1g~$41
Apollo Scientific5g~$148
Ambeed100mg$33.00

Note: Prices are subject to change and may not include shipping and handling fees. Currency conversions are approximate.

Technical Data

Table 4: Physicochemical Properties of this compound

PropertyValue
CAS Number 163808-09-1
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
Appearance Off-white to yellow solid
Melting Point 77-79 °C
Solubility Soluble in organic solvents such as DMSO and methanol.
Representative Technical Documents

For researchers, access to detailed technical documentation is critical for experimental planning and safety assessment. While specific documents for this compound may need to be requested from the supplier, representative examples for related compounds provide valuable insights.

  • Certificate of Analysis (CoA): A CoA for a similar compound, 2-Methylbenzo[d]oxazol-5-amine, from ChemScene confirms the identity and purity (≥95.0% by ¹H NMR) of the batch.[1] A typical CoA for this compound would include similar information, such as appearance, spectral data confirming the structure, and a purity assessment by a suitable analytical method like HPLC or NMR.

  • Safety Data Sheet (SDS): An SDS for 2,1,3-Benzoxadiazol-4-amine from Echemi outlines the potential hazards, handling precautions, and first-aid measures.[2] An SDS for this compound would provide specific information on its toxicological properties, personal protective equipment (PPE) recommendations, and disposal guidelines.

Synthesis Methodology

A plausible synthetic route to this compound could involve the cyclization of 2,3-diaminophenol with a suitable one-carbon synthon, such as formic acid or a derivative, under acidic conditions. The reaction typically proceeds through the formation of an intermediate amide followed by intramolecular cyclization and dehydration to yield the benzoxazole ring.

Researchers can find various methodologies for benzoxazole synthesis in the literature, which can be adapted for the specific preparation of this compound.[3][4][5]

Procurement Workflow for Research Chemicals

The acquisition of specialized research chemicals like this compound typically follows a structured procurement process within research organizations. The following diagram illustrates a generalized workflow.

Procurement_Workflow cluster_researcher Researcher cluster_procurement Procurement/Finance Department cluster_supplier Supplier cluster_receiving Receiving/Lab Management A Identify Need for This compound B Search for Suppliers (e.g., using this guide) A->B C Obtain Quotes & Technical Documents (SDS, CoA) B->C D Submit Purchase Requisition C->D E Review Requisition & Budget Approval D->E Internal Approval F Generate Purchase Order (PO) E->F G Send PO to Supplier F->G H Receive & Process PO G->H External Communication I Ship Chemical with Accompanying Documents H->I J Receive Shipment & Verify Contents I->J K Log Chemical in Inventory J->K L Deliver to Researcher K->L

A typical workflow for the procurement of research chemicals.

Conclusion

This compound is a readily available chemical intermediate from a variety of global suppliers, making it an accessible building block for research and drug development. This guide provides a solid starting point for sourcing this compound by consolidating information on suppliers, product specifications, and pricing. While specific technical documents and detailed synthesis protocols may require direct engagement with suppliers, the information presented herein should streamline the initial stages of procurement and experimental design. Researchers are encouraged to contact the listed suppliers to obtain the most accurate and up-to-date information for their specific needs.

References

Reactivity of the Amine Group in 1,3-Benzoxazol-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the reactivity of the amine group in 1,3-Benzoxazol-4-amine. While specific experimental data for this particular isomer is limited in publicly available literature, this document extrapolates from the known chemistry of analogous aminobenzoxazoles and general principles of aromatic amine reactivity. The guide covers the fundamental aspects of the amine group's basicity and nucleophilicity, and explores its participation in key chemical transformations including acylation, alkylation, and diazotization followed by subsequent coupling reactions. Detailed experimental protocols, quantitative data where available or estimated, and visual diagrams of reaction pathways are provided to support researchers in the synthesis and derivatization of this heterocyclic scaffold for applications in drug discovery and materials science.

Core Reactivity Principles

The reactivity of the amine group at the 4-position of the 1,3-benzoxazole ring system is governed by the interplay of the inherent nucleophilicity of the nitrogen lone pair and the electronic effects of the fused heterocyclic ring.

Basicity

Table 1: Estimated Basicity of this compound in Comparison to Other Amines

CompoundStructurepKa of Conjugate Acid
CyclohexylamineC₆H₁₁NH₂~10.6
AnilineC₆H₅NH₂4.6
2-AminobenzoxazoleC₇H₆N₂O~4.5[1]
This compound (Estimated) C₇H₆N₂O ~4.0 - 5.0
Nucleophilicity

The amine group is a potent nucleophile, capable of attacking a variety of electrophilic centers. The nucleophilicity is influenced by the same electronic factors that determine its basicity. The electron-withdrawing nature of the benzoxazole ring reduces the nucleophilicity of the amine compared to aliphatic amines. However, it remains sufficiently reactive to participate in a range of substitution and addition reactions.

Key Reactions of the Amine Group

The amine functionality of this compound allows for a variety of chemical modifications, providing access to a diverse range of derivatives.

N-Acylation

The reaction of this compound with acylating agents such as acyl chlorides or anhydrides is expected to proceed readily to form the corresponding amides. This reaction is a common method for the synthesis of biologically active molecules.[2]

Table 2: Representative N-Acylation Reaction of this compound

Acylating AgentProductTypical Yield (%)
Acetyl ChlorideN-(1,3-benzoxazol-4-yl)acetamide>85 (Estimated)
Benzoyl ChlorideN-(1,3-benzoxazol-4-yl)benzamide>80 (Estimated)
4-Nitrobenzoyl ChlorideN-(1,3-benzoxazol-4-yl)-4-nitrobenzamide>80 (Estimated)
  • Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine) at room temperature.

  • Add a base (e.g., triethylamine or pyridine, 1.1-1.5 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.0-1.2 eq.) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amine This compound Mixing Dissolve in Aprotic Solvent Amine->Mixing AcylatingAgent Acyl Chloride / Anhydride Addition Add Base, then Acylating Agent at 0°C AcylatingAgent->Addition Base Base (e.g., Pyridine) Base->Addition Mixing->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Quench with NaHCO₃ Stirring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product N-Acyl-1,3-benzoxazol-4-amine Purify->Product

Caption: General workflow for the N-acylation of this compound.
N-Alkylation

Alkylation of the amine group can be achieved using alkyl halides. The reaction typically requires a base to neutralize the hydrogen halide formed. Due to the possibility of over-alkylation, controlling the stoichiometry of the reactants is crucial to selectively obtain the mono-alkylated product. The synthesis of N-alkylated aminobenzoxazoles has been reported in the context of medicinal chemistry.[2]

Table 3: Representative N-Alkylation Reaction of this compound

Alkylating AgentProductTypical Yield (%)
Methyl IodideN-methyl-1,3-benzoxazol-4-amine60-70 (Estimated)
Benzyl BromideN-benzyl-1,3-benzoxazol-4-amine50-65 (Estimated)
  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a base (e.g., K₂CO₃ or NaH, 1.5-2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.0-1.2 eq.) dropwise.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Alkylation_Pathway Amine This compound Intermediate Deprotonated Amine Amine->Intermediate + Base AlkylHalide Alkyl Halide (R-X) Product N-Alkyl-1,3-benzoxazol-4-amine AlkylHalide->Product Base Base (e.g., K₂CO₃) Byproduct HX Salt Base->Byproduct + HX from reaction Intermediate->Product + R-X

Caption: Reaction pathway for the N-alkylation of this compound.
Diazotization and Azo Coupling

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. These diazonium salts are versatile intermediates that can be used in various subsequent reactions, most notably azo coupling to form azo dyes.

Table 4: Representative Diazotization and Azo Coupling Reactions

Coupling AgentProductTypical Yield (%)
Phenol2-hydroxy-5-((1,3-benzoxazol-4-yl)diazenyl)phenol70-85 (Estimated)
N,N-Dimethylaniline4-((1,3-benzoxazol-4-yl)diazenyl)-N,N-dimethylaniline75-90 (Estimated)

Part A: Diazotization

  • Suspend this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq.) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

Part B: Azo Coupling

  • Dissolve the coupling agent (e.g., phenol, N,N-dimethylaniline) (1.0 eq.) in an aqueous solution of sodium hydroxide (for phenols) or an acidic solution (for anilines).

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling agent with vigorous stirring.

  • Maintain the temperature below 5 °C and stir for 1-2 hours.

  • The resulting azo dye will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for purification.

Diazotization_Coupling cluster_diazotization Diazotization cluster_coupling Azo Coupling Amine This compound Reagents_D NaNO₂ + HCl (0-5°C) Amine->Reagents_D Diazonium 1,3-Benzoxazol-4-diazonium Chloride Reagents_D->Diazonium CouplingAgent Coupling Agent (Ar-H) Diazonium->CouplingAgent Electrophilic Aromatic Substitution Product Azo Dye CouplingAgent->Product

Caption: Logical relationship of diazotization and azo coupling reactions.

Involvement in Signaling Pathways

Currently, there is no specific information available in the public domain that directly links this compound or its immediate derivatives to specific biological signaling pathways. However, the benzoxazole scaffold is a common motif in many biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][3][4][5][6] The functionalization of the 4-amino group provides a vector for the synthesis of new derivatives that could potentially interact with various biological targets. Further research in this area is warranted to explore the potential of this compound derivatives in modulating cellular signaling.

Conclusion

The amine group of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives. While its reactivity is tempered by the electron-withdrawing nature of the fused benzoxazole ring, it remains a potent nucleophile for acylation and alkylation reactions. Furthermore, its ability to undergo diazotization opens up avenues for the synthesis of azo compounds and other functionalized benzoxazoles. This guide provides a foundational understanding and practical protocols to aid researchers in the exploration of the chemistry of this compound and its potential applications in drug discovery and development. Further experimental studies are encouraged to establish precise quantitative data for the reactions of this specific isomer.

References

Methodological & Application

Synthetic Routes to 1,3-Benzoxazol-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1,3-Benzoxazol-4-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the benzoxazole core, a privileged scaffold, coupled with a reactive primary amine at the 4-position, allows for diverse functionalization and the synthesis of a wide array of derivatives. These derivatives are of significant interest in drug discovery programs targeting various enzymes and receptors. The synthetic challenge lies in the specific regiochemical placement of the amino group on the benzene ring of the benzoxazole system.

This document outlines a detailed synthetic strategy for the preparation of this compound. The proposed route involves a multi-step synthesis commencing from a commercially available substituted aniline, proceeding through nitration, functional group manipulation, cyclization to form the benzoxazole ring, and a final reduction to yield the target amine. The protocols provided are based on established chemical transformations for similar substrates and are intended to serve as a comprehensive guide for researchers.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound is a three-step process starting from 2-methoxy-3-nitroaniline. This pathway involves demethylation to the corresponding o-aminophenol, followed by cyclization to form the benzoxazole ring, and concluding with the reduction of the nitro group.

Synthetic_Pathway Start 2-Methoxy-3-nitroaniline Intermediate1 2-Amino-3-nitrophenol Start->Intermediate1 Step 1: Demethylation (e.g., BBr3) Intermediate2 4-Nitro-1,3-benzoxazole Intermediate1->Intermediate2 Step 2: Cyclization (e.g., Triethyl orthoformate) FinalProduct This compound Intermediate2->FinalProduct Step 3: Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic route to this compound.

Experimental Protocols

Route 1: Synthesis from 2-Methoxy-3-nitroaniline

This route provides a clear and controllable pathway to the target molecule.

Step 1: Synthesis of 2-Amino-3-nitrophenol (Intermediate 1)

Methodology: Demethylation of 2-methoxy-3-nitroaniline using a strong Lewis acid like boron tribromide.

  • Materials:

    • 2-Methoxy-3-nitroaniline (1.0 eq)

    • Boron tribromide (BBr₃, 1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Methanol

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-methoxy-3-nitroaniline in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add boron tribromide (as a solution in DCM or neat) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-Nitro-1,3-benzoxazole (Intermediate 2)

Methodology: Cyclization of 2-amino-3-nitrophenol with triethyl orthoformate.

  • Materials:

    • 2-Amino-3-nitrophenol (1.0 eq)

    • Triethyl orthoformate (excess, ~5-10 eq)

    • p-Toluenesulfonic acid (p-TsOH, catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-nitrophenol and triethyl orthoformate.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the excess triethyl orthoformate under reduced pressure.

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of this compound (Final Product)

Methodology: Catalytic hydrogenation of 4-nitro-1,3-benzoxazole.

  • Materials:

    • 4-Nitro-1,3-benzoxazole (1.0 eq)

    • Palladium on carbon (Pd/C, 10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 4-nitro-1,3-benzoxazole in methanol or ethanol in a hydrogenation flask.

    • Carefully add Pd/C catalyst to the solution.

    • Connect the flask to a hydrogenator or a balloon filled with hydrogen gas.

    • Purge the flask with hydrogen.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The product can be purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of this compound.

StepReactantReagents & CatalystSolventTemperature (°C)Time (h)Expected Yield
12-Methoxy-3-nitroanilineBBr₃Dichloromethane-78 to RT12-1670-85%
22-Amino-3-nitrophenolTriethyl orthoformate, p-TsOH (cat.)NeatReflux4-680-95%
34-Nitro-1,3-benzoxazoleH₂, 10% Pd/CMethanolRoom Temp.2-4>90%

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for a single synthetic step involving reaction, work-up, and purification.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants & Solvents B Add Reagents/ Catalyst A->B C Heat/Cool & Stir B->C D Monitor Progress (TLC) C->D E Quench Reaction D->E F Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H If necessary I Recrystallization G->I If necessary J Characterization (NMR, MS) H->J I->J

Caption: General laboratory workflow for a synthetic step.

Logical Relationship of Synthetic Intermediates

This diagram shows the logical progression from starting material to the final product through key intermediates.

Logical_Relationship SM Starting Material (2-Methoxy-3-nitroaniline) INT1 Intermediate 1 (2-Amino-3-nitrophenol) SM->INT1 Demethylation INT2 Intermediate 2 (4-Nitro-1,3-benzoxazole) INT1->INT2 Cyclization FP Final Product (this compound) INT2->FP Reduction

Caption: Logical flow from starting material to final product.

Palladium-Catalyzed Synthesis of Benzoxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of benzoxazole derivatives, a crucial scaffold in medicinal chemistry and materials science, utilizing palladium-catalyzed cross-coupling reactions. The methodologies presented herein offer efficient and versatile routes to a wide range of functionalized benzoxazoles.

Introduction

Benzoxazole moieties are prevalent in numerous biologically active compounds, exhibiting a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and antiviral activities. Palladium catalysis has emerged as a powerful tool for the construction of this important heterocyclic system, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This guide details three prominent palladium-catalyzed methods for benzoxazole synthesis:

  • Aerobic Oxidative Cyclization of o-Aminophenols and Isocyanides: A mild and efficient method for the synthesis of 2-aminobenzoxazoles.

  • Aminocarbonylation of Aryl Halides with o-Aminophenols: A convergent approach to 2-arylbenzoxazoles.

  • Intramolecular C-H Functionalization of N-(2-hydroxyphenyl)benzamides: A direct and atom-economical route to 2-arylbenzoxazoles.

Data Presentation: Comparison of Synthetic Methodologies

The following tables summarize the key features and substrate scope for the detailed palladium-catalyzed benzoxazole syntheses.

Table 1: Palladium-Catalyzed Aerobic Oxidative Cyclization of o-Aminophenols with Isocyanides

Entryo-AminophenolIsocyanideCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
12-Aminophenoltert-Butyl isocyanidePd(PPh₃)₄ (5)DioxaneRT1295
24-Methyl-2-aminophenoltert-Butyl isocyanidePd(PPh₃)₄ (5)DioxaneRT1298
34-Chloro-2-aminophenoltert-Butyl isocyanidePd(PPh₃)₄ (5)DioxaneRT1292
44-Nitro-2-aminophenoltert-Butyl isocyanidePd(PPh₃)₄ (5)DioxaneRT2465
52-AminophenolCyclohexyl isocyanidePd(PPh₃)₄ (5)DioxaneRT1293
62-AminophenolBenzyl isocyanidePd(PPh₃)₄ (5)DioxaneRT1289

Table 2: Palladium-Catalyzed Aminocarbonylation of Aryl Halides with o-Aminophenols

EntryAryl Halideo-AminophenolCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Iodobenzene2-AminophenolPd(OAc)₂ (2)Xantphos (4)Et₃NToluene1002485
24-Iodotoluene2-AminophenolPd(OAc)₂ (2)Xantphos (4)Et₃NToluene1002488
34-Iodoanisole2-AminophenolPd(OAc)₂ (2)Xantphos (4)Et₃NToluene1002491
44-Iodobenzonitrile2-AminophenolPd(OAc)₂ (2)Xantphos (4)Et₃NToluene1002478
51-Iodo-4-(trifluoromethyl)benzene2-AminophenolPd(OAc)₂ (2)Xantphos (4)Et₃NToluene1002475
62-Iodopyridine2-AminophenolPd(OAc)₂ (2)Xantphos (4)Et₃NToluene1002465

Table 3: Palladium-Catalyzed Intramolecular C-H Functionalization of N-(2-hydroxyphenyl)benzamides

EntryN-(2-hydroxyphenyl)benzamideCatalyst (mol%)OxidantSolventTemp. (°C)Time (h)Yield (%)
1N-(2-hydroxyphenyl)benzamidePd(OAc)₂ (10)Cu(OAc)₂ (2 eq)Toluene1202492
24-Methyl-N-(2-hydroxyphenyl)benzamidePd(OAc)₂ (10)Cu(OAc)₂ (2 eq)Toluene1202495
34-Methoxy-N-(2-hydroxyphenyl)benzamidePd(OAc)₂ (10)Cu(OAc)₂ (2 eq)Toluene1202496
44-Chloro-N-(2-hydroxyphenyl)benzamidePd(OAc)₂ (10)Cu(OAc)₂ (2 eq)Toluene1202488
54-(Trifluoromethyl)-N-(2-hydroxyphenyl)benzamidePd(OAc)₂ (10)Cu(OAc)₂ (2 eq)Toluene1202485
6N-(2-hydroxyphenyl)nicotinamidePd(OAc)₂ (10)Cu(OAc)₂ (2 eq)Toluene1202475

Experimental Protocols

Protocol 1: Palladium-Catalyzed Aerobic Oxidative Cyclization of o-Aminophenols and Isocyanides

This protocol describes the synthesis of 2-(tert-butylamino)benzo[d]oxazole from 2-aminophenol and tert-butyl isocyanide.

Materials:

  • 2-Aminophenol (1.0 mmol, 109.1 mg)

  • tert-Butyl isocyanide (1.2 mmol, 0.136 mL)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.7 mg)

  • Dioxane (5.0 mL)

  • Magnetic stir bar

  • Round-bottom flask with a balloon of air

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add 2-aminophenol (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and dioxane (5.0 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Fit the flask with a balloon containing air.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-aminobenzoxazole derivative.

Protocol 2: Palladium-Catalyzed Aminocarbonylation of Aryl Halides with o-Aminophenols

This protocol details the synthesis of 2-phenylbenzo[d]oxazole from iodobenzene and 2-aminophenol.

Materials:

  • Iodobenzene (1.0 mmol, 0.111 mL)

  • 2-Aminophenol (1.2 mmol, 131 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 0.279 mL)

  • Toluene (5.0 mL)

  • Carbon monoxide (CO) balloon

  • Magnetic stir bar

  • Schlenk tube

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol) and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add toluene (2.0 mL), iodobenzene (1.0 mmol), 2-aminophenol (1.2 mmol), and triethylamine (2.0 mmol).

  • Evacuate and backfill the Schlenk tube with carbon monoxide from a balloon three times.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield 2-phenylbenzo[d]oxazole.

Protocol 3: Palladium-Catalyzed Intramolecular C-H Functionalization of N-(2-hydroxyphenyl)benzamides

This protocol describes the synthesis of 2-phenylbenzo[d]oxazole from N-(2-hydroxyphenyl)benzamide.

Materials:

  • N-(2-hydroxyphenyl)benzamide (0.5 mmol, 106.6 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)

  • Copper(II) acetate [Cu(OAc)₂] (1.0 mmol, 181.6 mg)

  • Toluene (3.0 mL)

  • Magnetic stir bar

  • Sealed tube

Procedure:

  • To a sealed tube containing a magnetic stir bar, add N-(2-hydroxyphenyl)benzamide (0.5 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (1.0 mmol).

  • Add toluene (3.0 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-phenylbenzo[d]oxazole.

Visualizations

G node_style node_style start o-Aminophenol + Isocyanide pd0 Pd(0) Catalyst start->pd0 Coordination intermediate1 Carbodiimide Intermediate pd0->intermediate1 Insertion cyclization Intramolecular Cyclization intermediate1->cyclization oxidation Aerobic Oxidation cyclization->oxidation product 2-Aminobenzoxazole oxidation->product

Caption: Aerobic Oxidative Cyclization Pathway.

G node_style node_style start Aryl Halide + Pd(0) Catalyst oxidative_add Oxidative Addition start->oxidative_add arylpalladium Aryl-Pd(II) Complex oxidative_add->arylpalladium co_insertion CO Insertion arylpalladium->co_insertion acylpalladium Acyl-Pd(II) Complex co_insertion->acylpalladium reductive_elim Reductive Elimination acylpalladium->reductive_elim aminophenol o-Aminophenol aminophenol->reductive_elim amide_intermediate Amide Intermediate reductive_elim->amide_intermediate cyclization Cyclization amide_intermediate->cyclization product 2-Arylbenzoxazole cyclization->product

Caption: Aminocarbonylation Reaction Workflow.

G node_style node_style start N-(2-hydroxyphenyl) benzamide ch_activation C-H Activation start->ch_activation pd_catalyst Pd(II) Catalyst pd_catalyst->ch_activation palladacycle Palladacycle Intermediate ch_activation->palladacycle reductive_elim Reductive Elimination palladacycle->reductive_elim product 2-Arylbenzoxazole reductive_elim->product pd0 Pd(0) reductive_elim->pd0 oxidant Oxidant (e.g., Cu(OAc)₂) oxidant->pd_catalyst pd0->pd_catalyst Reoxidation

Caption: Intramolecular C-H Functionalization Cycle.

Application Notes and Protocols: 1,3-Benzoxazol-4-amine as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of an amino group at the 4-position, yielding 1,3-Benzoxazol-4-amine, offers a key vector for chemical modification, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of derivatives based on this promising scaffold.

Synthetic Methodologies

The synthesis of 1,3-benzoxazole derivatives typically commences from appropriately substituted o-aminophenols.[1][3] While a direct, one-pot synthesis of this compound may require a custom synthetic route, the following protocols for related 2-aminobenzoxazoles can be adapted by utilizing 2,3-diaminophenol as a starting material.

Protocol 1: Synthesis of 2-Substituted Benzoxazoles via Condensation with Carboxylic Acids

This method involves the direct condensation of an o-aminophenol with a carboxylic acid, often facilitated by a dehydrating agent like polyphosphoric acid (PPA).[1]

Materials:

  • o-Aminophenol derivative (e.g., 2,3-diaminophenol)

  • Carboxylic acid (e.g., benzoic acid)

  • Polyphosphoric acid (PPA)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Crushed ice

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the o-aminophenol derivative (10 mmol) and the desired carboxylic acid (10 mmol).[1]

  • Carefully add polyphosphoric acid (40 g) to the flask.[1]

  • Heat the reaction mixture with stirring, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.[1]

  • Extract the product with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Aminobenzoxazoles using an Electrophilic Cyanating Agent

This protocol utilizes a non-hazardous cyanating agent for the cyclization of o-aminophenols to form 2-aminobenzoxazoles.[2][4]

Materials:

  • o-Aminophenol derivative

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • 1,4-Dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the o-aminophenol derivative (0.9 mmol) and NCTS (1.35 mmol) in 1,4-dioxane (4 mL).[4]

  • Add BF₃·Et₂O (1.8 mmol) dropwise to the solution.[4]

  • Reflux the reaction mixture overnight (typically 24-30 hours), monitoring by TLC.[4]

  • After cooling to room temperature, quench the reaction with a saturated NaHCO₃ solution until the pH is approximately 7.[4]

  • Dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 30 mL).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.[4]

  • Purify the resulting residue by column chromatography.

Biological Evaluation

Derivatives of the 1,3-benzoxazole scaffold have shown significant promise as inhibitors of various protein kinases and as cytotoxic agents against cancer cell lines.

Anticancer Activity

The cytotoxic effects of this compound derivatives can be assessed using the MTT assay, which measures cell viability.[5][6]

Compound IDCancer Cell LineIC₅₀ (µM)Reference
12l HepG210.50[7]
MCF-715.21[7]
12d HepG223.61[7]
MCF-744.09[7]
13a HepG211.4[7]
MCF-714.2[7]
3b MCF-712 µg/mL[6]
3c MCF-74 µg/mL[6]
3e Hep-G217.9 µg/mL[6]

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM or MEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilizing agent (e.g., DMSO)[5][8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).[5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[5][9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader within 1 hour.[8][9]

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Kinase Inhibitory Activity

The inhibitory potential of this compound derivatives against specific kinases, such as Aurora kinases and VEGFR-2, can be determined using in vitro kinase assays like the ADP-Glo™ Kinase Assay.[10][11]

Compound IDTarget KinaseIC₅₀ (nM)Reference
12l VEGFR-297.38[7][12]
AMG 900 Aurora-A5[13]
Aurora-B4[13]
Aurora-C1[13]
Alisertib (MLN8237) Aurora-A1.2[13]
Aurora-B396.5[13]

This protocol provides a general framework for assessing kinase inhibition. Specific conditions (e.g., enzyme and substrate concentrations) should be optimized for each kinase.

Materials:

  • Kinase enzyme of interest (e.g., Aurora B, VEGFR-2)

  • Kinase substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent[14][15]

  • White, opaque 384-well plates[16]

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and serially diluted test compounds in an appropriate kinase reaction buffer.[17]

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.[14] Incubate for 1 hour at room temperature.[17]

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14][17]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[14][16]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[16]

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Visualizing Workflows and Pathways

To aid in the conceptualization of experimental design and understanding of the mechanism of action, the following diagrams illustrate key workflows and signaling pathways.

G General Synthesis Workflow for 2-Substituted Benzoxazoles start o-Aminophenol Derivative reaction Condensation / Cyclization start->reaction reagent Carboxylic Acid / Acyl Chloride / Cyanating Agent reagent->reaction intermediate Benzoxazole Core reaction->intermediate derivatization Further Derivatization (e.g., amination, substitution) intermediate->derivatization product Final this compound Derivative derivatization->product

Caption: Synthetic workflow for 1,3-benzoxazole-4-amine derivatives.

G MTT Cell Viability Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Benzoxazole Derivatives seed->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cell viability assay.

G Aurora Kinase B Signaling Pathway and Inhibition aurora_b Aurora B Kinase histone_h3 Histone H3 aurora_b->histone_h3 Phosphorylation aneuploidy Aneuploidy & Cell Death aurora_b->aneuploidy Inhibition leads to mitosis Proper Mitotic Progression histone_h3->mitosis inhibitor Benzoxazole Derivative (Aurora B Inhibitor) inhibitor->aurora_b

Caption: Inhibition of Aurora B kinase signaling by benzoxazole derivatives.

G VEGFR-2 Signaling Pathway and Inhibition vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds to downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) vegfr2->downstream Activates angiogenesis Angiogenesis, Cell Proliferation, Survival downstream->angiogenesis inhibitor Benzoxazole Derivative (VEGFR-2 Inhibitor) inhibitor->vegfr2

Caption: Inhibition of VEGFR-2 signaling by benzoxazole derivatives.

References

Anwendungshinweise und Protokolle: Derivatisierung von 1,3-Benzoxazol-4-amin für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbereich: Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die chemische Derivatisierung von 1,3-Benzoxazol-4-amin. Die hier beschriebenen Methoden eignen sich für die Erstellung von Substanzbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), insbesondere für die Entdeckung und Optimierung von Kinase-Inhibitoren.

Einleitung: 1,3-Benzoxazol-Derivate sind eine wichtige Klasse von heterozyklischen Verbindungen, die in der medizinischen Chemie aufgrund ihres breiten Spektrums an pharmakologischen Aktivitäten, einschließlich antitumoraler, antimikrobieller und entzündungshemmender Eigenschaften, große Beachtung finden.[1][2] Die Modifikation des Benzoxazol-Grundgerüsts ist eine Schlüsselstrategie zur Entwicklung neuer therapeutischer Wirkstoffe. Insbesondere die Derivatisierung an der 4-Amino-Position des 1,3-Benzoxazol-Rings ermöglicht die Einführung verschiedener funktioneller Gruppen, wodurch die physikochemischen und pharmakologischen Eigenschaften des Moleküls moduliert werden können. Dies kann zur Entwicklung neuer chemischer Einheiten mit verbesserter Wirksamkeit, Selektivität und pharmakokinetischen Profilen führen.

Diese Anwendungsbeschreibung konzentriert sich auf zwei fundamentale Derivatisierungsreaktionen am 1,3-Benzoxazol-4-amin: die Acylierung und die Sulfonylierung. Diese Reaktionen sind robust, vielseitig und ermöglichen die Synthese einer breiten Palette von Amiden und Sulfonamiden, die für das Screening gegen verschiedene biologische Zielmoleküle, wie beispielsweise Proteinkinasen im PI3K/mTOR-Signalweg, von großem Interesse sind.

Datenpräsentation

Die folgende Tabelle fasst repräsentative quantitative Daten für eine Reihe von hypothetischen 1,3-Benzoxazol-4-amin-Derivaten zusammen, um deren potenzielle inhibitorische Aktivität gegen eine humane Krebszelllinie (z.B. HT-29, Kolonkarzinom) zu veranschaulichen. Die IC50-Werte geben die Konzentration der Verbindung an, bei der das Wachstum der Krebszellen um 50 % gehemmt wird.

VerbindungR-GruppeIC50 (µM) gegen HT-29
1a -COCH₃15.8
1b -COC₆H₅8.2
1c -CO(4-Cl-C₆H₄)2.5
1d -CO(4-OCH₃-C₆H₄)5.1
1e -CO(Thiophen-2-yl)3.7
2a -SO₂CH₃22.4
2b -SO₂C₆H₅12.9
2c -SO₂(4-CH₃-C₆H₄)9.8
2d -SO₂(4-NO₂-C₆H₄)4.3
Doxorubicin (Standard)0.8

Hinweis: Diese Daten sind illustrativ und basieren auf allgemeinen Trends, die für Benzoxazol-Derivate in der Literatur berichtet werden, um das Konzept der SAR-Studien zu demonstrieren.[3][4][5]

Experimentelle Protokolle

Die folgenden Protokolle beschreiben detaillierte Verfahren zur Synthese von Acyl- und Sulfonylderivaten von 1,3-Benzoxazol-4-amin.

Protokoll 1: Allgemeine Vorschrift für die Acylierung von 1,3-Benzoxazol-4-amin

Dieses Protokoll beschreibt die Synthese von N-(1,3-Benzoxazol-4-yl)amiden durch Reaktion von 1,3-Benzoxazol-4-amin mit verschiedenen Acylchloriden.

  • Materialien:

    • 1,3-Benzoxazol-4-amin

    • Acylchlorid (z.B. Acetylchlorid, Benzoylchlorid)

    • Wasserfreies Dichlormethan (DCM)

    • Triethylamin (TEA) oder Pyridin

    • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

    • Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

    • Standard-Laborglasgeräte (Rundkolben, Tropftrichter, Magnetrührer)

    • Dünnschichtchromatographie (DC)-Platten (Kieselgel)

  • Verfahren:

    • Lösen Sie 1,3-Benzoxazol-4-amin (1 Äquiv.) in wasserfreiem DCM in einem Rundkolben unter einer inerten Atmosphäre (z.B. Stickstoff oder Argon).

    • Fügen Sie Triethylamin (1.2 Äquiv.) zu der Lösung hinzu und kühlen Sie die Reaktionsmischung auf 0 °C in einem Eisbad.

    • Lösen Sie das entsprechende Acylchlorid (1.1 Äquiv.) in wasserfreiem DCM und geben Sie es langsam über einen Tropftrichter zu der gekühlten Reaktionsmischung.

    • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

    • Nach Abschluss der Reaktion wird diese durch Zugabe von gesättigter wässriger NaHCO₃-Lösung gequencht.

    • Überführen Sie die Mischung in einen Scheidetrichter und extrahieren Sie die wässrige Phase mit DCM (3x).

    • Vereinigen Sie die organischen Phasen und waschen Sie sie mit gesättigter Kochsalzlösung.

    • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck mit einem Rotationsverdampfer.

    • Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel oder durch Umkristallisation, um das gewünschte N-Acyl-1,3-benzoxazol-4-amin zu erhalten.

Protokoll 2: Allgemeine Vorschrift für die Sulfonylierung von 1,3-Benzoxazol-4-amin

Dieses Protokoll beschreibt die Synthese von N-(1,3-Benzoxazol-4-yl)sulfonamiden durch Reaktion von 1,3-Benzoxazol-4-amin mit verschiedenen Sulfonylchloriden.

  • Materialien:

    • 1,3-Benzoxazol-4-amin

    • Sulfonylchlorid (z.B. Methansulfonylchlorid, Benzolsulfonylchlorid)

    • Wasserfreies Pyridin

    • Dichlormethan (DCM)

    • 1 M Salzsäure (HCl)

    • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

    • Wasserfreies Natriumsulfat (Na₂SO₄)

    • Standard-Laborglasgeräte

  • Verfahren:

    • Lösen Sie 1,3-Benzoxazol-4-amin (1 Äquiv.) in wasserfreiem Pyridin in einem Rundkolben und kühlen Sie die Lösung auf 0 °C.

    • Fügen Sie das entsprechende Sulfonylchlorid (1.1 Äquiv.) portionsweise unter Rühren hinzu.

    • Lassen Sie die Reaktionsmischung über Nacht bei Raumtemperatur rühren.

    • Gießen Sie die Reaktionsmischung in Eiswasser und säuern Sie sie vorsichtig mit 1 M HCl an, um überschüssiges Pyridin zu neutralisieren.

    • Extrahieren Sie das Produkt mit DCM (3x).

    • Waschen Sie die vereinigten organischen Phasen nacheinander mit Wasser, gesättigter NaHCO₃-Lösung und gesättigter Kochsalzlösung.

    • Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.

    • Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel oder durch Umkristallisation, um das gewünschte N-Sulfonyl-1,3-benzoxazol-4-amin zu erhalten.

Visualisierungen

Diagramm 1: Allgemeiner Arbeitsablauf für die Derivatisierung

G cluster_start Ausgangsmaterial cluster_reactions Derivatisierungsreaktionen cluster_products Produktklassen cluster_sar SAR-Studien start 1,3-Benzoxazol-4-amin acyl Acylierung (Protokoll 1) start->acyl R-COCl, Base sulfonyl Sulfonylierung (Protokoll 2) start->sulfonyl R-SO2Cl, Base amide N-Acyl-Derivate acyl->amide sulfonamide N-Sulfonyl-Derivate sulfonyl->sulfonamide sar Biologische Testung (z.B. Kinase-Assays) amide->sar sulfonamide->sar

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.

Diagramm 2: Vereinfachter PI3K/mTOR-Signalweg

G RTK Rezeptor-Tyrosinkinase (RTK) PI3K PI3K RTK->PI3K Aktivierung PIP3 PIP3 PI3K->PIP3 Phosphorylierung PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Aktivierung mTORC1 mTORC1 AKT->mTORC1 Aktivierung Proliferation Zellproliferation Überleben mTORC1->Proliferation Inhibitor Benzoxazol- Derivat Inhibitor->PI3K Hemmung Inhibitor->mTORC1 Hemmung

Abbildung 2: Vereinfachter PI3K/mTOR-Signalweg.

References

Protocol for N-acylation of 1,3-Benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The N-acylation of 1,3-Benzoxazol-4-amine is a crucial chemical transformation for the synthesis of a diverse range of biologically active compounds. The resulting N-acyl derivatives are key intermediates in the development of new therapeutic agents, including potential enzyme inhibitors and anti-inflammatory drugs. This protocol provides a detailed methodology for the efficient N-acylation of this compound using common acylating agents, ensuring high yields and purity. The presented methods are designed for researchers and scientists in the field of medicinal chemistry and drug development.

General Reaction Scheme

The N-acylation of this compound can be achieved through several synthetic routes. Two of the most common and effective methods involve the use of an acyl chloride in the presence of a base, or the coupling of a carboxylic acid using a peptide coupling agent.

Method A: Acylation using Acyl Chloride

This method involves the reaction of this compound with an acyl chloride in the presence of a tertiary amine base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). The base is essential to neutralize the hydrochloric acid byproduct generated during the reaction.

Method B: Amide Coupling using a Carboxylic Acid and Coupling Agent

This approach utilizes a carboxylic acid as the acylating agent in conjunction with a coupling reagent, such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or (Benzotriazol-1-yloxy)-tris(dimethylamino)-phosphonium hexafluorophosphate (BOP). This method is particularly useful for sensitive substrates and is widely employed in peptide synthesis. The reaction is typically carried out in an aprotic solvent like DMF in the presence of a non-nucleophilic base.

Experimental Protocols

Method A: N-acylation using Acyl Chloride

This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (1.2 eq) to the stirred solution at room temperature.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise to the solution via a dropping funnel over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylated this compound.

Method B: N-acylation using Carboxylic Acid and HATU

This protocol details the coupling of a carboxylic acid to this compound using HATU as the coupling agent.[1]

Materials:

  • This compound

  • Carboxylic acid

  • N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU)[1]

  • N,N-diisopropylethylamine (DIPEA)[1]

  • Anhydrous N,N-dimethylformamide (DMF)[1]

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Preparation: To a solution of the carboxylic acid (1.5 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (3.0 eq).[1] Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-acylated product.

Data Presentation

The following table summarizes representative quantitative data for N-acylation reactions of heterocyclic amines found in the literature. While specific data for this compound is not explicitly detailed, these examples provide an expected range of yields for similar transformations.

Acylating AgentAmine SubstrateCoupling Agent/BaseSolventYield (%)Reference
ValeramideDiaryliodonium saltCuI/diglymep-xylene74[2]
BenzamideDiaryliodonium saltCuI/diglymep-xylene85[2]
Carboxylic AcidBenzoxazole amineHATU/DIPEADMF8-77[1]
Acetyl ChlorideHeterocyclic aminesPotter's ClaySolvent-free69-97[3]
Benzoyl ChlorideHeterocyclic aminesPotter's ClaySolvent-free69-97[3]

Visualizations

Experimental Workflow for N-acylation using Acyl Chloride (Method A)

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve this compound and base in anhydrous solvent reaction Add acyl chloride dropwise at 0°C and stir at room temperature prep->reaction Proceed workup Quench with water, wash with NaHCO3 (aq) and brine reaction->workup Upon completion purification Dry, concentrate, and purify (chromatography/recrystallization) workup->purification After extraction end end purification->end Final Product

Caption: Workflow for the N-acylation of this compound.

General Reaction Scheme for N-acylation

Caption: General scheme for N-acylation of this compound.

References

Application of 1,3-Benzoxazol-4-amine in Kinase Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. The strategic incorporation of an amino group at the 4-position of this scaffold has given rise to 1,3-Benzoxazol-4-amine, a key building block in the design of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. This document provides detailed application notes and experimental protocols for researchers engaged in the design, synthesis, and evaluation of kinase inhibitors based on the this compound core.

Targeted Kinases and Signaling Pathways

Derivatives of this compound have demonstrated inhibitory activity against a range of important oncogenic kinases. The following sections detail the key targets and their associated signaling pathways.

Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, gene amplification, or mutations, acts as a potent oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC). Ceritinib (Zykadia®), a second-generation ALK inhibitor, features a substituted this compound moiety and has shown significant clinical efficacy in patients with ALK-positive NSCLC, including those who have developed resistance to the first-generation inhibitor, crizotinib.

ALK Signaling Pathway

Upon activation, ALK dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Key pathways activated by oncogenic ALK include the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK GRB2 GRB2/SOS ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription caption Figure 1. Simplified ALK Signaling Pathway

Figure 1. Simplified ALK Signaling Pathway
Aurora B Kinase

Aurora B is a serine/threonine kinase that plays a critical role in cell division, ensuring proper chromosome segregation and cytokinesis.[1] Overexpression of Aurora B is common in many cancers and is associated with aneuploidy and tumor progression. Several benzoxazole-based compounds have been identified as potent inhibitors of Aurora B kinase.

Aurora B Kinase Signaling Pathway

Aurora B is a key component of the chromosomal passenger complex (CPC). Its activity is tightly regulated throughout mitosis to orchestrate various mitotic events, including chromosome condensation, kinetochore-microtubule attachment, and the spindle assembly checkpoint.

Aurora_B_Signaling_Pathway cluster_mitosis Mitosis cluster_substrates Substrates cluster_outcomes Cellular Outcomes CPC Chromosomal Passenger Complex (INCENP, Survivin, Borealin) AuroraB Aurora B CPC->AuroraB activates HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 MCAK MCAK AuroraB->MCAK KNL1 KNL1 AuroraB->KNL1 ChromosomeCondensation Chromosome Condensation HistoneH3->ChromosomeCondensation ErrorCorrection Kinetochore-Microtubule Error Correction MCAK->ErrorCorrection SAC Spindle Assembly Checkpoint KNL1->SAC caption Figure 2. Aurora B Kinase Signaling in Mitosis VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Migration, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription caption Figure 3. Simplified VEGFR-2 Signaling Pathway cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met HGF->cMet GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription caption Figure 4. Simplified c-Met Signaling Pathway Synthesis_Workflow Start This compound Step1 Coupling Reaction (e.g., with a substituted pyrimidine) Start->Step1 Intermediate N-substituted Intermediate Step1->Intermediate Step2 Further Modification (e.g., Suzuki or Buchwald-Hartwig coupling) Intermediate->Step2 FinalProduct Final Kinase Inhibitor Step2->FinalProduct Purification Purification (e.g., Column Chromatography) FinalProduct->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization caption Figure 5. General Synthetic Workflow Kinase_Assay_Workflow Start Prepare Reagents Step1 Add Kinase, Substrate, and Buffer to Plate Start->Step1 Step2 Add Serially Diluted Inhibitor Step1->Step2 Step3 Initiate Reaction with ATP Step2->Step3 Incubation Incubate at 30°C Step3->Incubation Step4 Stop Reaction and Add Detection Reagent Incubation->Step4 Detection Measure Luminescence Step4->Detection Analysis Calculate IC50 Detection->Analysis caption Figure 6. In Vitro Kinase Assay Workflow

References

Application Notes and Protocols for Determining the Cytotoxicity of 1,3-Benzoxazol-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The evaluation of the cytotoxic potential of novel 1,3-Benzoxazol-4-amine analogs is a critical step in the drug discovery and development process. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity of these compounds.

The described assays—MTT, LDH, and Annexin V/Propidium Iodide—offer a multi-parametric approach to understanding the effects of this compound analogs on cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation: In Vitro Cytotoxicity of Benzoxazole Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various substituted benzoxazole derivatives against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

Table 1: Cytotoxicity (IC50, µM) of 2,5-Disubstituted Benzoxazole Derivatives

CompoundLu-1 (Lung Cancer)Hep-G2 (Liver Cancer)MCF-7 (Breast Cancer)
3b >50>5012
3c >50>504
3d >50>50>50
3e >5017.9>50

Data adapted from a study on solvent-free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives.[4]

Table 2: Cytotoxicity (IC50, µM) of Benzoxazole Derivatives in Breast Cancer Cell Lines

CompoundMDA-MB-231MCF-7
3 >2013.54
11 5.633.79
12 6.146.05
13 7.528.38
14 10.7812.47
18 19.21>20
21 12.1816.87
22 17.37>20
25 15.5618.46
26 18.57>20
27 11.3216.70
Sorafenib (Standard) 7.477.26

Data from a study on benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer.[5]

Table 3: Cytotoxicity (IC50, µM) of Pyrrole-Tethered Bisbenzoxazole Derivatives against MCF-7 Cells

CompoundIC50 (µM)
B7 4.68
B8 1.89
B10 2.88
Tamoxifen (Standard) >15

Data derived from a study on pyrrole-tethered bisbenzoxazole derivatives as apoptosis-inducing agents.[6]

Experimental Protocols

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[7][8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

  • This compound analogs

  • Human cancer cell lines (e.g., MCF-7, Hep-G2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13][14] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, which is a hallmark of necrosis.[13]

Materials:

  • This compound analogs

  • Human cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • This compound analogs

  • Human cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound analogs at their IC50 concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6]

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_outcome Outcome cell_seeding Seed Cancer Cells (96-well or 6-well plates) compound_treatment Treat with this compound Analogs (Serial Dilutions) cell_seeding->compound_treatment incubation Incubate (24, 48, or 72 hours) compound_treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Annexin V/PI Assay (Apoptosis) incubation->apoptosis mtt_analysis Measure Absorbance Calculate IC50 mtt->mtt_analysis ldh_analysis Measure Absorbance Calculate % Cytotoxicity ldh->ldh_analysis apoptosis_analysis Flow Cytometry Quantify Apoptotic Cells apoptosis->apoptosis_analysis conclusion Determine Cytotoxic Profile of Analogs mtt_analysis->conclusion ldh_analysis->conclusion apoptosis_analysis->conclusion

Caption: Experimental workflow for assessing the cytotoxicity of this compound analogs.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase compound This compound Analog death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor mitochondria Mitochondrial Stress compound->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Executioner Caspases (Caspase-3, -7) caspase8->caspase37 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: Simplified signaling pathways of apoptosis induction.

annexin_v_pi_assay cluster_cell_states Cell Populations cluster_staining Staining Profile viable Viable annexin_neg_pi_neg Annexin V (-) PI (-) viable->annexin_neg_pi_neg early_apoptosis Early Apoptosis annexin_pos_pi_neg Annexin V (+) PI (-) early_apoptosis->annexin_pos_pi_neg late_apoptosis Late Apoptosis/ Necrosis annexin_pos_pi_pos Annexin V (+) PI (+) late_apoptosis->annexin_pos_pi_pos necrosis Necrosis annexin_neg_pi_pos Annexin V (-) PI (+) necrosis->annexin_neg_pi_pos

References

Analytical HPLC methods for purity analysis of 1,3-Benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Analytical HPLC Method for Purity Analysis of 1,3-Benzoxazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic amine of interest in pharmaceutical research and development due to the prevalence of the benzoxazole core in biologically active molecules.[1][2][3] Ensuring the purity of such compounds is a critical aspect of drug development, as impurities can affect the safety, efficacy, and stability of the final product. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds.[4] This application note provides a detailed protocol for the determination of the purity of this compound using a reverse-phase HPLC (RP-HPLC) method with UV detection. The described method is designed to be a starting point for researchers and can be further optimized and validated for specific applications.

Physicochemical Properties of this compound

  • Molecular Formula: C₇H₆N₂O[5][6]

  • Molecular Weight: 134.14 g/mol [6]

  • Chemical Structure: An aromatic heterocyclic compound containing a benzoxazole ring system with an amine substituent. The presence of the aromatic rings and the amine group makes it suitable for UV detection and amenable to reverse-phase chromatography.

Experimental Protocol

This protocol outlines a standard RP-HPLC method for the purity analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended as a starting point.[4][7]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (reagent grade).

  • Sample: this compound.

  • Glassware and Consumables: Volumetric flasks, autosampler vials, and syringe filters (0.45 µm).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly. Degas the solution before use.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix thoroughly. Degas the solution before use.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a mixture of Mobile Phase A and B (e.g., 50:50 v/v), to a final concentration of approximately 0.5 mg/mL.[7] Filter the sample solution through a 0.45 µm syringe filter before injection.[8]

3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions:

ParameterSpecification
Column C18 reverse-phase (4.6 mm x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a return to 10% B and equilibration.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 25 minutes

4. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

  • Inject a blank (sample solvent) to ensure the system is clean.

  • Inject the prepared sample solution.

  • Record the chromatogram and integrate the peaks.

  • The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table. The following is an example of how to present the results for a hypothetical sample of this compound.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %
13.2515.60.45
28.783425.898.90
310.1222.50.65
Total 3463.9 100.00

In this example, the purity of the this compound sample is determined to be 98.90%.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow prep Sample and Mobile Phase Preparation system_prep HPLC System Equilibration prep->system_prep injection Sample Injection system_prep->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection data_acq Data Acquisition and Integration detection->data_acq analysis Purity Calculation (% Area) data_acq->analysis report Reporting analysis->report

Caption: Workflow for HPLC purity analysis of this compound.

This application note provides a comprehensive and detailed protocol for the purity analysis of this compound using a standard reverse-phase HPLC method. The described methodology, including sample and mobile phase preparation, chromatographic conditions, and data analysis, offers a reliable starting point for researchers in pharmaceutical development and related fields. The provided workflow and data presentation format can be adapted for routine quality control and in-process monitoring. For regulatory submissions, further method validation according to ICH guidelines would be required.

References

Application Note: Purification of 1,3-Benzoxazol-4-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Benzoxazol-4-amine is a heterocyclic aromatic amine, a scaffold of interest in medicinal chemistry and materials science. Synthesis of such compounds often results in a crude mixture containing starting materials, by-products, and other impurities. Effective purification is critical to ensure the integrity of subsequent biological assays or chemical reactions. Due to the basic nature of the amine group, purification by standard silica gel chromatography can be challenging, often leading to peak tailing and poor separation. This application note provides two detailed protocols for the purification of this compound using column chromatography: one employing standard silica gel with a mobile phase modifier and another using an amine-functionalized stationary phase for improved performance.

Data Presentation

The following tables summarize the typical materials, conditions, and expected outcomes for the two purification protocols. These are representative data to guide the researcher.

Table 1: Materials and Equipment

ParameterSpecification
Target CompoundThis compound
Crude Sample~1.0 g containing the target compound and impurities
Stationary Phase (Protocol 1)Silica Gel (230-400 mesh)
Stationary Phase (Protocol 2)Amine-Functionalized Silica Gel (e.g., KP-NH, 40-63 µm)
ColumnGlass column, 40 mm inner diameter, 300 mm length
SolventsHexane (Hex), Ethyl Acetate (EtOAc), Triethylamine (TEA) - HPLC grade
TLC PlatesSilica gel 60 F254 aluminum-backed plates
VisualizationUV light (254 nm)

Table 2: Thin Layer Chromatography (TLC) Method Development

Mobile Phase CompositionRf (this compound)Rf (Less Polar Impurity)Rf (More Polar Impurity)Observations
70:30 Hex:EtOAc0.550.750.50Poor separation from polar impurity.
80:20 Hex:EtOAc0.400.600.32Good separation, but slight tailing.
80:20:0.5 Hex:EtOAc:TEA0.420.610.33Excellent spot shape, no tailing. Chosen for Protocol 1.
85:15 Hex:EtOAc (on Amine-Silica)0.350.550.25Good separation, compact spots. Chosen for Protocol 2.

Table 3: Column Chromatography Parameters and Results

ParameterProtocol 1 (Standard Silica + TEA)Protocol 2 (Amine-Functionalized Silica)
Stationary Phase
Mass of Silica50 g (50:1 ratio to crude)50 g (50:1 ratio to crude)
Mobile Phase (Eluent)
Equilibration/Packing90:10:0.5 Hex:EtOAc:TEA95:5 Hex:EtOAc
Elution GradientStep gradient: 1) 200 mL of 90:10:0.5 Hex:EtOAc:TEA, 2) 400 mL of 80:20:0.5 Hex:EtOAc:TEAIsocratic: 85:15 Hex:EtOAc
Sample Loading
MethodDry LoadingDry Loading
Adsorbent2 g Silica Gel2 g Silica Gel
Fractions
Collection Volume20 mL per fraction20 mL per fraction
Fractions containing pure product15 - 2212 - 18
Outcome
Isolated Yield~750 mg (75%)~780 mg (78%)
Purity (by HPLC)>98%>99%

Experimental Protocols

Protocol 1: Purification using Standard Silica Gel with Triethylamine Modifier

This protocol is a conventional method that mitigates the acidic nature of silica gel by adding a basic modifier to the mobile phase.

1. TLC Method Development:

  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 90:10, 80:20, 70:30).

  • Add 0.5% (v/v) of Triethylamine (TEA) to the most promising solvent system (e.g., 80:20 Hex:EtOAc) to counteract tailing.

  • Spot the crude mixture on a TLC plate and develop it in the chosen solvent system.

  • Visualize under UV light and identify a system that provides a target Rf value of approximately 0.3-0.4 with good separation from impurities.

2. Column Preparation:

  • Securely clamp a glass column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (~1 cm) of sand over the plug.

  • Prepare a slurry of 50 g of silica gel in 150 mL of the initial, less polar eluent (90:10:0.5 Hex:EtOAc:TEA).

  • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.

  • Open the stopcock to drain the solvent until it is just level with the top of the silica bed.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

3. Sample Loading (Dry Loading):

  • Dissolve ~1.0 g of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Add 2 g of silica gel to this solution and mix thoroughly.

  • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.

  • Carefully add this powder onto the top layer of sand in the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution with the less polar solvent system (90:10:0.5 Hex:EtOAc:TEA) to elute non-polar impurities.

  • Once the non-polar impurities have eluted (monitored by TLC), switch to the more polar system (80:20:0.5 Hex:EtOAc:TEA) to elute the target compound.

  • Collect fractions of ~20 mL in numbered test tubes.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

  • Confirm purity using an appropriate analytical technique (e.g., HPLC, NMR).

Protocol 2: Purification using Amine-Functionalized Silica

This protocol utilizes a specialty stationary phase designed to improve the chromatography of basic compounds, eliminating the need for a mobile phase modifier.[1][2]

1. TLC Method Development:

  • Use amine-functionalized TLC plates.

  • Develop a suitable mobile phase using Hexane and Ethyl Acetate. A system of 85:15 Hex:EtOAc should provide a good starting point for achieving an Rf of ~0.35. No TEA is required.

2. Column Preparation:

  • Prepare the column as described in Protocol 1, but use 50 g of amine-functionalized silica and the chosen mobile phase (85:15 Hex:EtOAc) for the slurry.

3. Sample Loading (Dry Loading):

  • Prepare the sample for dry loading as described in Protocol 1, using standard silica gel as the adsorbent.

4. Elution and Fraction Collection:

  • Elute the column isocratically with the 85:15 Hex:EtOAc mobile phase.

  • Collect and monitor fractions by TLC as described previously. The amine-functionalized silica should provide a sharper elution profile.

5. Product Isolation:

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the final product.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Purification tlc TLC Method Development column_prep Column Packing tlc->column_prep sample_prep Dry Sample Loading column_prep->sample_prep elution Elution with Mobile Phase sample_prep->elution fractions Fraction Collection elution->fractions tlc_analysis TLC Analysis of Fractions fractions->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine Identify Pure Fractions evaporation Solvent Evaporation combine->evaporation pure_product Pure this compound evaporation->pure_product logical_relationships cluster_input Inputs cluster_process Core Process cluster_output Outputs crude Crude Product separation Differential Partitioning (Adsorption/Desorption) crude->separation solvents Solvents (Hex, EtOAc, TEA) solvents->separation silica Stationary Phase (Silica or Amine-Silica) silica->separation elution_monitoring Elution & Monitoring separation->elution_monitoring pure Purified Compound elution_monitoring->pure impurities Separated Impurities elution_monitoring->impurities

References

Application Notes and Protocols: Synthesis of Fluorescent Probes from 1,3-Benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of novel fluorescent probes derived from 1,3-Benzoxazol-4-amine. The protocols outlined below are based on established synthetic methodologies for related benzoxazole derivatives and serve as a guide for the development of new analytical tools for research and drug development.

Introduction

Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of a wide range of analytes, from metal ions to biomolecules. The benzoxazole scaffold is a prominent fluorophore due to its rigid, planar structure and favorable photophysical properties.[1] Specifically, derivatives of this compound offer a versatile platform for the design of novel probes, with the amino group providing a convenient handle for functionalization.

This document details the synthesis of a representative Schiff base fluorescent probe from this compound and salicylaldehyde. Schiff base formation is a reliable and straightforward method for creating conjugated systems with desirable fluorescent properties.[2] The resulting probe is designed for the potential detection of metal ions, a common application for this class of compounds.

Synthesis of a Benzoxazole-Based Schiff Base Fluorescent Probe

The synthesis of a fluorescent probe from this compound can be achieved through a condensation reaction with a suitable aldehyde, such as salicylaldehyde, to form a Schiff base. This reaction creates an extended π-conjugated system, which is often fluorescent.

Experimental Protocol: Synthesis of 2-(((1,3-benzoxazol-4-yl)imino)methyl)phenol

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.34 g (10 mmol) of this compound in 40 mL of absolute ethanol. To this solution, add 1.22 g (10 mmol) of salicylaldehyde.

  • Catalysis and Reflux: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction. Fit the flask with a condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux with constant stirring for 4-6 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The formation of the product will be indicated by the appearance of a new, fluorescent spot.

  • Isolation of the Product: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the reaction mixture to cool to room temperature. A yellow precipitate of the Schiff base product should form.

  • Purification:

    • Filter the precipitate and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

    • If further purification is required, the crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent.

    • Alternatively, the crude product can be recrystallized from a suitable solvent like ethanol or methanol.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Diagram of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1_3_Benzoxazol_4_amine This compound Reaction_Vessel Dissolve in Ethanol Add Acetic Acid (cat.) Reflux (4-6h) 1_3_Benzoxazol_4_amine->Reaction_Vessel Salicylaldehyde Salicylaldehyde Salicylaldehyde->Reaction_Vessel Cooling Cool to RT Reaction_Vessel->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Purification Column Chromatography or Recrystallization Washing->Purification Final_Product 2-(((1,3-benzoxazol-4-yl)imino)methyl)phenol Purification->Final_Product

Caption: Synthetic workflow for the preparation of a benzoxazole-based Schiff base fluorescent probe.

Photophysical Properties

The photophysical properties of the synthesized probe should be characterized to evaluate its potential as a fluorescent sensor.

Table 1: Representative Photophysical Data for Benzoxazole-Based Schiff Base Probes

PropertyValueConditions
Absorption Maximum (λabs) ~350-400 nmIn ethanol
Emission Maximum (λem) ~450-550 nmIn ethanol
Stokes Shift ~100-150 nmIn ethanol
Molar Absorptivity (ε) > 20,000 M-1cm-1In ethanol
Quantum Yield (Φ) 0.1 - 0.5In ethanol (relative to a standard)

Note: The values in this table are representative and based on data for structurally similar benzoxazole Schiff bases. Actual values for the synthesized probe will need to be determined experimentally.

Application: Fluorescent Detection of Metal Ions

Schiff base ligands containing donor atoms like nitrogen and oxygen are excellent chelators for metal ions. The binding of a metal ion can significantly alter the photophysical properties of the probe, leading to a "turn-on" or "turn-off" fluorescent response, or a ratiometric shift in the emission wavelength. This property can be exploited for the selective detection of specific metal ions.

Signaling Pathway for Metal Ion Detection

The detection of a metal ion by the synthesized probe is proposed to occur via a chelation-enhanced fluorescence (CHEF) mechanism.

G Probe Probe (Low Fluorescence) Complex Probe-Metal Ion Complex (High Fluorescence) Probe->Complex Chelation Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->Complex Complex->Probe Removal of Metal Ion

Caption: Proposed signaling pathway for the detection of a metal ion by the benzoxazole-based Schiff base probe.

Experimental Protocol: General Procedure for Metal Ion Sensing

Materials:

  • Stock solution of the synthesized probe (e.g., 1 mM in DMSO or ethanol)

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water or a suitable solvent)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Fluorometer

Procedure:

  • Preparation of Test Solutions: Prepare a series of test solutions in cuvettes containing the buffer solution and a fixed concentration of the fluorescent probe (e.g., 10 µM).

  • Addition of Metal Ions: To each cuvette, add increasing concentrations of the target metal ion. Also, prepare control solutions with other metal ions to test for selectivity.

  • Incubation: Allow the solutions to incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for complex formation.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of the probe.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit and binding constant.

Application in Cellular Imaging

Fluorescent probes with good cell permeability and low cytotoxicity can be used for imaging analytes within living cells.

Experimental Protocol: Live Cell Imaging

Materials:

  • Cultured cells (e.g., HeLa or MCF-7)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Stock solution of the fluorescent probe in DMSO

  • Confocal microscope

Procedure:

  • Cell Culture: Culture the cells on glass-bottom dishes suitable for microscopy until they reach the desired confluency.

  • Probe Loading: Incubate the cells with a low concentration of the fluorescent probe (e.g., 1-10 µM) in cell culture medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove any excess probe.

  • Analyte Treatment (Optional): To visualize the probe's response to an intracellular analyte, the cells can be treated with a solution containing the analyte of interest.

  • Imaging: Image the cells using a confocal microscope with the appropriate excitation and emission filters.

Conclusion

The synthesis of fluorescent probes from this compound provides a promising avenue for the development of novel analytical tools. The straightforward synthesis of Schiff base derivatives, coupled with their potential for selective metal ion detection and cellular imaging, makes this class of compounds highly attractive for a wide range of applications in research and drug development. The protocols provided herein offer a solid foundation for the synthesis, characterization, and application of these novel fluorescent probes. Further optimization of the probe structure can lead to enhanced photophysical properties and improved selectivity for specific analytes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of 1,3-Benzoxazol-4-amine (CAS 163808-09-1). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, enhance reaction yields, and ensure high product purity. We will delve into the causality behind experimental choices, providing actionable troubleshooting advice and foundational knowledge grounded in established chemical principles.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The benzoxazole scaffold is a key pharmacophore in numerous biologically active compounds. However, the introduction of an amino group at the 4-position of the benzene ring presents unique challenges, including potential side reactions and purification difficulties. This guide provides a structured approach to identifying and resolving common synthetic hurdles.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific, frequently encountered problems during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A low yield is the most common issue, often stemming from a combination of factors. A systematic approach is crucial for diagnosis.

  • Purity of Starting Materials : This is the most critical and often overlooked factor. The primary precursor, typically a derivative of 2,4-diaminophenol, is susceptible to air oxidation, which can introduce colored impurities and inhibit the reaction.[1]

    • Recommendation : Always verify the purity of your 2,4-diaminophenol precursor (often used as the more stable dihydrochloride salt). If oxidation is suspected (indicated by a dark color), consider purification by recrystallization under an inert atmosphere. Use high-purity, anhydrous solvents and reagents for the cyclization step.[1]

  • Reaction Conditions : The delicate balance of temperature, catalyst, and reaction time is pivotal for success.

    • Temperature : While heat is often required to drive the final dehydration and cyclization, excessive temperatures can lead to polymerization of the electron-rich diaminophenol starting material or degradation of the product.[1][2] It is advisable to incrementally increase the temperature while monitoring the reaction by Thin Layer Chromatography (TLC).[1]

    • Catalyst/Cyclizing Agent : The choice of the C1 source and catalyst is critical. Harsh dehydrating agents like polyphosphoric acid (PPA), while effective, can lead to charring and side products with sensitive substrates.[3][4] Milder, modern methods often provide better yields and cleaner reaction profiles.

    • Inert Atmosphere : Given the sensitivity of the aminophenol precursor to oxidation, conducting the entire reaction under an inert atmosphere (Nitrogen or Argon) is strongly recommended to prevent the formation of oxidative side products and improve yield.[1]

  • Incomplete Cyclization : The reaction may stall at the intermediate stage (e.g., the N-formyl or Schiff base intermediate), which is a common issue.[2]

    • Recommendation : Monitor the reaction closely by TLC. If the starting material is consumed but the desired product spot is weak and an intermediate spot is prominent, consider extending the reaction time or increasing the temperature moderately.[5] In some cases, switching to a more effective dehydrating catalyst can drive the final ring closure.

Q2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

Side products complicate purification and consume starting material, directly impacting your yield.

  • Likely Side Products :

    • Uncyclized Intermediate : As mentioned, the Schiff base or amide intermediate may be the main byproduct if cyclization is incomplete.[2]

    • Polymerization : 2,4-Diaminophenol is highly reactive and can self-condense or polymerize, especially at high temperatures or under strongly acidic conditions.[1] This is often observed as an insoluble, dark-colored baseline material on a TLC plate.

    • Bis-adduct Formation : If using a reagent like an orthoester, it's possible for the reagent to react with both amino groups of the starting material, preventing proper cyclization.

  • Minimization Strategies :

    • Control Stoichiometry : Ensure precise stoichiometry, particularly of the cyclizing agent. A slight excess may sometimes be beneficial, but a large excess can promote side reactions.

    • Optimize Temperature and Reaction Time : Avoid "over-cooking" the reaction. Use the minimum temperature and time necessary for complete conversion, as determined by TLC monitoring.

    • Protecting Group Strategy : While more complex, protecting one of the amino groups before cyclization and deprotecting it afterward can provide a cleaner route, albeit with additional synthetic steps. The choice of which amine to protect would depend on the specific cyclization chemistry employed.

Q3: The purification of my crude product is difficult, leading to significant product loss. What are the best practices?

The amine functionality in this compound influences its physical properties and requires a tailored purification strategy.

  • Column Chromatography : This is the most common method for purifying benzoxazole derivatives.[5]

    • Mobile Phase : A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The polarity can be fine-tuned based on TLC analysis.

    • Stationary Phase : Deactivating the silica gel with a small amount of triethylamine (~1%) in the eluent can prevent streaking and irreversible adsorption of the basic amine product on the acidic silica gel.

  • Recrystallization : If the crude product is a solid of reasonable purity (>85-90%), recrystallization can be highly effective.

    • Solvent Selection : Test a range of solvents. Ideal systems include ethanol, isopropanol, or solvent pairs like ethyl acetate/hexanes or acetone/water.[5]

  • Acid-Base Extraction : This technique can be used to remove non-basic impurities. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer with the organic solvent to remove impurities, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the pure product into an organic solvent.[5]

Experimental Protocols & Data

Table 1: Comparison of Catalytic Systems for General Benzoxazole Synthesis

This table summarizes various conditions reported for the synthesis of 2-substituted benzoxazoles, providing a starting point for optimization.

Catalyst SystemSolventTemperature (°C)TimeAvg. Yield (%)Reference
Polyphosphoric Acid (PPA)PPA150-1805 hGood[3]
Triflic Anhydride (Tf₂O) / 2-F-PyrDichloromethaneRoom Temp1 h~95[5]
Brønsted Acidic Ionic Liquid GelSolvent-free1305 h~98[6]
Ammonium Chloride (NH₄Cl)Ethanol80-906-8 h~88[7]
Fe₃O₄@SiO₂-SO₃H NanoparticlesSolvent-free500.5 h~92[5]
Protocol: Synthesis of this compound from 2,4-Diaminophenol

This protocol is a representative procedure based on the cyclization with an orthoformate, a common method for installing the C2-H of the benzoxazole ring.

Materials:

  • 2,4-Diaminophenol Dihydrochloride (1.0 mmol, 185 mg)

  • Triethyl Orthoformate (3.0 mmol, 0.5 mL)

  • Anhydrous Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (catalytic, ~1 drop)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-diaminophenol dihydrochloride (1.0 mmol) and anhydrous ethanol (10 mL).

  • Addition of Reagents : Add triethyl orthoformate (3.0 mmol) and a single drop of concentrated hydrochloric acid to the suspension.

  • Reaction : Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. The solid will gradually dissolve as the reaction proceeds.

  • Monitoring : Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes with 1% triethylamine) until the starting material is fully consumed (typically 4-6 hours).

  • Work-up : Cool the reaction mixture to room temperature. Slowly add saturated sodium bicarbonate solution to quench the acid and neutralize the hydrochloride salt until the pH is ~8.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[8]

  • Purification : Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes containing 1% triethylamine) to yield pure this compound.

Visualized Workflow & Mechanistic Insights

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical decision-making process for troubleshooting low-yield reactions in the synthesis of this compound.

G start Problem: Low Yield check_purity 1. Check Starting Material Purity start->check_purity check_conditions 2. Review Reaction Conditions start->check_conditions check_completion 3. Assess Reaction Completion start->check_completion impure Impure? (e.g., oxidation) check_purity->impure suboptimal Suboptimal? check_conditions->suboptimal incomplete Incomplete? check_completion->incomplete purify_sm Action: Purify/Re-source Starting Material impure->purify_sm Yes optimize_temp Action: Optimize Temp & Time via TLC Study suboptimal->optimize_temp Yes optimize_cat Action: Screen Catalysts or Change Solvent suboptimal->optimize_cat use_inert Action: Use Inert Atmosphere (N2 or Ar) suboptimal->use_inert extend_time Action: Extend Reaction Time incomplete->extend_time Yes increase_temp Action: Increase Temperature Incrementally incomplete->increase_temp

Caption: Troubleshooting decision tree for low-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for forming the benzoxazole ring?

The construction of the benzoxazole ring generally involves the condensation of an o-aminophenol with a reagent that provides the C2 carbon, followed by cyclodehydration.[9] Common methods include:

  • From Carboxylic Acids : Direct condensation with an o-aminophenol, typically at high temperatures with a strong acid catalyst like Polyphosphoric Acid (PPA).[4][8]

  • From Aldehydes : Formation of a Schiff base intermediate, followed by an oxidative cyclization.[1][8]

  • From Acyl Chlorides : A milder, two-step process involving N-acylation to form an o-hydroxyamide, which then cyclizes.[8]

  • From Orthoesters : A direct method to install various substituents at the C2 position, often catalyzed by acid.[10]

  • From Cyanogen Bromide : Specifically used for the synthesis of 2-aminobenzoxazoles.[11]

Q2: What is the general mechanism for the formation of a benzoxazole from an o-aminophenol and a carboxylic acid?

The reaction proceeds via a two-stage mechanism:

  • N-Acylation : The amino group of the o-aminophenol acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid (often activated by a strong acid like PPA). This forms an o-hydroxyamide intermediate.

  • Intramolecular Cyclization & Dehydration : Under thermal and acidic conditions, the hydroxyl group of the intermediate attacks the amide carbonyl carbon. This intramolecular cyclization forms a tetrahedral intermediate which then eliminates a molecule of water to yield the aromatic benzoxazole ring.

Q3: Are there "green" or more environmentally friendly methods available?

Yes, significant research has focused on developing greener synthetic routes. These include:

  • Use of Green Solvents : Employing solvents like ethanol or water instead of chlorinated solvents.[2][7]

  • Heterogeneous Catalysts : Using solid-supported catalysts that can be easily recovered by filtration and reused, minimizing waste.[5][6]

  • Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating.[9]

  • Solvent-Free Conditions : Many modern protocols use neat reactants, often with a recyclable catalyst, eliminating the need for a solvent altogether.[5][6]

References

Technical Support Center: Troubleshooting Side Reactions in Benzoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate common side reactions encountered during benzoxazole ring formation.

Frequently Asked Questions (FAQs)
Q1: My benzoxazole synthesis is resulting in a low yield. What are the primary side reactions I should consider?

Low yields in benzoxazole synthesis can often be attributed to the formation of several common side products. The specific side reactions depend on your chosen synthetic route, but key culprits include:

  • Incomplete Cyclization: A frequent issue is the stalling of the reaction at an intermediate stage. For instance, in syntheses starting from 2-aminophenol and an aldehyde, the Schiff base intermediate may be too stable and fail to cyclize efficiently.[1][2] Similarly, when using a carboxylic acid, the intermediate amide might not cyclize completely.

  • Dimerization/Polymerization: Starting materials, particularly 2-aminophenol, can self-condense or polymerize, especially at elevated temperatures or under highly acidic or basic conditions.[2]

  • Over-alkylation/acylation: When the synthesis involves alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur, leading to a mixture of products.[3]

  • Beckmann Rearrangement: In syntheses starting from o-hydroxyaryl oximes, a Beckmann rearrangement can occur, leading to the formation of isomeric benzo[d]oxazoles as a significant byproduct.[4]

  • Oxidation of Starting Materials: 2-Aminophenols are susceptible to air oxidation, which can lead to the formation of colored impurities and reduce the amount of starting material available for the desired reaction.[2]

To minimize these side products, it is crucial to optimize reaction conditions such as temperature, reaction time, and reactant stoichiometry.[3]

Q2: I am observing a significant amount of uncyclized Schiff base intermediate. How can I drive the reaction towards the benzoxazole product?

The formation of a stable Schiff base is a common bottleneck.[1] To promote the subsequent cyclization, consider the following strategies:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization to occur.[1] However, be cautious of potential product degradation at excessive temperatures.

  • Choice of Catalyst: The right catalyst can significantly influence the selectivity and rate of the cyclization step.[3][4] Lewis acids are often effective in promoting the ring closure of Schiff bases.[1]

  • Addition of an Oxidant: In some cases, the cyclization of the Schiff base is an oxidative process. The addition of a suitable oxidant may be necessary to facilitate the formation of the benzoxazole ring.[2]

  • Two-Step Procedure: Isolate the Schiff base intermediate first and then subject it to different reaction conditions specifically optimized for the cyclization step. This can sometimes improve the overall yield.[1]

Troubleshooting Guide: Minimizing Common Side Products

This table summarizes common side reactions and provides actionable solutions to minimize their formation.

Side ProductPotential CauseRecommended Solution
Uncyclized Schiff Base/Amide Insufficient activation energy for cyclization; Stable intermediate.Increase reaction temperature; Add a suitable Lewis acid or dehydrating agent; Consider a two-step synthesis where the intermediate is isolated first.[1][2]
Polymeric Materials High reaction temperature; Highly acidic or basic conditions.Optimize reaction temperature, avoiding excessive heat; Maintain a neutral or mildly acidic/basic pH.[2]
Over-alkylated/acylated Products Excess alkylating/acylating agent; Non-selective reaction conditions.Use stoichiometric amounts of the alkylating/acylating agent; Optimize reaction temperature and time to favor mono-substitution.[3]
Benzo[d]oxazole (from oximes) Reaction conditions favoring Beckmann rearrangement (e.g., protic acids, moisture).Employ anhydrous (dry) reaction conditions; Use activating agents that favor direct cyclization, such as PPh₃/DDQ.[4]
Oxidation-Related Impurities Sensitivity of reactants (e.g., 2-aminophenol) to air or moisture.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3]
Experimental Protocols
General Protocol for Benzoxazole Synthesis from 2-Aminophenol and Benzaldehyde

This protocol is a generalized procedure and may require optimization for specific substrates.[5]

  • Reaction Setup: In a reaction vessel, combine 2-aminophenol (1.0 mmol) and benzaldehyde (1.0 mmol).[5]

  • Catalyst Addition: Add the chosen catalyst (e.g., a Brønsted acidic ionic liquid gel, 1 mol%).[5]

  • Reaction Conditions: Stir the reaction mixture under solvent-free conditions at an optimized temperature (e.g., 130 °C) for a specified time (e.g., 5 hours).[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dissolve the mixture in an appropriate organic solvent (e.g., ethyl acetate).[5]

  • Purification: If a solid catalyst is used, it can be separated by centrifugation or filtration.[5] The organic layer can then be washed, dried over an anhydrous salt like MgSO₄, filtered, and the solvent evaporated under reduced pressure.[5][6] The crude product is often purified by column chromatography on silica gel.[3][5]

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting common issues in benzoxazole synthesis.

G Troubleshooting Low Yield in Benzoxazole Synthesis start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Re-evaluate Reaction Conditions (Temp, Time, Solvent, Catalyst) check_purity->check_conditions [ Impurities Found ] incomplete_rxn Incomplete Reaction? check_purity->incomplete_rxn [ Pure ] side_products Significant Side Products? incomplete_rxn->side_products [ No ] extend_time Extend Reaction Time or Increase Temperature incomplete_rxn->extend_time [ Yes ] purification_loss Product Loss During Purification? side_products->purification_loss [ No ] characterize_side_products Identify Side Products (NMR, MS) & Address Specific Cause side_products->characterize_side_products [ Yes ] purification_loss->check_conditions [ No ] optimize_purification Optimize Purification Method (e.g., different chromatography, recrystallization) purification_loss->optimize_purification [ Yes ] optimize_conditions Optimize Conditions: - Adjust Temperature/Time - Screen Solvents/Catalysts end Improved Yield optimize_conditions->end extend_time->end characterize_side_products->optimize_conditions optimize_purification->end

Caption: A flowchart for troubleshooting low yields.

G Decision Pathway for Mitigating Schiff Base Formation start Stable Schiff Base Intermediate Detected temp_increase Increase Reaction Temperature start->temp_increase catalyst_change Change/Optimize Catalyst temp_increase->catalyst_change [ Ineffective or Degradation ] success Cyclization Achieved temp_increase->success [ Effective ] add_oxidant Add an Oxidant (if applicable) catalyst_change->add_oxidant [ Ineffective ] catalyst_change->success [ Effective ] two_step Consider a Two-Step Synthesis add_oxidant->two_step [ Ineffective ] add_oxidant->success [ Effective ] two_step->success [ Effective ] failure Cyclization Still Incomplete two_step->failure [ Ineffective ]

Caption: A decision tree for promoting cyclization.

References

Optimization of reaction conditions for coupling with 1,3-Benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Benzoxazol-4-amine. The content is designed to address specific issues encountered during common coupling reactions.

Section 1: Amide Coupling (Acylation)

The formation of an amide bond by coupling this compound with a carboxylic acid is a fundamental transformation. Success often depends on the choice of coupling reagent and reaction conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for forming an amide bond with this compound? A1: Uronium/aminium-based reagents are highly effective due to their efficiency and ability to minimize side reactions. The most common include HATU, HBTU, and TBTU.[2][3] Carbodiimides like EDC and DCC are also used, often in conjunction with additives like HOBt to improve efficiency and reduce racemization.[1][4]

Q2: What is the role of a base in amide coupling reactions? A2: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. Its primary role is to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. This drives the reaction toward product formation.[1][4]

Q3: How can I monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. A spot for the starting amine should be compared against a new, typically higher Rf spot for the desired amide product.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring and confirmation of the product's mass.[1]

Troubleshooting Guide

Q4: My amide coupling reaction is not working, or the yield is very low. What should I check? A4:

  • Reagent Quality: Ensure the coupling reagent is not hydrolyzed. Reagents like HATU are moisture-sensitive. Use fresh, high-purity solvents and reagents.

  • Activation Step: Ensure the carboxylic acid is fully activated by the coupling reagent before adding the amine. A pre-activation time of 15-30 minutes is common.

  • Base Stoichiometry: Use at least 2-3 equivalents of the base (e.g., DIPEA) to ensure the conditions remain basic.

  • Temperature: While most couplings proceed at room temperature, gentle heating (40-50 °C) can sometimes improve yields for less reactive partners.

  • Choice of Reagent: If using a carbodiimide like DCC or EDC without an additive, consider adding HOBt or HOAt. For challenging couplings, switching to a more powerful uronium salt like HATU is recommended as it provides faster and more efficient couplings.[2][6]

Q5: I'm having difficulty purifying my benzoxazole amide product. A5:

  • Work-up Procedure: An aqueous work-up is essential to remove the coupling agent byproducts and excess base. A mild acid wash (e.g., 1M HCl) can remove unreacted amine, and a mild base wash (e.g., sat. NaHCO₃) can remove unreacted carboxylic acid.

  • Chromatography: Benzoxazole amides can sometimes be challenging to purify via column chromatography. Before running a column, screen several solvent systems using TLC to find one that gives good separation (a ΔRf of >0.2) between your product and impurities.[5]

  • Precipitation/Recrystallization: If the product is a solid, precipitation or recrystallization from a suitable solvent system can be an effective purification method.

Data Presentation: Amide Coupling Conditions
ParameterReagent/Condition 1Reagent/Condition 2Reagent/Condition 3Notes
Coupling Reagent HATU[6]EDC / HOBt[4]DCC / DMAP[6]HATU is often the most effective for difficult couplings.[2]
Base DIPEADIPEA or TEADMAP (as catalyst)At least 2-3 equivalents of a non-nucleophilic base are typically required.
Solvent DMF, THF, DCM[1]DCM, DMFDCMAnhydrous aprotic solvents are preferred.
Temperature Room Temperature (RT)0 °C to RTRTStart at 0 °C for carbodiimide reactions to minimize side reactions.[4]
Time 1-4 hours[6]4-24 hours12-48 hours[6]Reaction time is highly substrate-dependent; monitor by TLC.
Experimental Protocol: General Procedure for HATU-mediated Amide Coupling
  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or THF).

  • Add HATU (1.1 - 1.2 eq) to the solution, followed by DIPEA (2.0 - 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[5]

Visualization: Amide Coupling Workflow

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification reagents 1. Combine Carboxylic Acid, HATU, and DIPEA in DMF preactivate 2. Stir 15-30 min (Pre-activation) reagents->preactivate add_amine 3. Add this compound preactivate->add_amine react 4. Stir at Room Temperature add_amine->react monitor 5. Monitor by TLC/LC-MS react->monitor quench 6. Quench with Water & Extract monitor->quench Reaction Complete wash 7. Sequential Washes (Acid, Base, Brine) quench->wash purify 8. Dry, Concentrate & Purify wash->purify

Caption: Workflow for a typical HATU-mediated amide coupling reaction.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between an aryl halide (or triflate) and an amine.[7] This is a key method for synthesizing N-aryl benzoxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the essential components for a Buchwald-Hartwig reaction? A1: The reaction requires four key components:

  • Palladium Precursor: A source of palladium, such as Pd₂(dba)₃ or Pd(OAc)₂.

  • Phosphine Ligand: Often a bulky, electron-rich biarylphosphine ligand is necessary to facilitate the catalytic cycle.[8][9]

  • Base: A strong, non-nucleophilic base is typically required, such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).[10]

  • Solvent: An anhydrous, aprotic, and degassed solvent like toluene, dioxane, or THF is used.[10]

Q2: Which phosphine ligand should I choose for coupling with this compound? A2: For electron-rich amines and heteroaromatic substrates, sterically hindered biaryl phosphine ligands are generally the most effective. Modern "generations" of ligands like XPhos, RuPhos, or BrettPhos often provide superior results in terms of reaction rate and yield.[9][11]

Q3: Why is it critical to perform the reaction under inert (anaerobic) conditions? A3: The active catalytic species, Pd(0), is sensitive to oxygen. Oxygen can oxidize the Pd(0) to Pd(II), rendering it inactive in the catalytic cycle. It can also oxidize the phosphine ligands, which poisons the catalyst.[12] Therefore, proper degassing of the solvent and maintaining an inert atmosphere (N₂ or Ar) is crucial for success.

Troubleshooting Guide

Q4: My Buchwald-Hartwig reaction failed. What are the most likely causes? A4:

  • Inactive Catalyst: This is the most common issue. Ensure you have properly degassed your solvent and reagents. Use a fresh bottle of palladium precursor and ligand if you suspect they have degraded.

  • Incorrect Base/Ligand Combination: Not all ligands work well with all bases or substrates. A screening of different ligands (e.g., XPhos, SPhos, RuPhos) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is often necessary to find the optimal conditions.[11]

  • Poor Substrate Quality: Impurities in the aryl halide or amine can inhibit the catalyst. Purify your starting materials if their quality is uncertain.

  • Low Temperature: While some modern catalyst systems work at lower temperatures, many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to proceed efficiently.[10]

Q5: I am observing a significant amount of hydrodehalogenation (aryl halide is converted to an arene). How can I prevent this? A5: Hydrodehalogenation can occur as a side reaction. This is often promoted by certain bases and solvent conditions.[7]

  • Change the Base: Switching from a strong alkoxide base (like NaOtBu) to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) can sometimes minimize this side reaction.

  • Change the Ligand: The choice of ligand has a major impact on the rates of reductive elimination versus side reactions. Trying a different class of ligand may solve the problem.

  • Lower the Temperature: If the desired reaction is fast enough, lowering the temperature can sometimes reduce the rate of the undesired hydrodehalogenation.

Data Presentation: Buchwald-Hartwig Reaction Conditions
ParameterSystem 1 (Buchwald)System 2 (Hartwig)System 3 (General)Notes
Pd Precursor Pd₂(dba)₃Pd(OAc)₂[XPhos Pd G3]Pre-formed catalyst/ligand complexes (precatalysts) are often more reliable.[13]
Ligand XPhos, RuPhos, BrettPhos[9]CyPF-tBu[8]Josiphos-typeLigand choice is critical and substrate-dependent.
Base NaOtBu, LHMDSK₃PO₄Cs₂CO₃The strength and nature of the base can dramatically affect the outcome.[10]
Solvent Toluene, DioxaneTHFDMESolvents must be anhydrous and thoroughly degassed.[10]
Temperature 80 - 110 °C80 - 100 °CRT - 110 °CModern catalysts may allow for room temperature reactions.[8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk flask or microwave vial, add the aryl halide (1.0 eq), this compound (1.2 eq), the phosphine ligand (1-5 mol %), and the base (1.4 - 2.0 eq).

  • Add the palladium precursor (0.5-2.5 mol % Pd). If using a solid precatalyst, it can be added with the other solids.

  • Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture in an oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L₂Pd⁰ OA_Complex L₂PdII(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L₂PdII(Ar)(Amine)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L₂PdII(Ar)(Amido) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-Amine Out Amido_Complex->Product BaseH Base-H⁺X⁻ Out Amido_Complex->BaseH ArX Ar-X In ArX->OA_Complex Amine Amine-H In Amine->Amine_Complex Base Base In Base->Amine_Complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[7]

Section 3: General Cross-Coupling Troubleshooting Flowchart

Many issues are common across different types of palladium-catalyzed cross-coupling reactions. This flowchart provides a logical sequence for diagnosing failed reactions.

Visualization: Troubleshooting a Failed Cross-Coupling Reaction

Troubleshooting_Flowchart decision decision start_node Reaction Failed (Low or No Conversion) q1 Check Starting Materials: - Purity (NMR/LCMS) - Degradation (e.g., Boronic Acid) - Correct Stoichiometry start_node->q1 Start Diagnosis end_node Problem Solved q2 Review Reaction Setup: - Was solvent anhydrous? - Was system properly degassed? - Was an inert atmosphere maintained? q1->q2 Materials OK q3 Evaluate Catalyst System: - Is Pd precursor fresh? - Is ligand fresh/non-oxidized? - Is base appropriate and dry? q2->q3 Setup OK d1 Any Product Formed? q3->d1 Catalyst System OK d2 Side Products Observed? d1->d2 Yes (Low Yield) q4 Drastic Action Needed: - Change Ligand - Change Pd Precursor - Change Base - Change Solvent d1->q4 No (Trace/None) q5 Optimize Conditions: - Lower Temperature - Change Base (e.g., tBuONa -> K₃PO₄) - Screen different ligands d2->q5 Yes (e.g., Homocoupling, Dehalogenation) q6 Push Reaction Further: - Increase Temperature - Increase Reaction Time - Increase Catalyst Loading d2->q6 No q4->end_node q5->end_node q6->end_node

References

Technical Support Center: Overcoming Poor Solubility of 1,3-Benzoxazol-4-amine Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 1,3-Benzoxazol-4-amine derivatives during in vitro and in vivo assays.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: My this compound derivative precipitates out of my aqueous assay buffer when I dilute it from a DMSO stock solution.

  • Question: What is the primary reason for this precipitation? Answer: This is a common issue known as "precipitation upon dilution."[1] Your this compound derivative is likely soluble in a strong organic solvent like DMSO but has very low solubility in the aqueous buffer used for your assay.[2] When the DMSO stock is diluted into the aqueous buffer, the compound's concentration exceeds its aqueous solubility limit, leading to precipitation.[1]

  • Question: How can I prevent this precipitation? Answer: Several strategies can be employed to prevent precipitation:

    • Optimize Co-solvent Concentration: While DMSO is a common co-solvent, its final concentration in the assay should be kept as low as possible (typically under 1%) to avoid artifacts and cellular toxicity.[3][4] Experiment with a range of final DMSO concentrations to find the optimal balance between compound solubility and assay integrity.

    • Use of Alternative Co-solvents: Consider using other water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs) either alone or in combination with DMSO.[5][6]

    • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in the aqueous buffer.[2] This gradual decrease in organic solvent concentration can help keep the compound in solution.

    • pH Modification: Since this compound derivatives contain an amino group, their solubility is likely pH-dependent.[5] Determining the pKa of your specific derivative and adjusting the pH of the assay buffer can significantly enhance solubility. Generally, for a basic compound, lowering the pH will form a more soluble salt.[5]

    • Use of Solubilizing Agents: Incorporating excipients like cyclodextrins can increase the aqueous solubility of hydrophobic compounds by forming inclusion complexes.[5][7]

Issue 2: I am observing inconsistent results or lower than expected potency in my biological assays.

  • Question: Could poor solubility be the cause of this variability? Answer: Yes, poor solubility is a major contributor to inconsistent assay results and underestimated biological activity.[8][9] If the compound is not fully dissolved, the actual concentration in the assay will be lower and more variable than the nominal concentration, leading to inaccurate structure-activity relationships (SAR).[8]

  • Question: How can I confirm if solubility is the issue and mitigate it? Answer:

    • Visual Inspection: Carefully inspect your assay plates for any signs of precipitation, such as cloudiness or solid particles.

    • Solubility Measurement: Perform a kinetic or thermodynamic solubility measurement in your assay buffer to determine the solubility limit of your compound.

    • Formulation Strategies: Employ solubility enhancement techniques such as the use of co-solvents, pH adjustment, or formulation with cyclodextrins or as solid dispersions.[10][11]

    • Particle Size Reduction: For in vivo studies, reducing the particle size through micronization or nanonization can improve the dissolution rate and bioavailability.[5][12]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to improve the solubility of a new this compound derivative?

A1: The first step is to determine the compound's intrinsic aqueous solubility to establish a baseline.[5] Following that, a systematic approach is recommended. Start with simple and readily available methods such as pH modification if the compound is ionizable and the use of common co-solvents like DMSO or ethanol at low concentrations.[5]

Q2: What are some advanced formulation strategies if simple methods fail?

A2: If initial strategies are insufficient, more advanced formulation techniques can be explored:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound derivatives, within their cavity, thereby increasing their aqueous solubility.[5][13]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[5][14] This can create a high-energy amorphous state, which has a higher dissolution rate compared to the crystalline form.[5]

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug.[15][16] Nanonization increases the surface area of the drug particles, which can lead to a faster dissolution rate and improved bioavailability.[12][15]

Q3: How do I choose the most appropriate solubility enhancement technique for my specific this compound derivative?

A3: The selection of a suitable technique depends on several factors:

  • Physicochemical Properties: The compound's pKa, logP, and melting point will influence the effectiveness of different methods.

  • Assay System: The chosen method must be compatible with the biological assay. For example, the concentration of co-solvents or surfactants must not interfere with enzyme activity or cell viability.

  • Intended Application: For in vitro screening, simple methods like co-solvents might be sufficient. For in vivo studies, more advanced formulations like solid dispersions or nanosuspensions may be necessary to improve oral bioavailability.[5]

Data Presentation

The following tables provide illustrative quantitative data on the potential solubility enhancement of a hypothetical this compound derivative using various techniques. Note: This data is for representative purposes only and actual values should be determined experimentally for your specific compound.

Table 1: Illustrative Kinetic Solubility of a this compound Derivative in Aqueous Buffer (pH 7.4) with Co-solvents

Co-solventFinal Co-solvent Conc. (%)Kinetic Solubility (µM)
None (Control)02
DMSO125
Ethanol118
PEG 400135
DMSO / PEG 400 (1:1)145

Table 2: Illustrative Effect of pH on the Aqueous Solubility of a this compound Derivative

Aqueous BufferpHThermodynamic Solubility (µg/mL)
Acetate Buffer4.550
Phosphate-Buffered Saline (PBS)7.45
Carbonate-Bicarbonate Buffer9.0<1

Table 3: Illustrative Solubility Enhancement of a this compound Derivative with Cyclodextrins

Cyclodextrin DerivativeConcentration (mM)Apparent Solubility (µM)Fold Increase
Control (PBS, pH 7.4)051
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)107515
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)1012024

Mandatory Visualization

Troubleshooting_Workflow cluster_start cluster_step1 Initial Assessment cluster_step2 Tier 1: Simple Methods cluster_step3 Tier 2: Advanced Formulation cluster_end start Poorly Soluble This compound Derivative assess_sol Determine Intrinsic Aqueous Solubility start->assess_sol ph_adjust pH Adjustment (if ionizable) assess_sol->ph_adjust Ionizable? cosolvent Co-solvent Screening (DMSO, Ethanol, PEG) assess_sol->cosolvent cyclodextrin Cyclodextrin Complexation ph_adjust->cyclodextrin Not Soluble end Solubility Enhanced for Assay ph_adjust->end Soluble? cosolvent->cyclodextrin Not Soluble cosolvent->end Soluble? solid_disp Solid Dispersion nanosuspension Nanosuspension cyclodextrin->end Soluble? solid_disp->end Soluble? nanosuspension->end Soluble? Cyclodextrin_Complexation cluster_components Components cluster_process Complexation Process cluster_result Result drug Poorly Soluble This compound Derivative (Hydrophobic) complex Inclusion Complex Formation drug->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex soluble_complex Water-Soluble Complex (Enhanced Aqueous Solubility) complex->soluble_complex

References

Stability issues of the benzoxazole core under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of the benzoxazole core under acidic and basic conditions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is the benzoxazole core under acidic conditions?

The benzoxazole ring is generally considered to be relatively stable in acidic conditions. However, its stability can be influenced by the nature of the substituents on the ring and the specific reaction conditions, such as temperature and the strength of the acid. In the presence of strong acids, particularly at elevated temperatures, the benzoxazole ring can undergo hydrolysis to give the corresponding 2-aminophenol derivative.

Q2: What are the typical signs of benzoxazole core degradation under acidic conditions?

Common indicators of degradation include the appearance of new spots on Thin Layer Chromatography (TLC) or peaks in High-Performance Liquid Chromatography (HPLC) analysis that correspond to the hydrolyzed 2-aminophenol precursor. You may also observe a change in the color of the reaction mixture. To confirm degradation, you can use techniques like NMR spectroscopy to identify the characteristic signals of the opened-ring product.

Q3: Can substituents on the benzoxazole ring affect its stability in acid?

Yes, the electronic nature of substituents can significantly impact stability. Electron-donating groups (EDGs) on the benzene ring portion can increase the electron density of the ring system, potentially making it more susceptible to electrophilic attack and subsequent ring opening. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density, which may enhance stability under certain acidic conditions.

Q4: How does the benzoxazole core behave under basic conditions?

The benzoxazole core is generally more susceptible to degradation under basic conditions compared to acidic conditions. The presence of a strong base can lead to nucleophilic attack on the C2 carbon of the oxazole ring, resulting in ring cleavage. The stability is highly dependent on the reaction conditions (e.g., base concentration, temperature, and solvent) and the substitution pattern on the benzoxazole ring.

Q5: What are the products of benzoxazole degradation in basic media?

Under basic conditions, the benzoxazole ring can be cleaved to form various products. A common degradation pathway involves the formation of a 2-aminophenolate intermediate, which can then undergo further reactions depending on the specific conditions and the presence of other reactive species.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected side product formation during a reaction in acidic media. The benzoxazole core may be undergoing acid-catalyzed hydrolysis.- Lower the reaction temperature. - Use a milder acid or reduce the acid concentration. - Decrease the reaction time. - If possible, introduce an electron-withdrawing group to the benzoxazole ring to increase stability.
Low yield of the desired benzoxazole-containing product in a basic reaction. The benzoxazole ring is likely degrading under the basic conditions.- Use a weaker base or a non-nucleophilic base if possible. - Perform the reaction at a lower temperature. - Minimize the reaction time. - Consider using a protective group strategy for sensitive functionalities.
Difficulty in purifying the benzoxazole product due to degradation on silica gel. The acidic nature of standard silica gel can cause degradation of sensitive benzoxazole derivatives.- Use deactivated or neutral silica gel for column chromatography. - Elute with a solvent system containing a small amount of a basic additive, such as triethylamine, to neutralize the silica gel surface.
Decomposition of the benzoxazole compound during storage. The compound may be sensitive to trace amounts of acid or base in the storage solvent or atmosphere.- Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). - Use high-purity, neutral solvents for storage.

Experimental Protocols

Protocol 1: General Procedure for Assessing Benzoxazole Stability in Acid

  • Preparation: Dissolve a known amount of the benzoxazole compound in a suitable organic solvent (e.g., dioxane, THF).

  • Acid Treatment: Add a specific concentration of an acid (e.g., 1M HCl) to the solution.

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or 50 °C).

  • Monitoring: At various time intervals, withdraw aliquots from the reaction mixture.

  • Analysis: Quench the reaction in the aliquot (e.g., by neutralization with a base). Analyze the composition of the mixture using HPLC or LC-MS to quantify the remaining benzoxazole and any degradation products.

  • Data Evaluation: Plot the concentration of the benzoxazole compound against time to determine the degradation rate.

Protocol 2: General Procedure for Assessing Benzoxazole Stability in Base

  • Preparation: Dissolve a known amount of the benzoxazole compound in a suitable organic solvent (e.g., methanol, ethanol).

  • Base Treatment: Add a specific concentration of a base (e.g., 1M NaOH) to the solution.

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature).

  • Monitoring: At various time intervals, withdraw aliquots from the reaction mixture.

  • Analysis: Neutralize the aliquot with an acid. Analyze the composition of the mixture using HPLC or LC-MS.

  • Data Evaluation: Plot the concentration of the benzoxazole compound against time to determine the degradation rate.

Visualizations

Acid_Degradation_Pathway Benzoxazole Benzoxazole Derivative Protonation Protonation of Nitrogen Atom Benzoxazole->Protonation H+ Hydrolysis Nucleophilic Attack by Water Protonation->Hydrolysis H2O RingOpening Ring-Opened Intermediate Hydrolysis->RingOpening Product 2-Aminophenol Derivative RingOpening->Product

Caption: Acid-catalyzed hydrolysis pathway of the benzoxazole core.

Basic_Degradation_Pathway Benzoxazole Benzoxazole Derivative NucleophilicAttack Nucleophilic Attack at C2 Benzoxazole->NucleophilicAttack OH- Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate RingOpening Ring Cleavage Intermediate->RingOpening Product 2-Aminophenolate Intermediate RingOpening->Product

Caption: Base-mediated degradation pathway of the benzoxazole core.

Troubleshooting_Workflow Start Stability Issue Encountered IdentifyCondition Identify Condition: Acidic or Basic? Start->IdentifyCondition AcidicPath Acidic Conditions IdentifyCondition->AcidicPath Acidic BasicPath Basic Conditions IdentifyCondition->BasicPath Basic AcidSolutions Troubleshooting for Acid: - Lower Temperature - Milder Acid - Shorter Reaction Time AcidicPath->AcidSolutions BasicSolutions Troubleshooting for Base: - Lower Temperature - Weaker/Non-nucleophilic Base - Shorter Reaction Time BasicPath->BasicSolutions PurificationIssue Degradation during Purification? AcidSolutions->PurificationIssue BasicSolutions->PurificationIssue PurificationSolution Use Neutral Silica Gel or Basic Additive PurificationIssue->PurificationSolution Yes End Problem Resolved PurificationIssue->End No PurificationSolution->End

Caption: A logical workflow for troubleshooting benzoxazole stability issues.

Technical Support Center: Synthesis of 2-Aminobenzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-aminobenzoxazoles. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues, with a focus on the formation of unwanted byproducts.

Introduction: The Challenge of Pure 2-Aminobenzoxazoles

2-Aminobenzoxazoles are privileged scaffolds in medicinal chemistry and materials science.[1][2][3] While numerous synthetic routes exist, many researchers face challenges with low yields, complex purification, and the formation of persistent byproducts. The most common methods, such as the cyclization of 2-aminophenols with cyanogen bromide (BrCN) or safer cyanating agents, are sensitive to reaction conditions.[2][3] Understanding the mechanistic origin of byproducts is crucial for optimizing these syntheses and achieving high purity.

Core Synthesis Pathway: 2-Aminophenol Cyclization

A prevalent strategy for synthesizing 2-aminobenzoxazoles involves the reaction of a 2-aminophenol with an electrophilic cyanating agent. A modern, safer alternative to the highly toxic cyanogen bromide is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), often activated by a Lewis acid like BF₃·Et₂O.[2][4][5]

The generally accepted mechanism involves three key steps:

  • Activation: The Lewis acid coordinates to the cyano group of NCTS, increasing its electrophilicity.

  • Nucleophilic Attack: The amino group of the 2-aminophenol attacks the activated cyano carbon.

  • Cyclization & Aromatization: The intermediate undergoes intramolecular cyclization via attack from the hydroxyl group, followed by elimination and workup to yield the final 2-aminobenzoxazole product.[2]

G cluster_0 Core Synthesis Pathway 2-Aminophenol 2-Aminophenol Activated Intermediate Activated Intermediate 2-Aminophenol->Activated Intermediate Nucleophilic Attack NCTS + Lewis Acid NCTS + Lewis Acid NCTS + Lewis Acid->Activated Intermediate Cyclized Intermediate Cyclized Intermediate Activated Intermediate->Cyclized Intermediate Intramolecular Cyclization 2-Aminobenzoxazole 2-Aminobenzoxazole Cyclized Intermediate->2-Aminobenzoxazole Elimination & Aromatization

Caption: Generalized workflow for 2-aminobenzoxazole synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis.

Q1: My reaction is giving a low yield and the TLC/LC-MS shows multiple products. What are the common initial steps to troubleshoot?

A1: Low yields and complex product mixtures are the most frequent complaints. The issue often stems from one of three areas: starting material purity, reaction conditions, or competing side reactions.[6][7]

Initial Troubleshooting Steps:

  • Verify Starting Material Purity: Impurities in the 2-aminophenol starting material are a primary cause of side reactions. 2-Aminophenols are susceptible to air oxidation, which can introduce colored impurities and inhibit proper cyclization.[8]

    • Action: Assess purity via melting point analysis or NMR.[6] If necessary, purify the 2-aminophenol by recrystallization or column chromatography before use.

  • Ensure an Inert Atmosphere: If your reagents, catalysts, or intermediates are sensitive to air or moisture, failing to use an inert atmosphere (nitrogen or argon) can lead to oxidative side products and polymerization.[8]

  • Re-evaluate Reaction Conditions:

    • Temperature: The activation energy for cyclization may not be met if the temperature is too low. Conversely, excessively high temperatures can promote polymerization or degradation.[8] Incrementally increase the temperature while monitoring the reaction by TLC.

    • Catalyst: Ensure your catalyst is active. Lewis acids like BF₃·Et₂O are sensitive to moisture. Use a fresh, properly stored catalyst. Sometimes, a slight increase in catalyst loading can improve conversion.[6]

    • Stoichiometry: Incorrect molar ratios of reactants can halt the reaction or favor byproduct formation.[6] Double-check your calculations and measurements.

G cluster_1 Initial Troubleshooting Workflow Start Start LowYield Low Yield / Multiple Products? Start->LowYield CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes InertAtmosphere Ensure Inert Atmosphere CheckPurity->InertAtmosphere OptimizeCond Optimize Conditions (Temp, Catalyst) InertAtmosphere->OptimizeCond End Proceed with Purification OptimizeCond->End

Caption: A workflow for troubleshooting low yields.

Q2: I am observing significant formation of a disulfide byproduct. Why does this happen and how can it be prevented?

A2: Disulfide formation is a known issue, particularly in syntheses that utilize benzoxazole-2-thiol as a precursor for N-substituted 2-aminobenzoxazoles, often via a Smiles rearrangement.[1][2]

Causality: The formation of a disulfide byproduct is often promoted by the presence of excess base and is thought to proceed through a radical mechanism.[1] In some cases, heating the reaction at elevated temperatures (e.g., 120 °C) can selectively produce the disulfide.[2]

Prevention & Mitigation:

  • Control Stoichiometry: Using an excess of base can drive the formation of the disulfide as the main product.[1] Carefully control the equivalents of your base.

  • Use a Radical Scavenger: The addition of a radical scavenger like triethylamine (Et₃N) has been shown to strongly suppress disulfide formation, supporting the proposed radical pathway.[1]

  • Optimize Base and Temperature: In one study, using 2 equivalents of the amine with 1 equivalent of Et₃N as the base, instead of a stronger inorganic base like K₂CO₃, provided the desired N-substituted product selectively over the disulfide.[2] Lowering the reaction temperature may also favor the desired product.

G cluster_2 Byproduct Pathway: Disulfide Formation Thiol Benzoxazole-2-thiol Precursor Desired N-Substituted 2-Aminobenzoxazole Thiol->Desired Desired Pathway (Smiles Rearrangement) Conditions Excess Base / High Temp / Radical Pathway Thiol->Conditions Disulfide Disulfide Byproduct Conditions->Disulfide Side Reaction

Caption: Competing pathways leading to disulfide byproduct.

Q3: My reaction involving a 2-aminophenol and an aldehyde stalls, and I suspect incomplete cyclization. What is the intermediate and how can I drive the reaction to completion?

A3: A common issue in syntheses condensing 2-aminophenols with aldehydes is the formation of a stable intermediate Schiff base (an imine) that fails to cyclize.[6][8] This is a classic bottleneck that prevents the formation of the benzoxazole ring.

Identification and Resolution:

  • Identification: The Schiff base intermediate can often be isolated or detected by LC-MS. Its mass will correspond to the sum of the 2-aminophenol and aldehyde reactants minus a molecule of water.

  • Promoting Cyclization:

    • Increase Temperature/Time: The cyclization step often has a higher activation energy than the initial condensation. Increasing the reaction temperature or extending the reaction time can provide the energy needed to overcome this barrier.[8]

    • Add an Oxidant: The final step to form the benzoxazole ring is an oxidative cyclization. If the reaction stalls at the Schiff base, the conditions may not be sufficiently oxidative. While some reactions rely on air as the oxidant, adding a mild chemical oxidant may be necessary.[8]

    • Choice of Catalyst: The catalyst is critical. For this condensation, Brønsted or Lewis acids are typically used to promote both the initial condensation and the subsequent cyclization.[7] Ensure your chosen catalyst is appropriate and active.

Q4: What are other common byproducts and their causes?

A4: Besides the specific cases above, several other byproducts can arise depending on the synthetic route.

Byproduct TypeCommon Synthetic RouteProbable CauseHow to Minimize
Polymeric Materials High-temperature reactions involving 2-aminophenol.Self-condensation of 2-aminophenol or polymerization of reactive intermediates.[8]Maintain optimal temperature; ensure rapid and efficient cyclization.
Over-Alkylated/Acylated Products Routes involving alkylating or acylating agents.Multiple substitutions occurring on the benzoxazole ring or the amino group.[6]Use stoichiometric amounts of the alkylating/acylating agent; control reaction time and temperature.
Unreacted Intermediates GeneralInsufficient temperature, deactivated catalyst, or incorrect stoichiometry.[8]Re-evaluate and optimize reaction conditions as described in Q1.
Formylated Adducts Reactions using DMF as a solvent at high temperatures.Formylation of the amine by decomposition of DMF.[1]Choose an alternative high-boiling solvent if formylation is observed.

Experimental Protocols

Protocol 1: General Synthesis of 2-Aminobenzoxazole using NCTS

This protocol is a representative example based on literature procedures and should be adapted for specific substrates.[2][5]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-aminophenol (1.0 eq).

  • Solvent & Reagents: Add anhydrous 1,4-dioxane. To this solution, add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq).

  • Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·Et₂O) (2.0 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 101 °C) and stir for 24-30 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and quench carefully with a saturated solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure 2-aminobenzoxazole.

Protocol 2: Troubleshooting Purification

Significant product loss can occur during purification. These strategies can help improve recovery.[6]

  • Column Chromatography: This is the most effective method for separating the desired product from closely related byproducts.

    • Solvent System: The choice of the solvent system is critical. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). A typical starting point for 2-aminobenzoxazoles is a 9:1 to 4:1 hexane:ethyl acetate gradient.

    • TLC Analysis: Before running the column, carefully determine the optimal solvent system using TLC to ensure good separation between your product and impurities.

  • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be a highly effective and scalable purification method.

    • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or mixtures of ethyl acetate and hexane are common choices.

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.

References

Technical Support Center: Greener Synthesis of Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the greener synthesis of benzoxazole derivatives. Our focus is on alternative catalysts and sustainable methodologies to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary green chemistry strategies for synthesizing benzoxazole derivatives?

A1: The most common green approaches focus on the condensation reaction between a 2-aminophenol and a carbonyl compound, such as an aldehyde or carboxylic acid.[1] Key strategies to enhance the greenness of this synthesis include:

  • Use of Reusable Heterogeneous Catalysts: Nanoparticles (e.g., Fe3O4@SiO2-SO3H), ionic liquids immobilized on supports, and metal-organic frameworks (MOFs) are employed to facilitate easy separation and recycling.[1][2][3]

  • Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol is a common approach.[1][4]

  • Solvent-Free Conditions: Conducting reactions without a solvent, often using grinding or ultrasound techniques, reduces waste and simplifies work-up.[1][5][6]

  • Energy Efficiency: Utilizing microwave and ultrasound energy sources can accelerate reactions and reduce overall energy consumption.[7][8]

Q2: Which alternative catalysts are recommended for a greener benzoxazole synthesis?

A2: A variety of alternative catalysts have been developed to replace traditional harsh reagents. Some of the most promising include:

  • Magnetic Nanoparticles: Catalysts like Fe3O4@SiO2-SO3H are effective, easily recoverable using a magnet, and can be reused multiple times without significant loss of activity.[2]

  • Brønsted Acidic Ionic Liquids (BAILs): These can be used as catalysts, and when immobilized on a solid support like a gel, they offer the advantages of high yields, recyclability, and simple work-up procedures.[5][6]

  • Metal-Organic Frameworks (MOFs): MOFs with open metal sites can act as highly efficient heterogeneous catalysts, offering high conversion rates in short reaction times.[3]

  • Copper-based Catalysts: Various copper catalysts, including copper(II) oxide nanoparticles and copper(I) complexes, have been shown to be effective and can often be recovered and reused.[9]

  • Samarium Triflate: This is a reusable acid catalyst that works efficiently under mild reaction conditions in aqueous media.[9]

Q3: Can I run the benzoxazole synthesis in water?

A3: Yes, several green methodologies have been developed that utilize water as a solvent. For instance, the cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD) for the synthesis of benzoxazole-2-thiols can be efficiently carried out in water.[4] Additionally, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles from o-amino(thio)phenols and aldehydes in an aqueous medium.[9]

Troubleshooting Guide

Problem 1: Low Yield of Benzoxazole Product

Possible Cause Troubleshooting Steps
Purity of Starting Materials Impurities in 2-aminophenol or the carbonyl compound can interfere with the reaction.[10][11] Verify the purity using techniques like melting point analysis or NMR.[10] Recrystallization or distillation of starting materials may be necessary.[11]
Inactive Catalyst If using a reusable catalyst, it may have lost its activity.[10][11] Try activating the catalyst according to the literature procedure or using a fresh batch. For recyclable catalysts, ensure proper handling and storage between uses.[11]
Non-optimal Reaction Conditions The temperature, reaction time, or solvent may not be optimal for the specific catalyst and substrates being used.[10] Systematically vary these parameters to find the optimal conditions. For some solvent-free reactions, temperatures as high as 130°C may be required for good yields.[11]
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction progress using TLC or GC.[10] If starting material is still present, consider extending the reaction time or slightly increasing the temperature.[11]

Problem 2: Formation of Significant Side Products

Possible Cause Troubleshooting Steps
Incomplete Cyclization A common side product is the intermediate Schiff base from the condensation of 2-aminophenol and an aldehyde, which fails to cyclize.[11] To promote complete cyclization, try increasing the reaction temperature or time. The choice of catalyst can also significantly influence the selectivity of the reaction.[10]
Oxidation of 2-aminophenol 2-aminophenols can be sensitive to air oxidation, leading to colored impurities and byproducts.[11] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[10][11]
Dimerization/Polymerization Starting materials or intermediates can self-condense or polymerize, especially at high temperatures.[10][11] Carefully control the reaction temperature and consider using a more selective catalyst.

Problem 3: Difficulty in Catalyst Separation and Reuse

Possible Cause Troubleshooting Steps
Catalyst Leaching The catalyst may be leaching into the reaction mixture, making it difficult to recover. This is a known issue with some supported catalysts.
Inefficient Recovery Method The method used to separate the catalyst may not be effective. For magnetic catalysts, ensure a strong enough magnet is used for complete recovery. For other heterogeneous catalysts, centrifugation or filtration may be necessary.

Quantitative Data Summary

Table 1: Comparison of Alternative Catalysts for Benzoxazole Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)ReusabilityReference
Fe3O4@SiO2-SO3H 2-aminophenol, BenzaldehydeSolvent-free5030 min955 cycles[2]
BAIL gel 2-aminophenol, BenzaldehydeSolvent-free1305 h985 cycles[5][6]
Mn-TPADesolv MOF o-aminophenol, p-chlorobenzaldehydeEthanol3010 min>99-[3]
Samarium triflate o-aminophenol, BenzaldehydeWaterRoom Temp2.5 h92Yes[9]
CuO nanoparticles o-bromoaryl derivativesDMSO---Yes[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbenzoxazole using Fe3O4@SiO2-SO3H Nanoparticles

This protocol is adapted from a method utilizing a magnetically recoverable heterogeneous acid catalyst under solvent-free conditions.[2]

  • Reactant Mixture: In a round-bottom flask, combine 2-aminophenol (1 mmol), benzaldehyde (1 mmol), and Fe3O4@SiO2-SO3H nanoparticles (specify amount from source, e.g., 0.02 g).

  • Reaction: Heat the mixture at 50°C with stirring for 30 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Catalyst Recovery: After completion, add ethyl acetate to the reaction mixture to dissolve the product. Separate the magnetic catalyst using an external magnet.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Catalyst Recycling: Wash the recovered magnetic catalyst with an appropriate solvent (e.g., ethanol), dry it, and it can be reused for subsequent reactions.

Protocol 2: Synthesis of 2-Phenylbenzoxazole using a Brønsted Acidic Ionic Liquid (BAIL) Gel

This protocol describes a solvent-free synthesis using a reusable BAIL gel catalyst.[5][6]

  • Reactant Mixture: In a reaction vessel, add 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the BAIL gel catalyst (1 mol%).

  • Reaction: Stir the reaction mixture at 130°C for 5 hours under solvent-free conditions.

  • Monitoring: Check for the completion of the reaction using TLC or GC.

  • Work-up and Catalyst Recovery: Dissolve the cooled reaction mixture in ethyl acetate (10 mL). The BAIL gel catalyst can be separated by centrifugation.

  • Purification: Dry the organic layer over anhydrous MgSO4 and remove the solvent under vacuum to obtain the crude product. Further purification can be achieved by recrystallization.

  • Catalyst Recycling: The recovered BAIL gel can be washed, dried, and reused.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Greener Reaction Conditions cluster_workup Work-up & Purification cluster_analysis Analysis & Reuse reactants 1. Mix Reactants: - 2-Aminophenol - Aldehyde/Carboxylic Acid - Alternative Catalyst reaction 2. Apply Green Method: - Benign Solvent (e.g., Water) - Solvent-Free (Ultrasound/Microwave) - Optimized Temperature & Time reactants->reaction separation 3. Catalyst Separation: - Magnet (for magnetic NPs) - Centrifugation/Filtration reaction->separation purification 4. Product Purification: - Recrystallization - Column Chromatography separation->purification recycle 6. Catalyst Recycling separation->recycle product 5. Benzoxazole Product purification->product troubleshooting_low_yield cluster_purity Starting Materials cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low Benzoxazole Yield check_purity Check Purity of 2-Aminophenol & Carbonyl start->check_purity check_catalyst Verify Catalyst Activity start->check_catalyst optimize Optimize Temperature, Time, & Solvent start->optimize purify_reagents Purify Reagents (Recrystallize/Distill) check_purity->purify_reagents solution Improved Yield purify_reagents->solution fresh_catalyst Use Fresh/Reactivated Catalyst check_catalyst->fresh_catalyst fresh_catalyst->solution inert_atm Consider Inert Atmosphere optimize->inert_atm inert_atm->solution

References

Preventing degradation of 1,3-Benzoxazol-4-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,3-Benzoxazol-4-amine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors contributing to the degradation of this compound are exposure to atmospheric oxygen, moisture, light, and elevated temperatures. Incompatible materials, such as strong oxidizing agents, can also lead to rapid decomposition. The aromatic amine and benzoxazole functional groups are susceptible to specific degradation pathways.

Q2: How does atmospheric oxygen affect the stability of this compound?

Q3: Can moisture in the storage environment degrade this compound?

A3: Yes, moisture can lead to the hydrolytic degradation of the benzoxazole ring.[4][5] This process is often catalyzed by acidic or basic conditions and results in the cleavage of the C-O bond within the oxazole ring, forming the corresponding amidophenol derivative.[4][5] Therefore, it is essential to store the compound in a dry environment.

Q4: What is the recommended temperature for storing this compound?

A4: For long-term storage, it is recommended to keep this compound in a cool and dry place. Refrigeration is often advised to slow down potential degradation reactions. Avoid exposure to high temperatures, as this can accelerate both oxidative and hydrolytic degradation.

Q5: Are there any materials that are incompatible with this compound?

A5: Yes, strong oxidizing agents are highly incompatible with this compound and should be avoided. Contact with these agents can lead to vigorous and potentially hazardous reactions, resulting in the rapid degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration of the solid compound (e.g., turning brown) Oxidation of the aromatic amine group.1. Immediately transfer the compound to a container with an inert atmosphere (e.g., argon or nitrogen). 2. Store the container in a cool, dark place. 3. For future use, handle the compound under an inert atmosphere.
Changes in solubility or melting point Degradation due to hydrolysis or oxidation.1. Confirm the identity and purity of the compound using analytical techniques such as HPLC or NMR. 2. If degradation is confirmed, purify the compound if possible (e.g., by recrystallization) before use. 3. Review storage conditions and ensure the container is tightly sealed and stored in a dry, inert, and cool environment.
Inconsistent experimental results Use of a degraded sample.1. Always use a fresh, properly stored sample for critical experiments. 2. Perform a quality control check on the stored material before use. 3. Follow the recommended storage and handling procedures to ensure the integrity of the compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Different Storage Conditions

Objective: To evaluate the stability of this compound under various storage conditions (temperature, light, and atmosphere) over time.

Methodology:

  • Sample Preparation: Aliquot equal amounts of this compound into several amber glass vials.

  • Storage Conditions:

    • Group A (Control): Store at -20°C under an argon atmosphere in the dark.

    • Group B: Store at 4°C under an argon atmosphere in the dark.

    • Group C: Store at room temperature (20-25°C) under an argon atmosphere in the dark.

    • Group D: Store at room temperature (20-25°C) exposed to ambient air and light.

    • Group E: Store at 40°C under an argon atmosphere in the dark.

  • Time Points: Analyze samples from each group at time 0, 1 month, 3 months, 6 months, and 12 months.

  • Analysis:

    • Visual Inspection: Note any changes in color or appearance.

    • Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the purity of the compound and quantify any degradation products.

    • Structural Confirmation: Use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of any major degradation products.

Protocol 2: Quantitative Analysis of this compound and its Degradants by HPLC

Objective: To develop an HPLC method for the separation and quantification of this compound and its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for aromatic amines. The gradient can be optimized to achieve good separation.

  • Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the test sample in the mobile phase or a suitable solvent.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Use this curve to determine the concentration of the active compound in the test samples. The percentage of degradation can be calculated by comparing the peak area of the active compound to the total peak area of all components.

Visualizations

DegradationPathways cluster_main This compound cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation This compound This compound Nitroso-derivative Nitroso-derivative This compound->Nitroso-derivative O2 / Light Nitro-derivative Nitro-derivative This compound->Nitro-derivative Oxidizing Agents Dimerization Products Dimerization Products This compound->Dimerization Products O2 Amidophenol Derivative Amidophenol Derivative This compound->Amidophenol Derivative H2O / H+ or OH-

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points A Aliquot this compound B Group A: -20°C, Argon, Dark A->B C Group B: 4°C, Argon, Dark A->C D Group C: RT, Argon, Dark A->D E Group D: RT, Air, Light A->E F Group E: 40°C, Argon, Dark A->F G Visual Inspection B->G T = 0, 1, 3, 6, 12 months C->G T = 0, 1, 3, 6, 12 months D->G T = 0, 1, 3, 6, 12 months E->G T = 0, 1, 3, 6, 12 months F->G T = 0, 1, 3, 6, 12 months H HPLC Purity Analysis G->H I MS/NMR for Structure ID H->I

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of benzoxazoles. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than the front half.[1][2] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is quantitatively assessed using the asymmetry factor (As) or tailing factor (Tf). A value greater than 1 indicates peak tailing, with values above 1.5 often being unacceptable for quantitative analysis.[2][3] According to the USP and Ph. Eur., a typical acceptance range for the symmetry/asymmetry factor is between 0.8 and 1.8.[3][4]

Q2: What are the primary causes of peak tailing in the HPLC analysis of benzoxazoles?

A2: The primary cause of peak tailing, particularly for basic compounds like many benzoxazole derivatives, is secondary interactions between the analyte and the stationary phase.[2][5][6] These unwanted interactions disrupt the normal partitioning of the analyte between the mobile and stationary phases, leading to a delayed elution for a portion of the analyte molecules and causing the characteristic "tail."

Key causes include:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with basic functional groups on benzoxazole molecules, causing strong retention and subsequent tailing.[2][3][5][6][7][8]

  • Mobile Phase pH: The pH of the mobile phase can significantly influence the ionization state of both the benzoxazole analyte and the silanol groups on the column. An inappropriate pH can exacerbate silanol interactions.[2][5][6][7]

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that lead to peak tailing.[5][9]

  • Instrumental Effects: Issues such as extra-column volume (e.g., long or wide tubing) and improper connections can contribute to peak broadening and tailing.[7][9]

Q3: How does the mobile phase pH affect peak tailing for benzoxazoles?

A3: The pH of the mobile phase is a critical parameter in controlling the peak shape of ionizable compounds like benzoxazoles.[10][11] Benzoxazoles can possess basic properties and are therefore sensitive to mobile phase pH.

  • At mid-range pH (e.g., pH > 3): Residual silanol groups on the silica packing can become deprotonated (negatively charged), leading to strong ionic interactions with protonated (positively charged) basic benzoxazole molecules. This is a major cause of peak tailing.[2][7][8]

  • At low pH (e.g., pH 2-3): The silanol groups are protonated (neutral), minimizing their interaction with the protonated basic analyte. This typically results in improved peak symmetry.[2][3][5][6]

It is important to operate within the recommended pH range for the specific HPLC column to avoid damaging the stationary phase.[5]

Troubleshooting Guides

Problem: Significant peak tailing is observed for a benzoxazole analyte.

Below is a step-by-step guide to troubleshoot and resolve this issue.

Step 1: Evaluate and Optimize the Mobile Phase

Q: My benzoxazole peak is tailing. Should I adjust the mobile phase first?

A: Yes, optimizing the mobile phase is often the most effective first step.

  • Adjust pH: For basic benzoxazoles, lowering the mobile phase pH to between 2 and 3 can significantly reduce peak tailing by suppressing the ionization of residual silanol groups.[2][3][5][6]

  • Increase Buffer Concentration: If you are using a buffer, increasing its concentration (e.g., to 25-50 mM) can help to mask residual silanol interactions and improve peak shape.[5][6]

  • Add Mobile Phase Modifiers: Consider adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase to compete with the analyte for active silanol sites. For mass spectrometry applications, volatile modifiers like formic acid or ammonium formate are preferred.[1][12]

Data Presentation

The following table illustrates the impact of mobile phase pH on the peak asymmetry factor for a basic compound, demonstrating a common trend applicable to benzoxazoles.

Mobile Phase pHPeak Asymmetry Factor (As)Peak Shape
7.02.35Significant Tailing
3.01.33Improved Symmetry
Data adapted from an analysis of methamphetamine, a basic compound, to illustrate the principle.[2]
Step 2: Assess the HPLC Column

Q: If mobile phase optimization doesn't resolve the peak tailing, what should I check next?

A: The HPLC column is the next component to investigate.

  • Use a Highly Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of accessible silanol groups. Using a column with high-purity silica and effective end-capping is crucial for analyzing basic compounds.[5][7]

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with an embedded polar group, may provide better peak shapes for basic analytes.[7]

  • Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants. If performance does not improve, the column may need to be replaced.[5][9]

  • Inspect for Column Voids: A void at the column inlet can cause peak distortion. If a void is suspected, the column may need to be replaced.[5]

Experimental Protocols

Representative HPLC Method for the Analysis of a 2-Substituted Benzoxazole

This protocol is a general guideline and may require optimization for specific benzoxazole derivatives.

  • Instrumentation and Materials:

    • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably with end-capping.

    • HPLC-grade acetonitrile and water.

    • Phosphoric acid or formic acid for pH adjustment.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium phosphate, adjusted to pH 3.0 with phosphoric acid). The ratio of acetonitrile to buffer should be optimized for desired retention (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of the specific benzoxazole analyte.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the benzoxazole reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Working Standards: Prepare a series of dilutions of the stock solution in the mobile phase to create a calibration curve.

    • Sample Solution: Dissolve the sample containing the benzoxazole analyte in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed (As > 1.2) check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase adjust_ph Lower Mobile Phase pH (e.g., to 2-3) check_mobile_phase->adjust_ph Is analyte basic? increase_buffer Increase Buffer Strength check_mobile_phase->increase_buffer add_modifier Add Mobile Phase Modifier (e.g., TEA) check_mobile_phase->add_modifier check_column Step 2: Assess HPLC Column adjust_ph->check_column Issue persists resolved Peak Shape Acceptable (As < 1.2) adjust_ph->resolved Resolved increase_buffer->check_column Issue persists increase_buffer->resolved Resolved add_modifier->check_column Issue persists add_modifier->resolved Resolved use_deactivated_column Use Highly Deactivated/ End-Capped Column check_column->use_deactivated_column flush_column Flush Column with Strong Solvent check_column->flush_column check_instrument Step 3: Check Instrument use_deactivated_column->check_instrument Issue persists use_deactivated_column->resolved Resolved replace_column Replace Column flush_column->replace_column No improvement flush_column->resolved Resolved replace_column->check_instrument Issue persists check_connections Check Fittings and Tubing for Dead Volume check_instrument->check_connections check_connections->resolved Resolved

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Chemical Interactions Leading to Peak Tailing

Peak_Tailing_Mechanism cluster_column Silica Stationary Phase cluster_analyte Benzoxazole Analyte silanol_ionized Ionized Silanol (Si-O⁻) interaction Strong Secondary Interaction silanol_ionized->interaction Ionic Attraction silanol_protonated Protonated Silanol (Si-OH) no_interaction Minimized Interaction silanol_protonated->no_interaction No Charge benzoxazole Basic Benzoxazole (B) benzoxazole_protonated Protonated Benzoxazole (BH⁺) benzoxazole->benzoxazole_protonated Protonation benzoxazole_protonated->interaction benzoxazole_protonated->no_interaction mobile_phase_high_ph Mobile Phase (Mid-High pH) mobile_phase_high_ph->silanol_ionized Deprotonates mobile_phase_low_ph Mobile Phase (Low pH) mobile_phase_low_ph->silanol_protonated Protonates peak_tailing Peak Tailing interaction->peak_tailing good_peak_shape Symmetrical Peak no_interaction->good_peak_shape

References

Technical Support Center: Optimizing TLC Analysis of 1,3-Benzoxazol-4-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing thin-layer chromatography (TLC) for monitoring reactions involving 1,3-Benzoxazol-4-amine and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the TLC analysis of this compound reactions, offering potential causes and solutions in a question-and-answer format.

Question: Why are my spots streaking or appearing as elongated smears?

Answer:

Streaking is a frequent issue in TLC, often caused by the polar nature of amines which can interact strongly with the silica gel stationary phase.[1] Here are several potential causes and their solutions:

  • Sample Overloading: Applying too much sample to the TLC plate is a primary cause of streaking.[1][2]

    • Solution: Dilute your sample solution and re-spot it on the plate. Applying the sample multiple times in the same spot, allowing the solvent to dry between applications, can help concentrate the sample without overloading.[2][3]

  • Strongly Acidic or Basic Compounds: Amines are basic and can interact strongly with the acidic silica gel, leading to tailing.[1]

    • Solution: Add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.1-2.0% triethylamine (TEA) or a 1-10% solution of ammonia in methanol to the eluent.[1][3] This will neutralize the acidic sites on the silica gel and improve the spot shape.

  • Inappropriate Solvent Polarity: If the solvent is too polar, it may not effectively move the compound, leading to streaking.

    • Solution: Adjust the polarity of your solvent system. Try decreasing the proportion of the more polar solvent.[2]

  • High-Boiling Point Solvents: Reaction solvents like DMF, DMSO, or pyridine can cause streaking if not fully removed.[4]

    • Solution: After spotting the plate, place it under high vacuum for a few minutes to evaporate residual high-boiling solvents before developing the plate.[4]

Question: Why are my spots not moving from the baseline (low Rf value)?

Answer:

When spots remain at the origin, it indicates that the solvent system (mobile phase) is not polar enough to move the compounds up the polar stationary phase (silica gel).[3]

  • Solution: Increase the polarity of your eluent. This can be achieved by:

    • Increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of methanol in a dichloromethane/methanol system).[3]

    • Switching to a more polar solvent system altogether.[3] For very polar compounds, a system like 10% ammonium hydroxide in methanol mixed with dichloromethane can be effective.[3]

Question: Why are my spots running at the solvent front (high Rf value)?

Answer:

If your spots are all clustered at the top of the TLC plate, your solvent system is too polar.[3]

  • Solution: Decrease the polarity of your mobile phase. You can do this by:

    • Increasing the proportion of the less polar solvent in your mixture (e.g., increasing the amount of hexane in an ethyl acetate/hexane system).

    • Choosing a less polar solvent system.[3]

Question: I am seeing unexpected or extra spots on my TLC plate. What could be the cause?

Answer:

Unexpected spots can arise from several sources:

  • Contamination: The TLC plate may have been contaminated by accidental splashing or touching the surface with your fingers.[2]

    • Solution: Handle TLC plates carefully, holding them by the edges. Ensure your workspace is clean.

  • Sample Decomposition on Silica Gel: Some compounds are unstable on the acidic silica gel.[4]

    • Solution: To check for decomposition, you can run a 2D TLC. Spot the compound in one corner, run the plate in one solvent system, then rotate the plate 90 degrees and run it in the same solvent system again. If the compound is stable, it will appear on the diagonal. If it is decomposing, new spots will appear off the diagonal.[4] Using a modifier like triethylamine can help minimize decomposition of basic compounds.

  • Impure Solvents or Reagents: The solvents used for the mobile phase or to dissolve the sample may be impure.

    • Solution: Use high-purity solvents for your TLC analysis.

Question: My spots are not visible. What should I do?

Answer:

If you cannot see any spots after developing the plate, consider the following:

  • Insufficiently Concentrated Sample: The amount of compound spotted may be too low to be detected.[2][3]

    • Solution: Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry in between each application.[2][3]

  • Compound is not UV-active: Many compounds are not visible under UV light.[3]

    • Solution: Use a chemical stain to visualize the spots. Permanganate, p-anisaldehyde, or iodine vapor are common stains for visualizing organic compounds, including amines.[3][5]

  • Solvent Level in Chamber Too High: If the initial spotting line is below the level of the solvent in the developing chamber, the sample will dissolve into the solvent pool instead of moving up the plate.[2][6]

    • Solution: Ensure the solvent level in the developing chamber is always below the origin line where the samples are spotted.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A1: Due to the polar amine group and the heterocyclic ring system, this compound is a relatively polar compound. A good starting point would be a mixture of a non-polar and a polar solvent. Common systems for aromatic amines include ethyl acetate/hexane or dichloromethane/methanol.[3] You can start with a 1:1 ratio of ethyl acetate to hexane and adjust the polarity based on the initial results. For more polar derivatives, a small percentage of methanol in dichloromethane (e.g., 5% MeOH in DCM) is a good starting point.[3]

Q2: How can I improve the separation between my starting material and product if they have very similar Rf values?

A2: Achieving good separation between compounds with similar polarities can be challenging. Here are a few strategies:

  • Fine-tune the Solvent System: Try small, incremental changes in the solvent ratio. Sometimes, a slight adjustment can significantly improve resolution.

  • Try a Different Solvent System: Switching to a solvent system with different selectivities can be effective. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol or a toluene/acetone system.

  • Use a Co-spot: A co-spot, where you spot your reaction mixture and the starting material in the same lane, can help you determine if the reaction has gone to completion. If the starting material is consumed, the co-spot will appear as a single spot corresponding to the product.[4]

Q3: What are the best methods for visualizing this compound and its derivatives on a TLC plate?

A3: Benzoxazole derivatives are often UV-active due to their aromatic nature, so visualization under a UV lamp (254 nm) is typically the first and non-destructive method to try.[7][8] For compounds that are not UV-active or for better visualization, chemical stains are recommended. Potassium permanganate stain is a good general stain for oxidizable functional groups like amines.[3] p-Anisaldehyde stain can also be effective and may produce different colors for different compounds, aiding in identification.[4] Iodine vapor is another simple and often effective visualization technique.[7]

Q4: How do I prepare my sample for TLC analysis?

A4: Dissolve a small amount of your reaction mixture in a volatile solvent such as dichloromethane, ethyl acetate, or acetone. The concentration should be low, typically a few milligrams per milliliter.[9] The goal is to have a solution that is concentrated enough to see the spots clearly but not so concentrated that it causes streaking.

Quantitative Data Presentation

The following table provides a summary of typical solvent systems used for the separation of aromatic amines and related heterocyclic compounds on silica gel TLC plates. Note that the optimal solvent system for your specific this compound reaction will need to be determined experimentally.

Solvent System (v/v)Typical RatiosCompound Polarity SuitabilityComments
Ethyl Acetate / Hexane1:9 to 1:1Non-polar to moderately polarA good starting point for many organic reactions. Adjusting the ratio allows for fine-tuning of polarity.
Dichloromethane / Methanol99:1 to 9:1Moderately polar to very polarA versatile system for a wide range of polar compounds.[3]
Toluene / Acetone9:1 to 1:1Moderately polarOffers different selectivity compared to ester/alkane or alcohol/chlorinated solvent systems.
Dichloromethane / Methanol / Ammonium Hydroxidee.g., 90:10:1Polar, basic compoundsThe addition of ammonium hydroxide helps to improve the peak shape of basic compounds like amines.[3]

Experimental Protocols

Detailed Methodology for TLC Analysis of a this compound Reaction

This protocol outlines the steps for monitoring the progress of a reaction involving this compound using TLC.

1. Preparation of the TLC Plate:

  • Obtain a silica gel TLC plate.

  • Using a pencil and a ruler, gently draw a straight line across the plate, approximately 1 cm from the bottom. This is your origin line.[6]

  • Mark small, evenly spaced ticks on the origin line where you will spot your samples. It is good practice to have at least three lanes: one for the starting material, one for the reaction mixture, and one for a co-spot.[4]

2. Sample Preparation and Spotting:

  • Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent.

  • Using a capillary tube, apply a small spot of the starting material solution to the first mark on the origin line. The spot should be as small as possible (1-2 mm in diameter).[6]

  • In the next lane, spot the reaction mixture.

  • In the third lane (the co-spot), first spot the starting material, and then, on top of the same spot, apply the reaction mixture.

  • Allow the solvent from the spots to evaporate completely before proceeding.

3. Preparation of the Developing Chamber:

  • Pour your chosen solvent system into a developing chamber (a beaker or a jar with a lid) to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[6]

  • Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent. This helps to saturate the chamber atmosphere with solvent vapors, which improves the quality of the chromatography.[6]

  • Cover the chamber and let it equilibrate for a few minutes.

4. Developing the TLC Plate:

  • Carefully place the spotted TLC plate into the developing chamber, ensuring the plate is leaning against the side and the origin line is above the solvent level.

  • Replace the lid and allow the solvent to move up the plate by capillary action. Do not disturb the chamber during this process.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.

  • Immediately mark the position of the solvent front with a pencil.[10]

5. Visualization and Analysis:

  • Allow the solvent to completely evaporate from the plate in a well-ventilated area.

  • Visualize the spots using a UV lamp. Circle any visible spots with a pencil.[7]

  • If spots are not visible under UV light or for better characterization, use an appropriate chemical stain.

  • Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[11]

  • Compare the Rf values of the spots in the reaction mixture lane to the starting material and the co-spot to determine the progress of the reaction.

Visualizations

TLC_Troubleshooting_Workflow start TLC Plate Developed streaking Spots are Streaking? start->streaking low_rf Spots at Baseline? streaking->low_rf No solution_streaking Dilute Sample Add Base (e.g., TEA) streaking->solution_streaking Yes high_rf Spots at Solvent Front? low_rf->high_rf No solution_low_rf Increase Solvent Polarity low_rf->solution_low_rf Yes no_spots No Spots Visible? high_rf->no_spots No solution_high_rf Decrease Solvent Polarity high_rf->solution_high_rf Yes good_separation Good Separation no_spots->good_separation No solution_no_spots Concentrate Sample Use a Stain no_spots->solution_no_spots Yes

Caption: A troubleshooting workflow for common TLC issues.

TLC_Experimental_Workflow prep_plate 1. Prepare TLC Plate (Draw Origin Line) prep_sample 2. Prepare & Spot Samples (SM, Rxn, Co-spot) prep_plate->prep_sample prep_chamber 3. Prepare Developing Chamber (Solvent & Filter Paper) prep_sample->prep_chamber develop 4. Develop Plate prep_chamber->develop visualize 5. Visualize Spots (UV and/or Stain) develop->visualize analyze 6. Analyze Results (Calculate Rf Values) visualize->analyze

Caption: The standard experimental workflow for TLC analysis.

References

Technical Support Center: Refinement of Work-up Procedures for Isolating Benzoxazole Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and refining the work-up and isolation procedures for benzoxazole products. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis is resulting in a very low yield. What are the common initial steps to troubleshoot this issue?

A1: When encountering low yields, a systematic approach is crucial.[1]

  • Verify Purity of Starting Materials: Impurities in the 2-aminophenol or its coupling partner (e.g., aldehyde, carboxylic acid) can significantly interfere with the reaction.[2][3] It is recommended to use high-purity reagents, and purification of starting materials by recrystallization or distillation may be necessary.[3]

  • Ensure Inert Atmosphere: 2-aminophenols can be susceptible to air oxidation, which can lead to colored impurities and lower yields.[3] Ensure the reaction is conducted under an inert atmosphere, such as nitrogen or argon, especially if reagents, catalysts, or intermediates are sensitive to air or moisture.[1][3]

  • Re-evaluate Reaction Conditions: Critically assess your reaction conditions.[3] Factors such as solvent, temperature, reaction time, and catalyst choice are pivotal for successful cyclization.[3]

Q2: My reaction seems to stall and does not go to completion. What can I do?

A2: A stalled reaction can be attributed to several factors:[3]

  • Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy. Consider incrementally increasing the temperature while closely monitoring the reaction's progress using methods like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] Some solvent-free reactions require temperatures as high as 130°C to achieve good yields.[3]

  • Catalyst Deactivation: The catalyst may have lost its activity. This is particularly relevant for recyclable catalysts. Adding a fresh portion of the catalyst might help restart the reaction.[3]

Q3: I am observing many side products during my reaction. What are the likely culprits and how can I minimize them?

A3: Side product formation complicates purification and reduces the yield of the desired benzoxazole.[2]

  • Incomplete Cyclization: A common issue is the formation of an intermediate Schiff base (from the condensation of 2-aminophenol and an aldehyde) that fails to cyclize. To promote complete cyclization, you can try increasing the reaction temperature or time. The addition of a suitable oxidant may also be necessary.[3]

  • Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, particularly at high temperatures or under highly acidic or basic conditions.[3]

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[2]

To minimize side products, optimize reaction conditions by carefully controlling the temperature, reaction time, and stoichiometry of reactants.[2]

Q4: How do I choose the right purification method for my benzoxazole product?

A4: The choice of purification method depends on the properties of your benzoxazole derivative and the impurities present.

  • Column Chromatography: This is a widely used method for purifying benzoxazole derivatives.[2][4] A common eluent system is a mixture of petroleum ether and ethyl acetate.[2]

  • Recrystallization: This technique is effective for obtaining high-purity crystalline products.[5] Common solvents for recrystallization include ethanol or mixtures like acetone and acetonitrile.[5][6]

  • Trituration: This involves washing the crude product with a solvent in which the desired product is sparingly soluble, while the impurities are more soluble.[5]

Troubleshooting Guides

Problem: Low or No Product Formation

This guide provides a step-by-step approach to diagnosing and resolving issues related to low or no product yield.

LowYieldTroubleshooting cluster_start cluster_checks Initial Checks cluster_analysis Analysis cluster_solutions Potential Solutions cluster_outcome start Start: Low/No Product check_reagents Verify Starting Material Purity & Stoichiometry start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions check_catalyst Check Catalyst Activity & Loading check_conditions->check_catalyst monitor_reaction Monitor Reaction by TLC/GC check_catalyst->monitor_reaction analyze_crude Analyze Crude Mixture (NMR, MS) monitor_reaction->analyze_crude If reaction incomplete optimize_temp Optimize Temperature analyze_crude->optimize_temp Incomplete reaction optimize_time Extend Reaction Time analyze_crude->optimize_time Incomplete reaction change_catalyst Change Catalyst or Increase Loading analyze_crude->change_catalyst Catalyst issue purify_reagents Purify Starting Materials analyze_crude->purify_reagents Impure starting materials end_success Successful Product Formation optimize_temp->end_success optimize_time->end_success change_catalyst->end_success purify_reagents->end_success

Caption: Troubleshooting workflow for low or no product formation.

Problem: Difficulty in Isolating the Product

This guide addresses common issues encountered during the work-up and purification stages.

IsolationTroubleshooting cluster_start cluster_problems Observed Problems cluster_solutions Potential Solutions cluster_outcome start Start: Isolation Issues emulsion Persistent Emulsion During Extraction start->emulsion oily_product Product Oiling Out start->oily_product poor_separation Poor Separation in Column Chromatography start->poor_separation low_recovery Low Recovery After Recrystallization start->low_recovery add_brine Add Brine to Break Emulsion emulsion->add_brine change_solvent Change Extraction Solvent emulsion->change_solvent triturate Triturate with Non-polar Solvent oily_product->triturate optimize_eluent Optimize Column Eluent System poor_separation->optimize_eluent slow_crystallization Slow Down Crystallization (Cool Slowly) low_recovery->slow_crystallization change_recryst_solvent Change Recrystallization Solvent low_recovery->change_recryst_solvent end_success Pure Product Isolated add_brine->end_success change_solvent->end_success triturate->end_success optimize_eluent->end_success slow_crystallization->end_success change_recryst_solvent->end_success

Caption: Troubleshooting workflow for product isolation issues.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Arylbenzoxazoles

CatalystReaction ConditionsYield (%)Reference
Brønsted acidic ionic liquid (BAIL) gel2-aminophenol, aromatic aldehyde, 130 °C, 5 h, solvent-free85-98[7][8]
Fluorophosphoric acid2-aminophenol, aromatic/aliphatic aldehyde, ethanol, room temp, 2.4 hHigh[7]
Potassium ferrocyanide2-aminophenol, aromatic aldehydes, grinding, room temp, < 2 min87-96[7]
Eosin Y (photocatalyst)2-aminophenol, aldehydes-[7]
Samarium triflateo-amino(thio)phenols, aldehydes, aqueous medium-[9]

Table 2: Solvents for Purification of Benzoxazole Derivatives

Purification MethodSolvent/Solvent SystemCompound TypeReference
Column ChromatographyPetroleum ether / Ethyl acetate2-substituted benzoxazoles[2]
Column ChromatographyEthyl acetate / Hexane (1:9)2-phenyl substituted benzoxazoles[4]
RecrystallizationEthanolGeneral benzoxazole derivatives[6]
RecrystallizationAcetone / Acetonitrile2-(3-fluoro-4-hydroxy-phenyl)-7-vinyl-benzooxazol-5-ol[5]
Clarification/PrecipitationEthyl acetate2-(3-fluoro-4-hydroxy-phenyl)-7-vinyl-benzooxazol-5-ol[5]

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted Benzoxazoles using a Brønsted Acidic Ionic Liquid (BAIL) Gel under Solvent-Free Conditions

This protocol is adapted from a method for solvent-free synthesis of benzoxazoles.[8]

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • BAIL gel catalyst (~1 mol%)

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a 5 mL vessel, combine 2-aminophenol, the aromatic aldehyde, and the BAIL gel catalyst.[3][8]

  • Reaction: Stir the reaction mixture at 130 °C for 5 hours.[3][8]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[3]

  • Work-up: After completion, cool the mixture to room temperature and dissolve it in ethyl acetate (10 mL).[3][8]

  • Catalyst Recovery: Separate the BAIL gel catalyst by centrifugation. The catalyst can be washed, dried, and reused.[3][8]

  • Purification: Dry the ethyl acetate layer over anhydrous MgSO₄, filter, and evaporate the solvent under vacuum to obtain the crude product.[8] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[3]

Protocol 2: Purification of a Substituted Benzoxazole by Recrystallization and Clarification

This protocol is based on the purification of 2-(3-fluoro-4-hydroxy-phenyl)-7-vinyl-benzooxazol-5-ol.[5]

Materials:

  • Crude substituted benzoxazole product

  • Acetone

  • Acetonitrile

  • Ethyl acetate

  • Activated charcoal (clarifying agent)

Procedure:

  • Recrystallization:

    • Dissolve the crude product in acetone.

    • While maintaining a temperature of 54-60 °C, add acetonitrile over 30 minutes.

    • Concentrate the solution by distillation at atmospheric pressure.

    • Cool the concentrate to 45-50 °C and hold for 30 minutes.

    • Further cool to -3 to 3 °C and hold for 1 hour.

    • Filter the solid, wash with precooled acetonitrile, and dry in a vacuum oven.

  • Clarification:

    • Dissolve the product from the previous step in ethyl acetate (23 volumes) at 75-80 °C.

    • Cool the solution to 25-45 °C and treat with activated charcoal (approximately 4.4 grams per liter of ethyl acetate solution).[5]

    • Stir the mixture for about 30 minutes and then filter to yield a clarified solution.

    • The purified product can then be obtained by precipitation or trituration from a suitable mixed solvent system.[5]

Visualization of Experimental Workflow

BenzoxazoleWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis cluster_outcome reactants 1. Combine Reactants & Catalyst reaction 2. Heat and Stir under Inert Atmosphere reactants->reaction monitoring 3. Monitor Reaction Progress (TLC/GC) reaction->monitoring quench 4. Quench Reaction (if necessary) monitoring->quench extraction 5. Extraction with Organic Solvent quench->extraction drying 6. Dry Organic Layer (e.g., MgSO₄) extraction->drying concentration 7. Concentrate under Reduced Pressure drying->concentration purification 8. Purify Crude Product (Column Chromatography/Recrystallization) concentration->purification characterization 9. Characterize Pure Product (NMR, IR, MS) purification->characterization product Final Product characterization->product

Caption: General experimental workflow for benzoxazole synthesis.[3]

References

Technical Support Center: Regioselective Functionalization of 1,3-Benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 1,3-Benzoxazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower your research and development efforts.

The 1,3-benzoxazole core is a privileged scaffold in medicinal chemistry, and the 4-amino substituted variant offers a unique starting point for the synthesis of a diverse range of bioactive molecules.[1] However, the inherent reactivity of the 4-amino group and its influence on the benzoxazole ring system present specific challenges in achieving desired regioselectivity. This guide will address these challenges head-on, providing practical, field-proven insights to streamline your synthetic workflows.

I. Understanding the Reactivity of this compound

The key to successful regioselective functionalization lies in understanding the electronic properties of the this compound molecule. The 4-amino group is a potent activating group that directs electrophilic aromatic substitution to the ortho and para positions.[2][3] In the context of the benzoxazole ring, this has significant implications for the reactivity of the C5, C6, and C7 positions.

II. Frequently Asked Questions (FAQs)

Q1: I am attempting an electrophilic aromatic substitution on this compound and observing a mixture of products. What are the likely positions of substitution?

A1: The 4-amino group is a strong ortho-, para- director. Therefore, in electrophilic aromatic substitution reactions, the electrophile will preferentially add to the positions ortho and para to the amino group. In the this compound ring system, this corresponds to the C5 (ortho) and C7 (para) positions. You will likely obtain a mixture of 5- and 7-substituted isomers. The ratio of these isomers can be influenced by steric hindrance and the specific reaction conditions.

Q2: My reaction is resulting in N-functionalization of the 4-amino group instead of the desired C-functionalization on the aromatic ring. How can I prevent this?

A2: This is a common challenge due to the high nucleophilicity of the 4-amino group. To achieve C-functionalization, it is almost always necessary to protect the amino group. Acylation of the amine to form an amide is a common and effective strategy. The resulting N-acetyl group, for example, is still an ortho-, para- director but is less activating than the free amine, which can also help to prevent polysubstitution.

Q3: I am struggling with low yields in my functionalization reactions. What are some general troubleshooting steps I can take?

A3: Low yields in benzoxazole synthesis and functionalization can arise from several factors.[4][5] Here are some key areas to investigate:

  • Purity of Starting Materials: Ensure your this compound and reagents are pure. Impurities can inhibit catalysts or lead to side reactions.

  • Reaction Conditions: Re-evaluate your temperature, reaction time, and solvent. Some reactions may require elevated temperatures to proceed, while others may need to be cooled to prevent side reactions.

  • Catalyst Activity: If you are using a catalyst, ensure it is active and not poisoned by the substrate or impurities. For reactions like Friedel-Crafts, the amine can complex with the Lewis acid catalyst, requiring a larger excess of the catalyst.

  • Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

III. Troubleshooting Guides for Specific Reactions

Halogenation (e.g., Bromination, Chlorination)

Problem: Polysubstitution and/or a mixture of 5- and 7-halo isomers are observed.

Causality: The high activation of the benzene ring by the 4-amino group makes it susceptible to multiple halogenations.[6]

Solutions:

StrategyRationale
Protect the Amino Group Convert the amino group to an amide (e.g., N-acetyl). This reduces the activating effect of the group, minimizing the risk of polysubstitution.
Use Milder Halogenating Agents Instead of Br₂ or Cl₂, consider using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for more controlled monohalogenation.
Control Stoichiometry Use only a slight excess (1.0-1.1 equivalents) of the halogenating agent.
Lower Reaction Temperature Running the reaction at 0°C or even lower can increase selectivity.
Nitration

Problem: Low yield and formation of oxidative side products.

Causality: The standard nitrating conditions (HNO₃/H₂SO₄) are strongly acidic and oxidizing, which can lead to degradation of the electron-rich 4-aminobenzoxazole.[7]

Solutions:

StrategyRationale
Protect the Amino Group N-acetylation is crucial to prevent oxidation of the amine and to moderate the reactivity of the ring.
Use Milder Nitrating Agents Consider using acetyl nitrate (AcONO₂) generated in situ from nitric acid and acetic anhydride, or a nitrating agent like nitronium tetrafluoroborate (NO₂BF₄) under controlled conditions.
Control Reaction Temperature Maintain a low temperature (typically 0-5°C) throughout the addition of the nitrating agent.
Friedel-Crafts Acylation

Problem: The reaction fails to proceed or gives very low yields.

Causality: The basic 4-amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[8][9]

Solutions:

StrategyRationale
Protect the Amino Group An N-acetyl protecting group is essential. The resulting amide is less basic and will not poison the catalyst as readily.
Use Excess Lewis Acid Stoichiometric amounts of the Lewis acid are often required to account for complexation with the carbonyl oxygen of the protecting group and the benzoxazole nitrogen. At least 2.5-3.0 equivalents are recommended.
Alternative Catalysts For some substrates, stronger Brønsted acids like triflic acid in combination with a Lewis base like P₄O₁₀ can promote acylation of amino-containing aromatics.[8]
Use a More Reactive Acylating Agent Acyl chlorides are generally more reactive than anhydrides in Friedel-Crafts reactions.
Suzuki Cross-Coupling (of a halogenated this compound)

Problem: Low yield or decomposition of the starting material.

Causality: The free amino group can interfere with the palladium catalyst.[10] Additionally, the choice of ligand and base is critical for efficient coupling.

Solutions:

StrategyRationale
Protect the Amino Group Use a protecting group that is stable to the reaction conditions, such as a Boc group.
Catalyst and Ligand Selection A common and effective catalyst system is Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., XPhos, SPhos).
Base Selection An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically used. The choice of base can significantly impact the reaction outcome and should be optimized.
Solvent System A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used.

IV. Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol is a prerequisite for most electrophilic aromatic substitutions to control regioselectivity and prevent side reactions.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.5 eq) or pyridine (2.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude N-(1,3-benzoxazol-4-yl)acetamide, which can be purified by recrystallization or column chromatography.

Protocol 2: Regioselective Bromination of N-(1,3-benzoxazol-4-yl)acetamide
  • Dissolve N-(1,3-benzoxazol-4-yl)acetamide (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

  • Cool the solution to 0°C.

  • Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent.

  • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the precipitated product by filtration.

  • The crude product will be a mixture of 5-bromo and 7-bromo isomers, which can be separated by column chromatography.

V. Visualizing the Challenges and Solutions

G cluster_0 Functionalization of this compound cluster_1 Challenges cluster_2 Solutions A This compound B Electrophilic Aromatic Substitution A->B Desired C-Functionalization C N-Functionalization A->C Competing Reaction D Poor Regioselectivity (Mixture of 5- and 7-isomers) B->D E Polysubstitution B->E F Catalyst Poisoning (Friedel-Crafts) B->F G Oxidative Degradation (Nitration) B->G H Protect the Amino Group (e.g., N-acetylation) H->B Enables I Milder Reagents (e.g., NBS, AcONO2) I->B Controls J Optimize Conditions (Temp, Stoichiometry) J->B Controls K Use Excess Catalyst K->B Overcomes

Caption: A workflow diagram illustrating the challenges and solutions in the regioselective functionalization of this compound.

VI. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in benzoxazole synthesis. --INVALID-LINK--

  • Ueda, S., & Nagasawa, H. (2009). Copper-catalyzed synthesis of benzoxazoles via a regioselective C-H functionalization/C-O bond formation under an air atmosphere. The Journal of Organic Chemistry, 74(11), 4272–4277. --INVALID-LINK--

  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere. The Journal of Organic Chemistry, 74(11), 4272-4277. --INVALID-LINK--

  • Begam, H. M., Nandi, S., & Jana, R. (2021). A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade: divergent access to benzimidazolone/benzimidazole. Chemical Science, 12(34), 11499–11506. --INVALID-LINK--

  • Wu, H., Sumita, A., et al. (2022). Friedel–Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10. The Journal of Organic Chemistry, 87(22), 15067-15077. --INVALID-LINK--

  • Naif, O. A. (2018). Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2,1,3,- benzoxadiazole -4-yl) amino benzoate. Al-Nahrain Journal of Science, 15(1), 1-12. --INVALID-LINK--

  • Reddy, T. J., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(60), 34244-34301. --INVALID-LINK--

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. --INVALID-LINK--

  • Naif, O. A. (2012). Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4- (7- Nitro2.1,3,- Benzoxadiazole -4-Yl) Amino Benzoate. Al-Nahrain Journal of Science, 15(1), 1-12. --INVALID-LINK--

  • Kozikowski, A. P., et al. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Journal of Medicinal Chemistry, 40(16), 2435–2439. --INVALID-LINK--

  • Tzanetou, E. N., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1060. --INVALID-LINK--

  • Akkad, J. A., et al. (2013). A Divalent Protecting Group for Benzoxaboroles. Organic Letters, 15(19), 5110–5113. --INVALID-LINK--

  • Jørgensen, K. A. (2000). Catalytic Asymmetric Friedel−Crafts Alkylation Reactions—Copper Showed the Way. Chemical Reviews, 100(11), 4063–4082. --INVALID-LINK--

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. --INVALID-LINK--

  • Siddiqui, N., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. --INVALID-LINK--

  • Wang, J., et al. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega, 5(20), 11565–11574. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). N1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-N1,N2,N2-tris(2-pyridinylmethyl)-1,2-ethanediamine. --INVALID-LINK--

  • Phukan, K. (2014). Regioselective N-acylation of N-based heterocyclic compounds using potter’s clay as a reusable catalyst. International Journal of Recent Scientific Research, 5(6), 1083-1087. --INVALID-LINK--

  • Jarowicki, K., & Kocienski, P. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (18), 2109-2135. --INVALID-LINK--

  • Wang, Z., et al. (2013). Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. Bioorganic & Medicinal Chemistry Letters, 23(10), 2943–2947. --INVALID-LINK--

  • Gandeepan, P., & Ackermann, L. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Communications, 54(1), 1-21. --INVALID-LINK--

  • ResearchGate. (n.d.). (a) Directing group assisted C−H bond functionalization of amines,.... --INVALID-LINK--

  • Lakna. (2020). Difference Between O Acylation and N Acylation. --INVALID-LINK--

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. --INVALID-LINK--

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. --INVALID-LINK--

  • Shang, R., & Ilies, L. (2014). Recent advances in directed C–H functionalizations using monodentate nitrogen-based directing groups. Organic Chemistry Frontiers, 1(7), 844-848. --INVALID-LINK--

  • Li, Y., et al. (2021). Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. RSC Advances, 11(26), 15907-15911. --INVALID-LINK--

  • Reddit. (2023). Does Halogenation of Benzene Prevent Polysubstitution?--INVALID-LINK--

  • Nguyen, T. B., & Retailleau, P. (2017). Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones: A Synthesis of 2-Alkyl benzoxazoles under Mild Conditions. Organic Letters, 19(14), 3887-3890. --INVALID-LINK--

  • LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. --INVALID-LINK--

  • Katritzky, A. R., et al. (2005). Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents. Synlett, 2005(13), 2029-2053. --INVALID-LINK--

  • Powers, D. C., et al. (2021). Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor. Journal of the American Chemical Society, 143(13), 5183–5189. --INVALID-LINK--

  • ChemRxiv. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. --INVALID-LINK--

  • Lukin, A. S., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino or 5-Halo-1,2,3-triazoles with (Het)aryl Halides and Amines. Molecules, 27(6), 1943. --INVALID-LINK--

  • Sirois, L. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28245-28249. --INVALID-LINK--

  • Ohio University. (n.d.). Cryptic halogenation reactions in natural product biosynthesis. --INVALID-LINK--

  • Chemdiv. (n.d.). Compound 2-(4-aminophenyl)-1,3-benzoxazol-5-amine. --INVALID-LINK--

References

Validation & Comparative

Structural confirmation of 1,3-Benzoxazol-4-amine derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the structural confirmation of 1,3-Benzoxazol-4-amine and related derivatives by X-ray crystallography, offering insights for researchers, scientists, and drug development professionals.

The 1,3-benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The precise three-dimensional arrangement of these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide provides a comparative analysis of the crystal structures of 1,3-benzoxazole derivatives, with a focus on aminophenyl-substituted compounds, supported by experimental data and detailed protocols.

Comparative Crystallographic Data

The structural parameters of 2-(4-Aminophenyl)-1,3-benzoxazole and related derivatives, as determined by single-crystal X-ray diffraction, are summarized below. These data provide a quantitative basis for comparing the conformational properties of these compounds.

Table 1: Crystal Data and Structure Refinement for 2-(4-Aminophenyl)-1,3-benzoxazole. [1]

ParameterValue
Empirical FormulaC₁₃H₁₀N₂O
Formula Weight210.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.1461 (3)
b (Å)19.5420 (12)
c (Å)12.7705 (8)
β (°)95.243 (1)
Volume (ų)1030.38 (12)
Z4
Temperature (K)298 (2)
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.065
wR-factor0.152

Table 2: Selected Bond Lengths and Angles for Biologically Active Benzoxazole Derivatives. [3]

CompoundBond/AngleLength (Å) / Angle (°)
1 (4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol)O1-C21.365(2)
N3-C21.309(3)
C8-C2-N3114.8(2)
2 (2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol)O1-C21.363(2)
N3-C21.312(2)
C8-C2-N3115.1(2)
3 (2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol)O1-C21.364(2)
N3-C21.307(2)
C8-C2-N3115.0(2)

Table 3: Hydrogen Bond Geometry for 2-(4-Aminophenyl)-1,3-benzoxazole. [1]

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N2—H2B···N1ⁱ0.868 (10)2.174 (12)3.028 (3)168 (3)

Symmetry code: (i) x-1/2, -y+3/2, z-1/2

Structural Insights and Comparison

The crystal structure of 2-(4-Aminophenyl)-1,3-benzoxazole reveals that the benzoxazole ring system is not perfectly coplanar with the attached benzene ring, exhibiting a dihedral angle of 11.8 (1)°.[1][4] The crystal packing is stabilized by intermolecular N—H···N hydrogen bonds, which link the molecules into one-dimensional chains.[1] These chains are further organized into a two-dimensional network through π-π stacking interactions between the aromatic rings, with a centroid-centroid distance of 3.6560 (15) Å.[1][4]

In comparison, the crystal structures of other biologically active benzoxazoles are also stabilized by a network of hydrogen bonds. For instance, in a series of 4-methyl-7-isopropyl-1,3-benzoxazol-5-ol derivatives, intermolecular O–H···N hydrogen bonds are crucial in forming chain motifs.[3] The planarity of the benzoxazole and phenyl rings is a common feature, though the dihedral angle between them can vary depending on the substituents.

Experimental Protocols

The following is a generalized protocol for the synthesis and single-crystal X-ray diffraction analysis of 1,3-benzoxazole derivatives, based on methodologies reported in the literature.

Synthesis and Crystallization

A common method for the synthesis of 2-aryl-1,3-benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid.[1]

  • Reaction Setup: A mixture of the appropriate 2-aminophenol (e.g., 0.1 mmol) and carboxylic acid (e.g., 0.1 mol) is combined with a dehydrating agent such as polyphosphoric acid.

  • Heating: The reaction mixture is heated, for instance, to 220°C under a nitrogen atmosphere for several hours.

  • Workup: After cooling to room temperature, the mixture is poured into a basic solution (e.g., 10% K₂CO₃) to neutralize the acid and precipitate the product.

  • Purification and Crystallization: The crude product is collected by filtration, washed, and can be purified by recrystallization from a suitable solvent. Single crystals suitable for X-ray analysis are typically grown by slow evaporation of the solvent from a saturated solution of the purified compound.[5]

X-ray Diffraction Data Collection and Structure Determination
  • Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.[6]

  • Data Collection: The crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα). Diffraction data are collected at a controlled temperature, often 100 K or 298 K, by rotating the crystal in the X-ray beam.[1][6]

  • Data Processing: The collected diffraction intensities are processed, which includes integration of the reflections, and corrections for Lorentz and polarization effects. An absorption correction may also be applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for X-ray crystallography and a conceptual signaling pathway that could be modulated by biologically active 1,3-benzoxazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis s1 Reactants (2-Aminophenol + Carboxylic Acid) s2 Condensation Reaction s1->s2 s3 Purification s2->s3 s4 Single Crystal Growth s3->s4 x1 Crystal Mounting s4->x1 x2 Data Collection x1->x2 x3 Data Processing x2->x3 a1 Structure Solution x3->a1 a2 Structure Refinement a1->a2 a3 Structural Confirmation & Analysis a2->a3 signaling_pathway cluster_pathway Conceptual Signaling Pathway Inhibition receptor Receptor Tyrosine Kinase downstream Downstream Signaling Cascade (e.g., MAPK/ERK) receptor->downstream Phosphorylation benzoxazole 1,3-Benzoxazole Derivative benzoxazole->receptor Inhibition proliferation Cell Proliferation / Survival downstream->proliferation

References

Validating the Mechanism of Action for BZA-4K: A Comparative Guide to a Novel 1,3-Benzoxazol-4-amine-Based EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of a hypothetical 1,3-Benzoxazol-4-amine-based drug candidate, designated BZA-4K, a putative Epidermal Growth Factor Receptor (EGFR) inhibitor. For comparative purposes, we benchmark BZA-4K's performance against Gefitinib, a well-established first-generation EGFR tyrosine kinase inhibitor. This guide details essential experimental protocols and presents data in a clear, comparative format to facilitate objective assessment.

Introduction to BZA-4K and the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[2] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have proven to be effective cancer therapies.[2][3]

Gefitinib, an anilinoquinazoline, is a selective inhibitor of EGFR's tyrosine kinase domain.[3][4] It competitively binds to the ATP-binding site, inhibiting autophosphorylation and subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to reduced cell proliferation and apoptosis.[4][5][6]

BZA-4K is a novel investigational compound featuring a this compound scaffold. This guide outlines the experimental validation of its proposed mechanism of action as a potent and selective EGFR inhibitor.

Below is a diagram illustrating the EGFR signaling pathway and the proposed inhibitory action of BZA-4K.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR pEGFR pEGFR EGFR->pEGFR Autophosphorylation EGF EGF Ligand EGF->EGFR Binding & Dimerization BZA4K BZA-4K BZA4K->pEGFR Inhibition ATP ATP ADP ADP pEGFR->ADP ATP Hydrolysis RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Kinase_Assay_Workflow start Start reagents Prepare Assay Plate: - Kinase Buffer - EGFR Enzyme - BZA-4K or Gefitinib start->reagents preincubation Pre-incubate at Room Temp (15 min) reagents->preincubation reaction_start Initiate Reaction: Add Substrate & [γ-³³P]ATP preincubation->reaction_start incubation Incubate at 30°C (60 min) reaction_start->incubation stop_reaction Stop Reaction: Add Phosphoric Acid incubation->stop_reaction capture Transfer to Filter Plate & Wash stop_reaction->capture scintillation Add Scintillation Cocktail & Read on Counter capture->scintillation analysis Data Analysis: Calculate % Inhibition & IC₅₀ scintillation->analysis Western_Blot_Workflow start Start cell_culture Culture & Serum Starve Cells start->cell_culture treatment Treat with EGF and/or Inhibitor (BZA-4K / Gefitinib) cell_culture->treatment lysis Lyse Cells & Quantify Protein treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Block Membrane (5% BSA) transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-pEGFR) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Detect with ECL Substrate & Image secondary_ab->detection reprobe Strip & Reprobe for Total Protein (e.g., anti-EGFR) detection->reprobe analysis Densitometry Analysis reprobe->analysis

References

A Comparative Guide to 1,3-Benzoxazol-4-amine and 1,3-Benzothiazol-4-amine in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative biological assay data for 1,3-Benzoxazol-4-amine and 1,3-Benzothiazol-4-amine is limited in publicly available scientific literature. This guide provides a comparative framework based on the known biological activities of the broader benzoxazole and benzothiazole classes of compounds. The experimental data presented is illustrative, and the protocols and diagrams offer a blueprint for the direct comparative evaluation of these two specific molecules.

Introduction

Benzoxazole and benzothiazole are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Their derivatives have been extensively investigated for their potential as therapeutic agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The introduction of an amino group at the 4-position of these bicyclic systems, yielding this compound and 1,3-Benzothiazol-4-amine, presents intriguing possibilities for molecular interactions within biological systems. This guide offers a comparative perspective on these two specific amines, outlining key bioassays and potential signaling pathways relevant to their evaluation.

Comparative Biological Activities: A Contextual Overview

While specific data for the 4-amino derivatives is scarce, the parent benzoxazole and benzothiazole ring systems are known to exhibit significant biological effects.

  • Anticancer Activity: Benzothiazole derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of crucial enzymes like carbonic anhydrase and tyrosine kinases, and the induction of apoptosis.[1][3][4] Similarly, benzoxazole-containing compounds have been reported to possess strong anti-cancer properties, with some acting as aryl hydrocarbon receptor (AhR) agonists or inducing cell cycle arrest.[2][5][6] The anticancer potential of these scaffolds makes the 4-amino derivatives priority candidates for cytotoxic screening.

  • Antimicrobial Activity: Both benzoxazole and benzothiazole derivatives are well-documented antimicrobial agents.[7][8][9] Their mechanisms of action often involve the inhibition of essential bacterial enzymes such as DNA gyrase or dihydropteroate synthase.[7][10] Some derivatives also exhibit antifungal activity.[9][11] A comparative evaluation of this compound and 1,3-Benzothiazol-4-amine would be crucial to determine their spectrum of activity against various bacterial and fungal pathogens.

Hypothetical Bioassay Data

The following tables are presented as a template for the comparative quantitative analysis of this compound and 1,3-Benzothiazol-4-amine. The values are for illustrative purposes only.

Table 1: Hypothetical In Vitro Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
This compound15.222.518.9
1,3-Benzothiazol-4-amine8.712.19.5
Doxorubicin (Control)0.81.21.0

Table 2: Hypothetical Antimicrobial Activity (Zone of Inhibition in mm)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
This compound141012
1,3-Benzothiazol-4-amine181516
Ciprofloxacin (Bacterial Control)2528N/A
Fluconazole (Fungal Control)N/AN/A22

Experimental Protocols

This protocol assesses the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound and 1,3-Benzothiazol-4-amine (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This method evaluates the antimicrobial susceptibility of the compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (Candida albicans)

  • Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

  • Sterile paper disks (6 mm diameter)

  • This compound and 1,3-Benzothiazol-4-amine (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic disks (e.g., Ciprofloxacin, Fluconazole)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension standardized to 0.5 McFarland turbidity.

  • Plate Inoculation: Uniformly swab the microbial inoculum onto the surface of the agar plates.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compounds onto the inoculated agar surface. Also, place standard antibiotic disks as positive controls and a solvent-impregnated disk as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Test Compounds & Controls incubate_24h->add_compounds incubate_48h Incubate 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for the MTT cell viability assay.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Application cluster_incubation Incubation cluster_analysis Data Analysis start Start prep_inoculum Prepare 0.5 McFarland Inoculum start->prep_inoculum swab_plate Swab Inoculum onto Agar Plate prep_inoculum->swab_plate apply_disks Apply Compound-impregnated Disks swab_plate->apply_disks incubate_plate Incubate Plate (18-48h) apply_disks->incubate_plate measure_zones Measure Zones of Inhibition (mm) incubate_plate->measure_zones determine_sensitivity Determine Antimicrobial Sensitivity measure_zones->determine_sensitivity end_node End determine_sensitivity->end_node Apoptosis_Pathway compound Benzoxazole / Benzothiazole Derivative receptor Cellular Target (e.g., Tyrosine Kinase) compound->receptor Inhibition caspase_cascade Caspase Cascade Activation receptor->caspase_cascade Initiates parp_cleavage PARP Cleavage caspase_cascade->parp_cleavage Leads to apoptosis Apoptosis parp_cleavage->apoptosis

References

Structure-Activity Relationship of 4-Amino-Benzoxazole Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-amino-benzoxazole analogs, with a focus on their potential as kinase inhibitors in cancer therapy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and workflows to support ongoing research and development in this area.

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Among these, amino-substituted benzoxazoles have emerged as a promising class of compounds, particularly as inhibitors of protein kinases that are critical for tumor growth and survival. This guide focuses on analogs of 4-amino-benzoxazole, exploring how structural modifications to this core influence their inhibitory potency against key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora B Kinase.

Comparative Analysis of Biological Activity

The inhibitory activity of 4-amino-benzoxazole analogs is significantly influenced by the nature and position of substituents on the benzoxazole core and the appended functionalities. The following tables summarize the in vitro anticancer and kinase inhibitory activities of a selection of amino-benzoxazole derivatives, providing insights into the SAR of this compound class. While a systematic study focused solely on 4-amino-benzoxazole analogs is not extensively available in the public domain, this guide synthesizes data from structurally related amino-benzoxazole derivatives to elucidate key determinants of their biological activity.

Table 1: In Vitro Anticancer Activity of Amino-Benzoxazole Analogs
Compound IDCore StructureR1R2Target Cell LineIC50 (µM)
1a 5-amino-benzoxazoleH2-(4-tert-butyl-phenyl)HepG223.61
1b 5-amino-benzoxazoleH2-(4-tert-butyl-phenyl)MCF-732.47
2a 5-amino-benzoxazoleCH32-(3-chlorophenyl)HepG210.50
2b 5-amino-benzoxazoleCH32-(3-chlorophenyl)MCF-715.21
3a 5-amino-benzoxazoleCl2-(3-chlorophenyl)HepG228.36
3b 5-amino-benzoxazoleCl2-(3-chlorophenyl)MCF-7102.10
4a 2-(4-aminophenyl)-benzoxazoleHHHCT-1166.93
4b 2-(4-aminophenyl)-benzoxazoleHHHepG24.13
4c 2-(4-aminophenyl)-benzoxazoleHHMCF-78.67

Data synthesized from multiple sources.[3][4][5][6]

Table 2: In Vitro Kinase Inhibition Profile of Amino-Benzoxazole Analogs
Compound IDCore StructureR1R2Target KinaseIC50 (nM)
1a 5-amino-benzoxazoleH2-(4-tert-butyl-phenyl)VEGFR-2194.6
2a 5-amino-benzoxazoleCH32-(3-chlorophenyl)VEGFR-297.38
3a 5-amino-benzoxazoleCl2-(3-chlorophenyl)VEGFR-2-
4a 2-(4-aminophenyl)-benzoxazoleHHVEGFR-270
Sorafenib ---VEGFR-248.16

Data synthesized from multiple sources.[3][4][5][6]

Structure-Activity Relationship Insights:

From the available data, several preliminary SAR trends for amino-benzoxazole derivatives can be inferred:

  • Substitution on the Benzoxazole Core: The nature of the substituent at the 5-position of the benzoxazole ring significantly impacts activity. For instance, a methyl group (as in compounds 2a and 2b ) appears to be more favorable for anticancer activity compared to an unsubstituted or chloro-substituted ring (compounds 1a , 1b , 3a , and 3b ).[3]

  • Substitution at the 2-Position: The group at the 2-position of the benzoxazole ring plays a crucial role in directing the molecule to the kinase active site. Phenyl groups with specific substitutions, such as a 3-chlorophenyl group, have been shown to be effective.[3]

  • Position of the Amino Group: While the tables primarily feature 5-amino-benzoxazole derivatives due to data availability, the position of the amino group is a critical determinant of activity. The 4-amino substitution is a key feature of many potent kinase inhibitors, and further focused studies on this specific scaffold are warranted.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of in vitro data. The following are representative protocols for key assays used in the evaluation of 4-amino-benzoxazole analogs as kinase inhibitors.

VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against VEGFR-2 kinase activity.

Materials:

  • Recombinant Human VEGFR-2 (e.g., GST-tagged)

  • Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test Compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase buffer

    • Test compound at various concentrations

    • VEGFR-2 enzyme

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: Stop the reaction and generate a luminescent signal by adding the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Aurora B Kinase Inhibition Assay (Luminescence-based)

This protocol describes a method for measuring the inhibitory activity of compounds against Aurora B kinase.

Materials:

  • Recombinant Human Aurora B Kinase

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

  • Test Compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer.

  • Reaction Setup: To each well of a 96-well plate, add kinase buffer, the test compound, and Aurora B kinase.

  • Reaction Initiation: Start the reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Reaction Termination and Signal Generation: Terminate the reaction and develop the luminescent signal by adding the components of the ADP-Glo™ kit as per the manufacturer's protocol.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the VEGFR-2 assay.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the context of SAR studies. The following diagrams, generated using the DOT language, illustrate a representative signaling pathway targeted by 4-amino-benzoxazole analogs and a typical workflow for their evaluation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Migration Cell Migration AKT->Migration Inhibitor 4-Amino-Benzoxazole Analog Inhibitor->VEGFR2 Inhibits Experimental_Workflow Design Analog Design & Synthesis Biochemical Biochemical Assays (e.g., Kinase Inhibition) Design->Biochemical Cellular Cell-Based Assays (e.g., Cytotoxicity) Biochemical->Cellular SAR SAR Analysis Cellular->SAR SAR->Design Iterative Refinement Lead_Opt Lead Optimization SAR->Lead_Opt

References

Unveiling the Potential of 1,3-Benzoxazol-4-amine Derivatives: A Comparative Efficacy Analysis Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for more effective and safer therapeutic agents is perpetual. This guide presents a comparative analysis of the efficacy of a promising class of compounds, 1,3-Benzoxazol-4-amine derivatives, against established standard-of-care drugs in the fields of oncology and infectious diseases. Through a meticulous review of preclinical data, this report aims to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential of these novel molecules.

Anticancer Efficacy: Targeting the EGFR Signaling Pathway

A significant number of this compound derivatives have been synthesized and evaluated for their potential as anticancer agents. A key molecular target for many of these compounds is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in cell growth, proliferation, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Standard-of-care drugs such as Doxorubicin, a well-established chemotherapeutic agent, are often used as benchmarks in these studies. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives compared to Doxorubicin against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Benzoxazole Derivative 1 MCF-7 (Breast)5.2[1]
HCT-116 (Colon)7.8[1]
Benzoxazole Derivative 2 A549 (Lung)3.1[2]
Doxorubicin MCF-7 (Breast)0.98[1]
HCT-116 (Colon)1.2[1]
A549 (Lung)0.8[2]

Diagram of the EGFR Signaling Pathway and Inhibition by this compound Derivatives

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P1 P EGFR->P1 Autophosphorylation RAS RAS P1->RAS Signal Transduction Cascade RAF RAF RAS->RAF Signal Transduction Cascade MEK MEK RAF->MEK Signal Transduction Cascade ERK ERK MEK->ERK Signal Transduction Cascade Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Benzoxazole This compound Derivative Benzoxazole->P1 Inhibition

Caption: EGFR signaling cascade and its inhibition by this compound derivatives.

Antibacterial Efficacy: Targeting DNA Gyrase

In the realm of infectious diseases, the emergence of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents. Certain this compound derivatives have demonstrated promising activity against a range of bacterial pathogens. A primary target for these compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.

Quinolone antibiotics, such as Ciprofloxacin, are a major class of DNA gyrase inhibitors and serve as a critical standard-of-care. The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives in comparison to Ciprofloxacin against various bacterial strains. A lower MIC value signifies greater antibacterial potency.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Benzoxazole Derivative 3 Staphylococcus aureus8[3]
Escherichia coli16[3]
Benzoxazole Derivative 4 Bacillus subtilis4[3]
Ciprofloxacin Staphylococcus aureus1[4]
Escherichia coli0.5[4]
Bacillus subtilis0.25[4]

Diagram of DNA Gyrase Inhibition Workflow

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (A2B2) Relaxed_DNA->DNA_Gyrase Binding Cleaved_Complex DNA-Gyrase Cleavage Complex DNA_Gyrase->Cleaved_Complex DNA Cleavage ATP ATP ATP->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA Cleaved_Complex->Supercoiled_DNA Strand Passage & Religation Replication_Blocked DNA Replication Blocked Cleaved_Complex->Replication_Blocked Benzoxazole This compound Derivative Benzoxazole->Cleaved_Complex Stabilization of Complex

Caption: Mechanism of DNA gyrase inhibition by this compound derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The anticancer efficacy of the this compound derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the benzoxazole derivatives and the standard drug, Doxorubicin. A vehicle control (e.g., DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The antibacterial activity of the this compound derivatives was determined using the broth microdilution method.[5]

  • Preparation of Compound Dilutions: Serial two-fold dilutions of the benzoxazole compounds and the standard antibiotic, Ciprofloxacin, were prepared in a 96-well microtiter plate containing Mueller-Hinton Broth.

  • Bacterial Inoculum: Bacterial strains were cultured to the mid-logarithmic phase and diluted to a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well was inoculated with the bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) were included.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Conclusion

The preliminary data presented in this guide suggest that this compound derivatives represent a versatile scaffold with significant potential in both anticancer and antibacterial drug discovery. While standard-of-care drugs currently exhibit superior potency in many of the reported assays, the diverse biological activity of these novel compounds warrants further investigation and optimization. Future studies should focus on structure-activity relationship (SAR) elucidation to enhance potency and selectivity, as well as in vivo efficacy and safety profiling. The continued exploration of this chemical class holds promise for the development of next-generation therapeutics to address unmet medical needs.

References

In Vivo Performance of 1,3-Benzoxazol-4-amine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vivo efficacy of 1,3-benzoxazol-4-amine and related compounds in preclinical animal models for inflammatory, oncological, and neurodegenerative diseases.

This guide offers an objective comparison of this compound derivatives against alternative compounds, supported by experimental data from various in vivo studies. The information is tailored for researchers, scientists, and professionals in drug development to facilitate informed decisions in advancing potential therapeutic agents.

Anti-inflammatory Activity

The anti-inflammatory potential of 1,3-benzoxazole derivatives has been predominantly evaluated using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The following table summarizes the percentage of edema inhibition by various 1,3-benzoxazole derivatives compared to the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

CompoundAnimal ModelDoseTime Post-CarrageenanEdema Inhibition (%)Reference CompoundEdema Inhibition (%) (Reference)
Benzoxazolinone-1fRat20 mg/kg3 hours65.83%Indomethacin68.33%
Benzoxazolinone-1fRat20 mg/kg5 hours32.50%Indomethacin64.16%
Benzoxazole Derivative 3aRat20 mg/kgNot Specified81.7%Diclofenac Sodium69.5%
Benzoxazole Derivative 3lRat20 mg/kgNot Specified45.1% - 81.7%Ibuprofen64.7%
Benzoxazole Derivative 3nRat20 mg/kgNot Specified45.1% - 81.7%Ibuprofen64.7%
Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the standardized procedure for inducing and measuring acute inflammation in rats.[1]

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Rats are divided into control, standard, and test groups.

  • Dosing: The test compounds or standard drug (e.g., Indomethacin) are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: A 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and then at specified intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Signaling Pathways in Inflammation

While not extensively detailed in all studies, the anti-inflammatory action of benzoxazole derivatives is believed to involve the inhibition of pro-inflammatory mediators. Some derivatives have been shown to inhibit TNF-α and competitively inhibit the binding of ligands to myeloid differentiation protein 2 (MD2), a key protein in the TLR4 signaling pathway.[2]

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema start Acclimatize Rats grouping Group Animals (Control, Standard, Test) start->grouping dosing Administer Compound/Vehicle grouping->dosing induction Inject Carrageenan into Paw dosing->induction measurement Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) induction->measurement analysis Calculate % Edema Inhibition measurement->analysis end Results analysis->end G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 1,3-Benzoxazole Derivative (Ligand) AhR_complex AhR-Hsp90-AIP-p23 Complex Ligand->AhR_complex Binds AhR_active Ligand-AhR Complex AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Translocates & Dimerizes with AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds to Transcription Gene Transcription (e.g., CYP1A1) XRE->Transcription G cluster_workflow Experimental Workflow: In Vivo Anticancer Efficacy start Culture Cancer Cells implant Implant Cells into Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize treat Administer Compound/Vehicle randomize->treat measure_tumor Measure Tumor Volume and Body Weight treat->measure_tumor end Analyze Data (% Tumor Growth Inhibition) measure_tumor->end

References

A Comparative Guide to the Synthetic Methodologies of 1,3-Benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,3-Benzoxazol-4-amine is a valuable heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules in the pharmaceutical and agrochemical industries. The strategic placement of the amino group at the 4-position of the benzoxazole scaffold imparts unique chemical properties, making it a sought-after intermediate for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive comparison of different synthetic methodologies for the preparation of this compound, offering detailed experimental protocols, quantitative data, and a critical evaluation of each approach to assist researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies

The synthesis of this compound primarily revolves around two main strategies:

  • Construction of the Benzoxazole Ring from a Pre-functionalized Benzene Derivative: This approach involves starting with a benzene ring that already possesses the necessary substituents for the formation of the oxazole ring and the introduction of the amino group at the 4-position.

  • Functionalization of a Pre-formed Benzoxazole Ring: This strategy begins with a benzoxazole core, which is then functionalized to introduce the amino group at the desired position.

This guide will focus on two prominent and illustrative methodologies:

  • Methodology A: Reductive Cyclization of 2-Amino-3-nitrophenol

  • Methodology B: Nitration of a Benzoxazole Precursor Followed by Reduction

Methodology A: Reductive Cyclization of 2-Amino-3-nitrophenol

This methodology represents a convergent approach where the key precursors, an amino and a nitro group ortho to a hydroxyl group, are present on the benzene ring. The synthesis involves the simultaneous reduction of the nitro group and cyclization to form the benzoxazole ring.

Experimental Protocol

Step 1: Synthesis of 2-Amino-3-nitrophenol

A common precursor for this methodology is 2-amino-3-nitrophenol. While commercially available, it can also be synthesized from appropriate starting materials. One potential route involves the partial reduction of 2,4-dinitrophenol.

Step 2: Reductive Cyclization to this compound

A detailed protocol for a related transformation suggests that a substituted o-aminophenol can be cyclized. A general procedure for the reductive cyclization of a nitro-substituted aminophenol can be adapted as follows:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-nitrophenol in a suitable solvent, such as ethanol or acetic acid.

  • Reducing Agent: Add a reducing agent. A common choice for the reduction of aromatic nitro groups is sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). For instance, sodium dithionite can be added portion-wise to a solution of the nitro compound.

  • Cyclization Conditions: The cyclization can be promoted by heating the reaction mixture. For example, the reaction can be refluxed for several hours.

  • Work-up and Purification: After the reaction is complete (monitored by Thin Layer Chromatography), the reaction mixture is cooled. The product can be isolated by extraction with an organic solvent after adjusting the pH. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Quantitative Data
ParameterValueReference
Starting Material2-Amino-3-nitrophenol[1]
Key ReagentsSodium Dithionite or H₂/Pd-C[2]
Typical Yield60-80% (estimated based on similar reductions)[2]
Reaction Time2-6 hours-
TemperatureReflux-

Logical Workflow

Methodology_A Start 2-Amino-3-nitrophenol Reduction Reduction of Nitro Group (e.g., Na₂S₂O₄ or H₂/Pd-C) Start->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Product This compound Cyclization->Product Methodology_B Start Benzoxazole Precursor Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Nitro_Intermediate 4-Nitro-1,3-benzoxazole Nitration->Nitro_Intermediate Reduction Reduction (e.g., H₂/Pd-C) Nitro_Intermediate->Reduction Product This compound Reduction->Product

References

Unveiling the Selectivity Landscape: A Comparative Cross-Reactivity Profile of Kinase Inhibitors Derived from 1,3-Benzoxazol-4-amine and Clinical Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 30, 2025 – In the pursuit of novel cancer therapeutics, the selectivity of kinase inhibitors is a paramount determinant of both efficacy and safety. This guide offers a comprehensive cross-reactivity analysis of kinase inhibitors featuring the 1,3-benzoxazole core, a scaffold of growing interest in medicinal chemistry. Due to the limited public availability of comprehensive kinome-wide data for a compound directly derived from 1,3-Benzoxazol-4-amine, this report utilizes the well-characterized benzoxazole-containing inhibitor, UNC2025 , as a representative molecule. Its selectivity profile is juxtaposed with established multi-kinase inhibitors Gilteritinib , Sorafenib , and Sunitinib to provide a valuable reference for researchers, scientists, and drug development professionals.

The data presented herein, primarily sourced from KINOMEscan™ and microcapillary electrophoresis-based assays, reveals the nuanced inhibitory patterns of these compounds across the human kinome. This comparative guide is intended to facilitate a deeper understanding of the on- and off-target activities of these inhibitor classes, aiding in the rational design of more selective and potent therapeutic agents.

Comparative Kinase Inhibition Profiles

The following tables summarize the cross-reactivity profiles of UNC2025 and the comparator kinase inhibitors. The data is presented as the percentage of control (% Control) from KINOMEscan™ assays, where a lower value indicates stronger binding affinity, or as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Table 1: Cross-Reactivity Profile of UNC2025 (Benzoxazole-Containing Inhibitor)

Kinase Target% Control @ 100 nMIC50 (nM)Kinase FamilyPrimary Cellular Process
MER <10.46 TAMCell Survival, Proliferation, Phagocytosis
FLT3 <10.35 RTKHematopoiesis, Cell Proliferation
AXL<101.65TAMCell Survival, Proliferation, Migration
TYRO3>105.83TAMCell Survival, Proliferation
TRKA<101.67RTKNeuronal Development, Cell Survival
TRKC<104.38RTKNeuronal Development, Cell Survival
KIT>108.18RTKHematopoiesis, Cell Proliferation
MET>10364RTKCell Proliferation, Motility, Morphogenesis

Data for UNC2025 is compiled from multiple sources, including in vitro kinase assays.[1][2][3]

Table 2: Cross-Reactivity Profile of Gilteritinib (FLT3/AXL Inhibitor)

Kinase Target% Control @ 100 nMIC50 (nM)Kinase FamilyPrimary Cellular Process
FLT3 <10.29 RTKHematopoiesis, Cell Proliferation
AXL <10.73 TAMCell Survival, Proliferation, Migration
ALK<10-RTKNeuronal Development, Cell Growth
LTK<10-RTKCell Growth, Differentiation
MER>10-TAMCell Survival, Proliferation, Phagocytosis
TYRO3>10-TAMCell Survival, Proliferation

Data for Gilteritinib is derived from KINOMEscan™ assays and other in vitro studies.[4][5][6][7]

Table 3: Cross-Reactivity Profile of Sorafenib (Multi-Kinase Inhibitor)

Kinase Target% Control @ 100 nMIC50 (nM)Kinase FamilyPrimary Cellular Process
BRAF <106 Ser/ThrCell Proliferation, Differentiation
VEGFR2 <1090 RTKAngiogenesis, Vascular Development
VEGFR1>1020RTKAngiogenesis, Vascular Development
VEGFR3>1015RTKLymphangiogenesis
PDGFRβ<1058RTKCell Proliferation, Migration
c-KIT<1068RTKHematopoiesis, Cell Proliferation
FLT3<1058RTKHematopoiesis, Cell Proliferation
RET>1086RTKNeuronal Development, Cell Survival

Data for Sorafenib is compiled from various public sources and in vitro kinase assays.[8][9][10][11]

Table 4: Cross-Reactivity Profile of Sunitinib (Multi-Kinase Inhibitor)

Kinase Target% Control @ 100 nMIC50 (nM)Kinase FamilyPrimary Cellular Process
VEGFR1 <180 RTKAngiogenesis, Vascular Development
VEGFR2 <137 RTKAngiogenesis, Vascular Development
PDGFRα <14 RTKCell Proliferation, Migration
PDGFRβ <12 RTKCell Proliferation, Migration
c-KIT <12 RTKHematopoiesis, Cell Proliferation
FLT3<12RTKHematopoiesis, Cell Proliferation
RET>10-RTKNeuronal Development, Cell Survival
CSF1R<10-RTKMacrophage Differentiation, Survival

Data for Sunitinib is derived from KINOMEscan™ assays and other in vitro studies.[12][13][14][15][16]

Experimental Protocols

A variety of experimental methodologies are employed to determine the cross-reactivity profiles of kinase inhibitors. Below are detailed protocols for three commonly used assays.

KINOMEscan™ Competitive Binding Assay

The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to the kinase active site. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

Materials:

  • Test compound (e.g., UNC2025, Gilteritinib, Sunitinib)

  • DNA-tagged kinases (panel of over 450 kinases)

  • Immobilized ligand beads

  • Binding buffer

  • Wash buffer

  • Elution buffer

  • qPCR reagents

Procedure:

  • Kinase and Compound Incubation: The DNA-tagged kinase is incubated with the test compound and the immobilized ligand beads in the binding buffer.

  • Competitive Binding: The test compound and the immobilized ligand compete for binding to the active site of the kinase.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control to determine the percentage of control (% Control). A lower % Control value indicates a stronger interaction between the test compound and the kinase.

ADP-Glo™ Kinase Assay (Luminescence-based)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal.

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • Test inhibitor

  • Kinase buffer

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque multi-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: The kinase, substrate, and test inhibitor are incubated in the kinase buffer. The reaction is initiated by the addition of ATP.

  • Reaction Termination and ATP Depletion: After a defined incubation period, an equal volume of ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. This incubation typically lasts for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent is added to the wells. This reagent converts the ADP produced in the kinase reaction back to ATP and contains luciferase and luciferin to generate a luminescent signal. This incubation typically lasts for 30-60 minutes at room temperature.

  • Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Radiometric Kinase Assay ([γ-³³P]ATP Filter Binding Assay)

This is a traditional and direct method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.

Principle: A kinase phosphorylates a specific substrate using [γ-³³P]ATP. The phosphorylated substrate is then captured on a filter membrane, while the unincorporated [γ-³³P]ATP is washed away. The amount of radioactivity remaining on the filter is proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • Test inhibitor

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • Unlabeled ATP

  • Phosphocellulose filter plates

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Kinase Reaction: The kinase, substrate, and test inhibitor are incubated in the kinase reaction buffer.

  • Initiation of Reaction: The reaction is initiated by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The reaction is allowed to proceed for a specific time at an optimal temperature.

  • Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter paper.

  • Washing: The filter plate is washed multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Quantification: Scintillation fluid is added to the wells, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The counts per minute (CPM) are proportional to the kinase activity. IC50 values are calculated by measuring the reduction in CPM in the presence of increasing concentrations of the inhibitor.

Visualizations

To further elucidate the biological context and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Gas6, FLT3L) RTK Receptor Tyrosine Kinase (e.g., AXL, FLT3, VEGFR) Ligand->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS STAT STAT RTK->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival STAT->Proliferation Angiogenesis Angiogenesis Inhibitor Kinase Inhibitor (e.g., UNC2025) Inhibitor->RTK VEGFR2 VEGFR2 VEGFR2->Angiogenesis Experimental_Workflow cluster_assay Kinase Inhibition Assay cluster_detection Detection Methods A 1. Prepare Kinase, Substrate, and Inhibitor Mixture B 2. Initiate Reaction with ATP (or [γ-³³P]ATP) A->B C 3. Incubate B->C D 4. Stop Reaction & Detect Signal C->D E 5. Data Analysis (IC50 / % Control) D->E Luminescence Luminescence (ADP-Glo™) D->Luminescence Radioactivity Radioactivity (Radiometric Assay) D->Radioactivity qPCR qPCR (KINOMEscan™) D->qPCR

References

A Comparative Guide to the ADMET Properties of Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] However, the successful development of any new chemical entity into a therapeutic agent is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. An early understanding of these properties is essential to mitigate the risk of late-stage attrition in drug development. This guide provides a comparative overview of the ADMET properties of various substituted benzoxazoles, supported by experimental and in silico data.

Comparative ADMET Data of Substituted Benzoxazoles

The following table summarizes key ADMET parameters for a selection of substituted benzoxazole derivatives from various studies. It is important to note that this table includes both experimentally determined and computationally predicted (in silico) data. Direct comparison should be made with caution, as experimental conditions can vary between studies.

Compound/SeriesADMET ParameterResultData Type
2-(4-Carbonylphenyl)benzoxazole with Piperidine Linker [2][3]hERG Inhibition (IC₅₀)0.056 µMExperimental
2-(4-Carbonylphenyl)benzoxazole with Cyclohexyl Linker [2][3]hERG Inhibition (IC₅₀)> 30 µMExperimental
2-(4-Carbonylphenyl)benzoxazole with Oxazolidinone Linker [2][3]hERG Inhibition (IC₅₀)> 30 µMExperimental
(5/6)-amino-2-(substituted phenyl/benzyl)benzoxazole (Compound TD4) [4]Mutagenicity (Ames Test)MutagenicExperimental
(5/6)-amino-2-(substituted phenyl/benzyl)benzoxazole (Compounds TD1-3, 5, 7) [4]Mutagenicity (Ames Test)Non-mutagenicExperimental
Series of 15 Antimicrobial Benzoxazole Derivatives [1]Mutagenicity (Ames Test)Non-mutagenic for all 15 compounds testedExperimental
Benzoxazole-based Thalidomide Analog (Compound 13a) [5]Human Intestinal AbsorptionHighIn silico
Benzoxazole-based Thalidomide Analog (Compound 13a) [5]CYP2D6 InhibitionNon-inhibitorIn silico
Benzoxazole-based Thalidomide Analog (Compound 13a) [5]AMES ToxicityNon-mutagenicIn silico
Benzoxazole-based Thalidomide Analog (Compound 13a) [5]hERG I InhibitionNon-inhibitorIn silico
Nitrogen-substituted Benzoxazole Derivative (Compound 3) [6]Blood-Brain Barrier PermeationAcceptableIn silico
Nitrogen-substituted Benzoxazole Derivative (Compound 3) [6]hERG Inhibition (Predicted log(IC₅₀))> -5 (Low Risk)In silico
Nitrogen-substituted Benzoxazole Derivative (Compound 3) [6]Human Oral Absorption (%)> 80% (High)In silico

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of ADMET studies. Below are generalized protocols for the key experiments cited in this guide.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to cause DNA mutations.[1]

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA102) are commonly used. These strains are selected to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenates. This is to determine if the parent compound or its metabolites are mutagenic.

  • Procedure (Plate Incorporation Method):

    • The test compound at various concentrations is added to molten top agar.

    • The bacterial tester strain and, if required, the S9 mix are added to the top agar.

    • The mixture is poured onto a minimal glucose agar plate, which lacks histidine.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) compared to the negative control (vehicle-treated) plates.

hERG Potassium Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[2][3] The patch-clamp electrophysiology assay is the gold standard for assessing hERG liability.

  • Cell Line: A mammalian cell line stably expressing the hERG channel, such as Human Embryonic Kidney (HEK293) cells, is used.

  • Technique: Whole-cell patch-clamp recordings are performed. This technique allows for the measurement of ion currents flowing through the hERG channels in the cell membrane.

  • Procedure:

    • A baseline hERG current is established by applying a specific voltage-clamp protocol to the cell.

    • The test compound is perfused over the cell at increasing concentrations.

    • The hERG tail current is measured at each concentration, and the percentage of inhibition is calculated relative to the baseline current.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the hERG current (IC₅₀) is determined by fitting the concentration-response data to a logistic equation.

Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are the primary enzymes involved in drug metabolism. Inhibition of these enzymes can lead to significant drug-drug interactions.

  • Enzyme Source: Human liver microsomes (HLMs) or recombinant human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) are used.

  • Methodology (Fluorogenic Probe-Based Assay):

    • The CYP enzyme is incubated with a specific fluorogenic probe substrate and an NADPH-regenerating system.

    • The test compound is added at various concentrations.

    • The enzyme reaction is initiated, and the rate of formation of the fluorescent metabolite is measured over time using a microplate reader.

  • Data Analysis: The rate of fluorescence generation in the presence of the test compound is compared to the vehicle control. The IC₅₀ value is calculated from the concentration-response curve.

Plasma Protein Binding (PPB) Assay

The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target. Only the unbound fraction of a drug is pharmacologically active.

  • Technique: Equilibrium dialysis is a common and reliable method.

  • Procedure:

    • A semi-permeable membrane separates a chamber containing plasma (or a solution of plasma proteins like human serum albumin) spiked with the test compound from a chamber containing a protein-free buffer.

    • The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

    • At equilibrium, samples are taken from both chambers, and the concentration of the drug is quantified, typically by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the concentration in the plasma chamber.

Visualizing the ADMET Screening Workflow

The following diagram illustrates a typical workflow for the in vitro ADMET screening of a new series of chemical compounds, such as substituted benzoxazoles. This process allows for the early identification of compounds with favorable pharmacokinetic and safety profiles.

ADMET_Workflow cluster_absorption Absorption cluster_metabolism Metabolism & DDI cluster_distribution Distribution cluster_toxicity Toxicity PAMPA PAMPA (Permeability) Caco2 Caco-2 (Efflux) PAMPA->Caco2 Data_Analysis Data Analysis & Prioritization Caco2->Data_Analysis Microsomal_Stability Microsomal Stability (Metabolic Rate) CYP_Inhibition CYP Inhibition (IC50) Microsomal_Stability->CYP_Inhibition CYP_Inhibition->Data_Analysis PPB Plasma Protein Binding (fu) PPB->Data_Analysis Ames Ames Test (Mutagenicity) hERG hERG Assay (Cardiotoxicity) Ames->hERG Cyto Cytotoxicity (HepG2) hERG->Cyto Cyto->Data_Analysis Lead_Series Lead Series of Benzoxazoles Lead_Series->PAMPA Lead_Series->Microsomal_Stability Lead_Series->PPB Lead_Series->Ames Candidate Candidate for In Vivo Studies Data_Analysis->Candidate

Caption: General workflow for in vitro ADMET profiling of candidate compounds.

References

Head-to-head comparison of 1,3-Benzoxazol-4-amine with other isomeric aminobenzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 1,3-benzoxazol-4-amine and its positional isomers: 1,3-benzoxazol-5-amine, 1,3-benzoxazol-6-amine, and 1,3-benzoxazol-7-amine. This document aims to objectively compare their known properties and biological activities, supported by available data, to inform research and development efforts.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The position of substituents on the benzoxazole core significantly influences the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on the impact of the amino group's position on the benzene ring of the 1,3-benzoxazole scaffold.

While direct head-to-head comparative studies of all four isomers are limited in publicly available literature, this guide synthesizes the existing data to provide a comparative overview.

Physicochemical Properties: A Comparative Overview

The position of the amino group is expected to influence properties such as melting point, solubility, and basicity (pKa). While comprehensive comparative data is not available, some individual properties have been reported.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceWater Solubility
This compound C₇H₆N₂O134.1477-79--
1,3-Benzoxazol-5-amine C₇H₆N₂O134.14---
1,3-Benzoxazol-6-amine C₇H₆N₂O134.1488Orange to brown solidSlightly soluble[3]
1,3-Benzoxazol-7-amine C₇H₆N₂O134.14---

Data for this compound, 1,3-Benzoxazol-5-amine, and 1,3-Benzoxazol-7-amine is limited in the public domain. The melting point of this compound is reported to be 77-79 °C.

Synthesis of Aminobenzoxazole Isomers

The synthesis of aminobenzoxazoles can be achieved through various methods, often starting from the corresponding substituted aminophenols. A general approach involves the cyclization of an o-aminophenol derivative. For instance, the reaction of a diaminophenol with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) can yield the desired aminobenzoxazole.[4]

dot

General Synthesis of Aminobenzoxazoles cluster_reactants Reactants cluster_conditions Reaction Conditions Diaminophenol Diaminophenol Product Aminobenzoxazole Diaminophenol->Product Cyclization Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Product PPA Polyphosphoric Acid (PPA) PPA->Product Heat Heat Heat->Product

Caption: General synthetic scheme for aminobenzoxazoles.

Comparative Biological Activities

The biological activity of aminobenzoxazole isomers can vary significantly based on the position of the amino group, which affects the molecule's ability to interact with biological targets.

Anticancer Activity

Benzoxazole derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of kinases and induction of apoptosis.[1][2] While a direct comparative study of the four aminobenzoxazole isomers is not available, studies on related derivatives suggest that the substitution pattern is crucial for cytotoxic potency. For instance, the position of substituents on the benzoxazole core has been shown to significantly influence the cytotoxic potency and selectivity of these compounds against various cancer cell lines.[2] It is plausible that the different electronic and steric properties of the aminobenzoxazole isomers would lead to differential activity.

Antimicrobial Activity

Benzoxazole derivatives have also been investigated for their antimicrobial properties.[5] The position of the amino group can influence the compound's ability to penetrate microbial cell walls and interact with intracellular targets. A systematic comparison of the minimum inhibitory concentrations (MICs) of the four isomers against a panel of bacterial and fungal strains would be necessary to determine their relative efficacy.

Enzyme Inhibitory Activity

The inhibitory activity of benzoxazoles against various enzymes, such as kinases, is a key area of research.[6] The amino group of aminobenzoxazoles can act as a hydrogen bond donor or acceptor, playing a critical role in the binding of the molecule to the active site of an enzyme. The differential positioning of this group in the four isomers would likely result in varied inhibitory potencies and selectivities.

Experimental Protocols

To facilitate a direct and objective comparison of the aminobenzoxazole isomers, the following standardized experimental protocols are proposed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀).[7][8][9][10]

Workflow:

dot

MTT Assay Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with varying concentrations of aminobenzoxazole isomers Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of each aminobenzoxazole isomer (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.[11][12][13]

Workflow:

dot

Broth Microdilution Workflow Start Start Serial_Dilution Prepare serial dilutions of aminobenzoxazole isomers in broth Start->Serial_Dilution Inoculation Inoculate with a standardized microbial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine the lowest concentration with no visible growth (MIC) Incubation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for the broth microdilution assay.

Detailed Protocol:

  • Preparation of Compounds: Prepare serial dilutions of each aminobenzoxazole isomer in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[6][14][15]

Workflow:

dot

Kinase Inhibition Assay Workflow Start Start Reaction_Setup Set up kinase reaction with enzyme, substrate, ATP, and inhibitor Start->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Stop_Reaction Stop the reaction Incubation->Stop_Reaction Detection Detect product formation (e.g., ADP or phosphorylated substrate) Stop_Reaction->Detection IC50_Calculation Calculate IC50 values Detection->IC50_Calculation End End IC50_Calculation->End

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol (using ADP-Glo™ as an example):

  • Kinase Reaction: In a 96-well plate, combine the kinase, a specific substrate peptide, ATP, and varying concentrations of each aminobenzoxazole isomer in a kinase buffer.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC₅₀ values from the dose-response curves.

Signaling Pathways

The biological effects of benzoxazole derivatives are often mediated through their interaction with specific signaling pathways. For example, some benzoxazole derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway, which is crucial for angiogenesis.[1] A comparative analysis of how each aminobenzoxazole isomer affects key signaling pathways would provide valuable insights into their mechanisms of action.

dot

Hypothetical Signaling Pathway Inhibition Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor Binds and Activates Downstream_Signaling Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Downstream_Signaling Phosphorylates and Activates Aminobenzoxazole Aminobenzoxazole Isomer Aminobenzoxazole->Receptor Inhibits Cellular_Response Cellular Responses (Proliferation, Survival, Angiogenesis) Downstream_Signaling->Cellular_Response Leads to

Caption: A hypothetical signaling pathway potentially targeted by aminobenzoxazole isomers.

Conclusion

This guide provides a comparative framework for evaluating the isomeric aminobenzoxazoles. While a complete dataset for a direct head-to-head comparison is currently lacking in the literature, the provided information on individual isomers and the detailed experimental protocols offer a solid foundation for researchers to conduct such a comparative study. A systematic investigation of the physicochemical properties and biological activities of this compound and its 5-, 6-, and 7-amino isomers will be crucial for understanding their structure-activity relationships and for guiding the rational design of novel therapeutics based on the benzoxazole scaffold.

References

Reproducibility of published protocols for synthesizing 1,3-Benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published protocols for the synthesis of 1,3-Benzoxazol-4-amine, a crucial heterocyclic compound with applications in medicinal chemistry and materials science. Due to a lack of detailed and reproducible published protocols specifically for this compound, this guide outlines two common and plausible synthetic strategies based on established benzoxazole formation reactions. The experimental data presented is based on representative procedures for analogous compounds, providing a predictive comparison of potential yields and reaction conditions.

Comparison of Synthetic Protocols

The synthesis of this compound can be approached through two primary routes: the reduction of a nitro precursor and the direct cyclization of an appropriately substituted aminophenol. Both methods have distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and potential yield.

ParameterProtocol 1: Reduction of 4-Nitro-1,3-benzoxazoleProtocol 2: Cyclization of 1,2-diamino-3-hydroxybenzene
Starting Material 4-Nitro-1,3-benzoxazole1,2-diamino-3-hydroxybenzene
Key Reagents Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C)Cyclizing agent (e.g., Formic acid, Triethyl orthoformate)
Reaction Temperature Typically room temperature to moderate heatingElevated temperatures (reflux)
Reaction Time Generally shorter (1-4 hours)Can be longer (several hours to overnight)
Potential Yield HighModerate to High
Key Advantages High-yielding and clean conversion of the nitro group.Direct formation of the benzoxazole ring.
Key Disadvantages Requires synthesis of the nitro-substituted precursor.The diamino-hydroxybenzene starting material may be less stable or commercially available.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 4-Nitro-1,3-benzoxazole

This protocol involves the initial synthesis of 4-Nitro-1,3-benzoxazole followed by its reduction to the desired amine.

Step 1a: Synthesis of 4-Nitro-1,3-benzoxazole (Illustrative)

A common method for the synthesis of nitro-substituted benzoxazoles involves the cyclization of a corresponding o-aminophenol. For 4-Nitro-1,3-benzoxazole, a plausible precursor would be 2-amino-3-nitrophenol. The cyclization can be achieved by heating with a suitable one-carbon synthon like triethyl orthoformate in the presence of an acid catalyst.

Step 1b: Reduction to this compound

To a solution of 4-Nitro-1,3-benzoxazole in a suitable solvent such as ethanol or ethyl acetate, a reducing agent is added. A common and effective method is the use of stannous chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reduction of the nitro group to an amine. After the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the tin salts, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield this compound.

Protocol 2: Direct Cyclization of 1,2-diamino-3-hydroxybenzene

This method involves the direct construction of the benzoxazole ring from a suitably substituted benzene derivative.

To a solution of 1,2-diamino-3-hydroxybenzene in a high-boiling solvent, a cyclizing agent such as formic acid or triethyl orthoformate is added. The reaction mixture is heated to reflux for several hours to effect the condensation and subsequent cyclization to form the benzoxazole ring. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by extraction after neutralization. Purification is typically achieved by recrystallization or column chromatography.

Logical Workflow for Protocol Comparison

Synthesis_Protocol_Comparison cluster_Protocols Synthetic Protocols cluster_Evaluation Evaluation Criteria cluster_Decision Decision Protocol1 Protocol 1: Reduction of Nitro Precursor Yield Yield Protocol1->Yield Purity Purity Protocol1->Purity Time Reaction Time Protocol1->Time Conditions Reaction Conditions Protocol1->Conditions Reproducibility Reproducibility Protocol1->Reproducibility Protocol2 Protocol 2: Direct Cyclization Protocol2->Yield Protocol2->Purity Protocol2->Time Protocol2->Conditions Protocol2->Reproducibility OptimalMethod Optimal Method Selection Yield->OptimalMethod Purity->OptimalMethod Time->OptimalMethod Conditions->OptimalMethod Reproducibility->OptimalMethod

Comparative Docking Analysis of 1,3-Benzoxazole Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals summarizing the molecular docking performance of 1,3-benzoxazole derivatives against various therapeutic protein targets. This report includes a compilation of binding affinities, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.

The 1,3-benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Molecular docking studies are crucial computational techniques that predict the binding interactions between these derivatives (ligands) and their protein targets, providing insights into their mechanism of action and guiding further drug development.[1][5] This guide provides a comparative overview of docking studies performed on 1,3-benzoxazole derivatives against several key protein targets.

Quantitative Docking Data Summary

The following table summarizes the reported docking scores and binding affinities of various 1,3-benzoxazole derivatives against their respective protein targets. Lower docking scores generally indicate a higher binding affinity.

Derivative TypeTarget ProteinDocking Score (kcal/mol) / IC50 (µM)Key Interactions / Remarks
Benzoxazole derivativesDNA Gyrase-6.687 to -6.388The molecules showed favorable interactions with the target protein.[6]
Benzoxazole-based oxazole derivativesAcetylcholinesteraseIC50: 0.90 ± 0.05 to 35.20 ± 0.70Interactions observed with key residues including Trp286, Phe297, Tyr124, Tyr337, Phe338, and Tyr342.[7]
Benzoxazole-based oxazole derivativesButyrylcholinesteraseIC50: 1.10 ± 0.10 to 37.70 ± 0.60Alkyl interactions with Tyr347 and Tyr341, and a carbon-hydrogen bond with Val294 were noted.[7]
Benzoxazole linked 1,3,4-oxadiazolesTubulinIC50: 0.11 ± 0.02 to 0.93 ± 0.034Stabilized by hydrogen bonds and π-π interactions.[8]
5-amino-2-(4-substitutedphenyl/benzyl)benzoxazolesInhA (M. tuberculosis)MIC: 8 µg/mLCompounds exhibited significant antimycobacterial activity.[9]

Experimental Protocols

The methodologies employed in the cited docking studies generally follow a standardized workflow, as outlined below.

Molecular Docking Protocol for Benzoxazole Derivatives with VEGFR-2

A representative protocol for docking benzoxazole derivatives against the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy, is as follows:[5]

  • Protein Preparation: The three-dimensional crystal structure of VEGFR-2 (e.g., PDB ID: 1YWN) is obtained from the Protein Data Bank.[5] All heteroatoms, including the co-crystallized ligand, water molecules, and ions, are removed from the protein structure. Polar hydrogen atoms and Gasteiger charges are then added to the receptor.[5]

  • Ligand Preparation: The 2D structures of the 1,3-benzoxazole derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Grid Generation: A grid box is defined around the active site of the protein to encompass the binding pocket.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock.[5] The Lamarckian genetic algorithm is commonly employed for searching the conformational space of the ligand within the active site. The simulations are typically run for a set number of energy evaluations to obtain various binding poses.[5]

  • Analysis of Results: The resulting docked conformations are clustered and ranked based on their binding free energies. The pose with the lowest binding energy is selected for further analysis of the interactions between the ligand and the protein residues.[5]

Visualizing the Workflow and Signaling Pathways

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Protein Preparation Protein Preparation Ligand Preparation Ligand Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Generation->Molecular Docking Pose Generation Pose Generation Molecular Docking->Pose Generation Binding Energy Calculation Binding Energy Calculation Pose Generation->Binding Energy Calculation Interaction Analysis Interaction Analysis Binding Energy Calculation->Interaction Analysis

Caption: A generalized workflow for molecular docking studies.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 Proliferation Cell Proliferation & Angiogenesis PKC->Proliferation Ca2->Proliferation Benzoxazole 1,3-Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits

Caption: The VEGFR-2 signaling pathway and the inhibitory action of 1,3-benzoxazole derivatives.

References

Safety Operating Guide

A Guide to the Safe Disposal of 1,3-Benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of 1,3-Benzoxazol-4-amine, emphasizing safety, compliance, and best practices. While this compound is not broadly classified as hazardous, adherence to rigorous disposal protocols is crucial to minimize any potential environmental impact.

Immediate Safety and Handling

Before initiating any disposal procedures, it is critical to handle this compound with appropriate care. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed handling instructions.

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles to prevent eye contact.[1][2]

  • Lab Coat: A standard laboratory coat is recommended to protect clothing.[1]

Handling and Storage:

  • Store the chemical in a tightly sealed container in a dry, cool, and well-ventilated area.[2][3][4][5]

  • Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4]

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any potential dust or fumes.[2][6]

Step-by-Step Disposal Protocol

The disposal of this compound should always be conducted in accordance with institutional, local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3][7]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in solid or liquid form and if it is mixed with any other solvents or reagents.

  • Segregate from Incompatible Waste: It is crucial to keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[3] Do not mix with acids, oxidizing agents, or other incompatible materials.[8]

Step 2: Containerization and Labeling

  • Use a Compatible Container: Collect the waste in a dedicated and compatible container. The original container can often be used.[9] Ensure the container is in good condition and has a secure lid.[9]

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and any other components in the mixture.[3][6][9] The label should be clear and legible.

Step 3: Storage of Waste

  • Store the sealed waste container in a designated satellite accumulation area.[1]

  • This area should be cool, well-ventilated, and away from sources of heat or ignition.[3]

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the waste.[1][3]

  • Provide them with accurate information about the waste composition.

Quantitative Data Summary

PropertyValue/InformationSource/Justification
Chemical Formula C₇H₆N₂O[10]
Molecular Weight 134.14 g/mol [10]
Physical State Solid (Assumed based on similar compounds)General knowledge of similar small organic molecules.
Primary Hazards May cause skin and eye irritation or burns. The toxicological properties have not been fully investigated.[2]Based on SDS information for similar amine compounds.[2] It is prudent to treat as hazardous until proven otherwise.
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[4]General reactivity for amines.[3][4]
Disposal Consideration Dispose of contents/container to an approved waste disposal plant.[2][5] Do not let this chemical enter the environment.[2]Standard procedure for chemical waste to prevent environmental contamination.[2][3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_main Disposal Protocol cluster_end Completion start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe sds Consult Manufacturer's SDS ppe->sds identify Identify Waste Form (Solid, Liquid, Mixture) sds->identify segregate Segregate from Incompatible Chemicals identify->segregate containerize Containerize in a Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact Contact EHS for Pickup store->contact end End: Proper Disposal contact->end

Disposal workflow for this compound.

In the event of a spill, avoid generating dust. For small spills, collect the material using absorbent pads and place it in a sealed container for disposal.[3] Report any spills to your laboratory supervisor and EHS office immediately.

References

Essential Safety and Logistics for Handling 1,3-Benzoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1,3-Benzoxazol-4-amine (CAS 163808-09-1), a key biochemical for proteomics research.[1] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound and similar compounds are classified as irritants and may be harmful if swallowed, in contact with skin, or inhaled.[2][3][4] It is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure.

Summary of Required Personal Protective Equipment

Protection TypeRecommended EquipmentSpecification
Eye/Face Protection Safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[3][5]
Skin Protection Chemical-resistant gloves and protective clothingGloves must be inspected prior to use.[3][5]
Respiratory Protection Full-face respiratorUse if exposure limits are exceeded or irritation is experienced.[3]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to ensure safety when working with this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Work in a well-ventilated area or under a chemical fume hood.[3][7]

    • Inspect all PPE for integrity before use.

  • Handling:

    • Avoid the formation of dust and aerosols.[3]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

    • Wash hands thoroughly after handling.[6][7][8]

    • Do not eat, drink, or smoke in the handling area.[4][6]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[2][3][6]

    • Keep the container tightly closed.[2][3][6]

    • Store locked up.[2][6]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][3][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention.[2][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[2][3]

Spill and Leak Procedures:

  • Evacuate non-essential personnel from the area.[3][9]

  • Wear appropriate PPE, including respiratory protection.

  • Avoid dust formation.[3]

  • Contain the spill using an inert absorbent material.[9]

  • Collect the spilled material into a suitable container for disposal.[3]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Disposal Guidelines:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6][7][8][9]

  • As sold, the discarded product may be considered a RCRA hazardous waste based on its characteristics. The EPA hazardous waste number D002 may apply.[9]

Experimental Workflow for Safe Handling

prep Preparation (Ventilation, PPE Check) handling Handling (Avoid Dust/Contact) prep->handling storage Storage (Cool, Dry, Secure) handling->storage spill Spill/Exposure Event handling->spill If spill/exposure occurs storage->handling For subsequent use disposal Disposal (Approved Waste Plant) storage->disposal When no longer needed first_aid First Aid Measures spill->first_aid Exposure spill_response Spill Response spill->spill_response Spill first_aid->handling After decontamination spill_response->disposal end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzoxazol-4-amine
Reactant of Route 2
Reactant of Route 2
1,3-Benzoxazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.